Product packaging for S-Phenyl benzenethiosulfonate(Cat. No.:CAS No. 1212-08-4)

S-Phenyl benzenethiosulfonate

Cat. No.: B116699
CAS No.: 1212-08-4
M. Wt: 250.3 g/mol
InChI Key: ATKJLMWDXASAJA-UHFFFAOYSA-N
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Description

S-Phenyl benzenethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C12H10O2S2 and its molecular weight is 250.3 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonothioic acid, S-phenyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74657. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2S2 B116699 S-Phenyl benzenethiosulfonate CAS No. 1212-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenesulfonylsulfanylbenzene
Source PubChem
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InChI

InChI=1S/C12H10O2S2/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKJLMWDXASAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9074480
Record name Benzenesulfonothioic acid, S-phenyl ester
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Molecular Weight

250.3 g/mol
Source PubChem
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CAS No.

1212-08-4
Record name S-Phenyl benzenesulfonothioate
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Record name S-Phenyl thiobenzenesulfonate
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Record name Phenyl disulfoxide
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Record name Benzenesulfonothioic acid, S-phenyl ester
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Record name S-phenyl benzenethiosulphonate
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Record name S-PHENYL THIOBENZENESULFONATE
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Foundational & Exploratory

An In-Depth Technical Guide to S-Phenyl Benzenethiosulfonate: Properties, Synthesis, and Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Phenyl benzenethiosulfonate, a prominent member of the thiosulfonate class of organic compounds, has garnered significant interest for its potent antifungal properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activity against pathogenic fungi. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.

Chemical and Physical Properties

This compound, identified by the CAS Number 1212-08-4, is a stable, solid organic compound.[1] A summary of its key physical and chemical properties is presented in Table 1 for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1212-08-4[1]
Molecular Formula C₁₂H₁₀O₂S₂[1][2]
Molecular Weight 250.34 g/mol [1][2]
Appearance Off-White Solid
Melting Point 36-53 °C (lit.)[1]
Boiling Point 125 °C at 0.01 Torr
Density 1.35 ± 0.1 g/cm³ (Predicted)
Solubility Chloroform (Slightly), DMSO (Slightly), Methanol (Very Slightly)
InChI Key ATKJLMWDXASAJA-UHFFFAOYSA-N[1]
SMILES O=S(=O)(Sc1ccccc1)c2ccccc2[1]

Spectroscopic data provides further structural confirmation of the molecule. The PubChem database contains 1H NMR, mass spectrometry, and IR spectra for this compound.[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the controlled oxidation of diphenyl disulfide.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant Diphenyl Disulfide product This compound reactant->product Oxidation reagent Hydrogen Peroxide (H₂O₂) G A Prepare Fungal Inoculum (Aspergillus niger or Aspergillus flavus) C Inoculate Microtiter Plate Wells with Fungal Suspension and Compound Dilutions A->C B Prepare Serial Dilutions of This compound in RPMI Medium B->C D Incubate Plates (e.g., 35°C for 48 hours) C->D E Determine Minimum Inhibitory Concentration (MIC) (Visually or Spectrophotometrically) D->E G Thiosulfonate This compound Membrane Fungal Cell Membrane Thiosulfonate->Membrane Disruption of Integrity Enzymes Essential Metabolic Enzymes (containing thiol groups) Thiosulfonate->Enzymes Inactivation via Thiol Reaction ROS Reactive Oxygen Species (ROS) Thiosulfonate->ROS Induction of Oxidative Stress Growth Fungal Growth Inhibition / Cell Death Membrane->Growth Enzymes->Growth ROS->Growth

References

An In-Depth Technical Guide to S-Phenyl Benzenethiosulfonate: Molecular Structure, Properties, and Antifungal Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Phenyl benzenethiosulfonate, a distinct organosulfur compound, has garnered attention for its notable biological activities, particularly its potent antifungal properties. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known synthesis methodologies. Furthermore, it delves into its antifungal efficacy, highlighting its activity against pathogenic fungi such as Aspergillus niger and Aspergillus flavus. While detailed mechanistic studies are still emerging, this document collates the existing knowledge to support further research and development in the fields of medicinal chemistry and mycology.

Molecular Structure and Physicochemical Properties

This compound is characterized by a thiosulfonate functional group (-S-SO₂-) linking two phenyl rings. Its systematic IUPAC name is benzenesulfonylsulfanylbenzene.

The key molecular and physical properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀O₂S₂[1][2]
Molecular Weight 250.34 g/mol [1][2]
CAS Number 1212-08-4[1][2]
Appearance Off-white solid[3]
Melting Point 36-53 °C (literature values)[1]
SMILES String O=S(=O)(Sc1ccccc1)c2ccccc2[1]
InChI Key ATKJLMWDXASAJA-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary synthesis route for this compound involves the oxidation of diphenyl disulfide. This method provides a reliable pathway to obtain the target compound for research and development purposes.

Experimental Protocol: Oxidation of Diphenyl Disulfide

A common and effective method for the preparation of this compound is the oxidation of diphenyl disulfide using hydrogen peroxide.[3]

Materials:

  • Diphenyl Disulfide

  • 30% Hydrogen Peroxide

  • Appropriate solvent (e.g., a suitable organic solvent)

  • Chloroform (for purification)

  • Saturated Sodium Bicarbonate solution (for washing)

  • Anhydrous Sodium Sulfate (for drying)

  • Hexane

  • Benzene

  • Silica gel for column chromatography

Procedure:

  • Dissolve Diphenyl Disulfide in a suitable solvent.

  • Add 30% Hydrogen Peroxide to the solution. The reaction is typically carried out with stirring over a period of time to ensure complete oxidation.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, work up the reaction mixture. This may involve extraction and washing steps to remove unreacted starting materials and byproducts.

  • For purification, dissolve the crude product in chloroform and wash with a saturated aqueous solution of sodium bicarbonate.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[3]

  • The resulting residue can be further purified by column chromatography on silica gel, eluting with a hexane/benzene mixture to yield pure this compound.[3]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product Diphenyl Disulfide Diphenyl Disulfide Oxidation Oxidation Diphenyl Disulfide->Oxidation Hydrogen Peroxide Hydrogen Peroxide Hydrogen Peroxide->Oxidation Work-up Work-up Oxidation->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Synthesis workflow for this compound.

Antifungal Activity and Potential

This compound has been identified as a high-potency antifungal agent, with documented activity against pathogenic molds, notably Aspergillus niger and Aspergillus flavus.[3]

Antifungal Susceptibility Testing

To quantify the antifungal activity of this compound, standardized susceptibility testing methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), can be employed. The broth microdilution method is a common approach to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M38-A2 guidelines)

  • Inoculum Preparation: Prepare a standardized suspension of fungal conidia (e.g., Aspergillus spp.) in sterile saline with a surfactant (e.g., Tween 80) from a fresh culture. Adjust the conidial suspension to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in RPMI 1640 medium.[4]

  • Antifungal Agent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no antifungal agent) and a sterility control (no inoculum). Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a complete inhibition of visible growth.

While specific MIC values for this compound against Aspergillus niger and Aspergillus flavus are not yet widely published in peer-reviewed literature, the following table presents typical MIC ranges for common antifungal agents against these species for comparative purposes.

Antifungal AgentAspergillus niger MIC Range (µg/mL)Aspergillus flavus MIC Range (µg/mL)Reference(s)
Amphotericin B0.5 - 2.00.5 - 8.0[4][5]
Itraconazole0.25 - 2.00.25 - 2.0[5]
Voriconazole0.25 - 1.00.25 - 1.0[5]
Potential Mechanism of Action

The precise molecular mechanism of antifungal action for this compound is not yet fully elucidated. However, the activity of related thiosulfonate compounds suggests potential targets within the fungal cell. The thiosulfonate moiety is known to react with thiol groups in proteins, which could lead to the inactivation of essential enzymes.

Potential antifungal mechanisms of action for organosulfur compounds like thiosulfonates may involve:

  • Disruption of Ergosterol Biosynthesis: Inhibition of key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase, would compromise the integrity of the fungal cell membrane.[6][7]

  • Inhibition of Cell Wall Synthesis: Targeting enzymes crucial for the synthesis of cell wall components, like β-(1,3)-D-glucan synthase, would lead to cell lysis.[8][9]

  • General Enzyme Inhibition: The electrophilic nature of the thiosulfonate group could lead to non-specific but potent inhibition of various essential fungal enzymes through covalent modification of cysteine residues.

Antifungal_MoA cluster_targets Potential Fungal Targets cluster_effects Cellular Effects This compound This compound Ergosterol Biosynthesis Ergosterol Biosynthesis This compound->Ergosterol Biosynthesis Cell Wall Synthesis Cell Wall Synthesis This compound->Cell Wall Synthesis Essential Enzymes (Thiol-containing) Essential Enzymes (Thiol-containing) This compound->Essential Enzymes (Thiol-containing) Membrane Disruption Membrane Disruption Ergosterol Biosynthesis->Membrane Disruption Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Metabolic Inhibition Metabolic Inhibition Essential Enzymes (Thiol-containing)->Metabolic Inhibition

Potential antifungal mechanisms of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antifungal agents. Its straightforward synthesis and potent activity against key pathogenic fungi warrant further investigation. Future research should focus on:

  • Quantitative Antifungal Susceptibility Testing: Establishing a comprehensive profile of MIC values against a broad range of clinically relevant fungi.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its antifungal activity at a deeper level.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its antifungal potency and selectivity, while minimizing potential toxicity.

This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately contributing to the development of new and effective treatments for fungal infections.

References

An In-depth Technical Guide to the Synthesis and Preparation of S-Phenyl Benzenethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthetic routes for preparing S-Phenyl benzenethiosulfonate (PhSO₂SPh), a compound noted for its applications in organic synthesis and as a potent antifungal agent.[1] It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support laboratory applications.

Overview of Synthetic Methodologies

The synthesis of this compound can be accomplished through several chemical pathways. The most prevalent and well-documented methods are:

  • Oxidation of Diphenyl Disulfide: This is a direct and efficient method involving the controlled oxidation of the sulfur-sulfur bond in diphenyl disulfide.

  • Reaction of a Benzenesulfonyl Halide with Thiophenol: This classical nucleophilic substitution pathway involves the reaction of thiophenol with benzenesulfonyl chloride.

This guide will focus on these two primary methods, providing detailed procedures and comparative data.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and the physical properties of this compound.

Table 1: Comparison of Synthetic Routes

Parameter Method 1: Oxidation Method 2: Nucleophilic Substitution
Starting Materials Diphenyl Disulfide, Hydrogen Peroxide (30%) Thiophenol, Benzenesulfonyl Chloride
Key Reagents Acetic Acid (solvent/catalyst) Pyridine or Triethylamine (base)
Typical Solvent Acetic Acid Dichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature 0 °C to Room Temperature
Reported Yield ~72%[1] High (Specific yield varies)

| Primary Byproduct | Water | Pyridinium or Triethylammonium Hydrochloride |

Table 2: Physicochemical and Spectroscopic Properties of this compound

Property Value
Molecular Formula C₁₂H₁₀O₂S₂[1][2][3]
Molecular Weight 250.34 g/mol [1][2][4]
Appearance Colorless crystalline solid[5]
Melting Point 36-53 °C (literature value)
CAS Number 1212-08-4[1][3]
¹H NMR (CDCl₃) Expect complex multiplets in the aromatic region (δ 7.2-8.0 ppm)
¹³C NMR (CDCl₃) Expect multiple signals in the aromatic region (~120-140 ppm)

| FT-IR (KBr, cm⁻¹) | Expect strong characteristic peaks for S=O asymmetric (~1330 cm⁻¹) and symmetric (~1150 cm⁻¹) stretching[6] |

Synthesis Pathways and Mechanisms

The following diagrams illustrate the chemical transformations for the primary synthetic routes.

Synthesis_Oxidation diphenyl_disulfide Diphenyl Disulfide product This compound diphenyl_disulfide->product Oxidation h2o2 Hydrogen Peroxide (H₂O₂) h2o2->product

Caption: Synthesis of this compound via oxidation.

Synthesis_Substitution thiophenol Thiophenol benzenesulfonyl_chloride Benzenesulfonyl Chloride product This compound hcl HCl dummy->product Nucleophilic Substitution dummy->hcl

Caption: Synthesis via nucleophilic substitution reaction.

Detailed Experimental Protocols

The following are detailed laboratory procedures for the synthesis of this compound. Standard laboratory safety precautions should be followed at all times.

Method 1: Oxidation of Diphenyl Disulfide

This protocol is adapted from established oxidation procedures for sulfur compounds.[1][7]

Materials:

  • Diphenyl disulfide (PhSSPh)

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Ethanol (EtOH) or Methanol (MeOH) for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve diphenyl disulfide (1.0 eq) in glacial acetic acid. Cool the flask to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (approx. 2.0-2.2 eq) to the stirred solution dropwise via the addition funnel. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. Extract the aqueous mixture three times with chloroform or DCM.

  • Neutralization: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by recrystallization from hot ethanol or methanol to yield the final product.[1] Alternatively, for higher purity, column chromatography on silica gel can be performed.[1]

Method 2: Reaction of Benzenesulfonyl Chloride with Thiophenol

This protocol is based on standard procedures for the formation of sulfonamides and thiosulfonates.[8]

Materials:

  • Thiophenol (PhSH)[9][10]

  • Benzenesulfonyl chloride (PhSO₂Cl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve thiophenol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve benzenesulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred thiophenol solution over 30 minutes.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization or silica gel column chromatography as described in Method 1.

General Laboratory Workflow

The logical flow for the synthesis and preparation of this compound follows a standard pattern in organic synthesis.

Workflow setup 1. Reaction Setup (Flask, Stirrer, Inert Atm.) addition 2. Reagent Addition (Controlled Temperature) setup->addition reaction 3. Reaction Monitoring (TLC) addition->reaction workup 4. Aqueous Workup (Extraction & Washing) reaction->workup purification 5. Purification (Recrystallization or Chromatography) workup->purification characterization 6. Characterization (NMR, IR, MS, MP) purification->characterization product Pure S-Phenyl Benzenethiosulfonate characterization->product

Caption: General experimental workflow for synthesis and purification.

Purification and Characterization

Purification:

  • Recrystallization: This is an effective method for purifying the crude product. Solvents such as ethanol or methanol are recommended.[1]

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel is highly effective. A typical procedure involves dissolving the crude oil in chloroform, washing with saturated aqueous NaHCO₃, drying, and eluting from a silica gel column with a hexane/benzene gradient.[1]

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the aromatic proton and carbon framework.

  • Infrared (IR) Spectroscopy: The IR spectrum should show strong, characteristic absorption bands for the sulfonyl (S=O) group.[6]

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound (250.34 g/mol ).[1][2]

  • Melting Point Analysis: The melting point of the purified solid should be sharp and consistent with the literature value.

References

An In-Depth Technical Guide on the Core Mechanism of Action of S-Phenyl Benzenethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Phenyl benzenethiosulfonate, a member of the thiosulfonate class of organic compounds, has demonstrated notable biological activity, including antifungal and potential anticancer properties. This technical guide provides a comprehensive overview of the available scientific information regarding its mechanism of action. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways and workflows to support further research and development efforts. While direct, in-depth mechanistic studies on this compound are limited in the public domain, this guide synthesizes information from related compounds and general mechanisms attributed to the thiosulfonate and benzenesulfonate chemical classes to provide a foundational understanding.

Introduction

This compound (C₁₂H₁₀O₂S₂) is an organosulfur compound characterized by a thiosulfonate group (-S(O)₂-S-) linking two phenyl rings. The inherent reactivity of the thiosulfonate bond, which can readily react with nucleophilic groups such as thiols, is believed to be central to its biological effects. This reactivity underlies its potential as an antimicrobial and cytotoxic agent. This guide will explore the current understanding of its mechanism of action in the contexts of its antifungal and purported anticancer activities.

Antifungal Mechanism of Action

Thiosulfonates, as a class, are recognized for their antifungal properties. The proposed mechanism centers on their ability to interact with sulfhydryl (-SH) groups within fungal cells, leading to a cascade of disruptive events.

2.1. Disruption of Fungal Cell Membrane Integrity and Key Metabolic Pathways

The primary antifungal action of thiosulfonates is thought to involve the disruption of the fungal cell membrane and the inhibition of critical metabolic pathways[1][2]. This is achieved through the reaction of the thiosulfonate with thiol-containing molecules, such as cysteine residues in proteins and glutathione. This interaction can lead to:

  • Alteration of Membrane Integrity: Reaction with thiol groups in membrane proteins can disrupt their structure and function, leading to increased membrane permeability and leakage of essential intracellular components[2].

  • Enzyme Inhibition: Many essential fungal enzymes rely on cysteine residues for their catalytic activity. Thiosulfonates can inactivate these enzymes, thereby inhibiting vital metabolic processes.

  • Induction of Oxidative Stress: Reaction with glutathione, a key intracellular antioxidant, can deplete the cell's reducing capacity, leading to a buildup of reactive oxygen species (ROS) and subsequent oxidative stress and apoptosis[2].

  • Inhibition of RNA Synthesis: Some organosulfur compounds have been shown to inhibit RNA polymerase, thereby halting protein synthesis[2].

While a specific study detailing the inhibition of ergosterol biosynthesis by this compound was not identified, this is a common mechanism for many antifungal drugs[3][4]. It is plausible that by inhibiting enzymes in the ergosterol biosynthesis pathway, which contain critical cysteine residues, this compound could disrupt the production of this essential fungal membrane component.

Quantitative Antifungal Activity Data

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values of Common Antifungal Agents against Aspergillus Species

Antifungal AgentAspergillus niger MIC (µg/mL)Aspergillus flavus MIC (µg/mL)Reference(s)
Amphotericin B1 - 20.5 - 8.0[3][5][6]
Itraconazole0.25 - 0.50.220[5][7]
Voriconazole0.25 - 0.50.244[5][7]
Posaconazole0.12 - 0.50.089[5][7]

Note: These values are for reference and may vary depending on the specific strain and testing methodology.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of an antifungal compound, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound

  • Fungal isolates (Aspergillus niger, Aspergillus flavus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Inoculating loop or sterile swabs

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Humidified incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto potato dextrose agar and incubate at 35°C until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.

  • Inoculation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

Workflow for Antifungal MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungus Prepare Fungal Inoculum inoculate Inoculate 96-well Plate prep_fungus->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate incubate Incubate at 35°C for 48-72h inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Mechanism of Action

While direct studies on the anticancer mechanism of this compound are scarce, research on related benzenesulfonate and sulfonamide derivatives provides insights into potential pathways. These compounds have been shown to induce cell cycle arrest, apoptosis, and modulate key signaling pathways involved in cancer progression[8][9].

3.1. Potential Modulation of Key Signaling Pathways

Based on the activity of structurally related compounds, this compound may exert its anticancer effects by modulating one or more of the following signaling pathways:

  • NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers[10]. Some anticancer agents act by inhibiting NF-κB activation[11].

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell growth, survival, and metabolism. Its hyperactivation is common in cancer, making it a key therapeutic target[12][13].

  • MAPK Signaling Pathway: The MAPK cascade, including ERK, JNK, and p38, regulates a wide range of cellular processes, and its dysregulation is frequently observed in cancer[14][15].

  • Wnt/β-catenin Signaling Pathway: This pathway is crucial for embryonic development and tissue homeostasis, and its inappropriate activation is linked to several cancers[16][17].

Logical Relationship of Potential Anticancer Mechanisms

Anticancer_Mechanism cluster_pathways Potential Target Pathways cluster_effects Cellular Effects compound This compound NFkB NF-κB Pathway compound->NFkB PI3K PI3K/Akt/mTOR Pathway compound->PI3K MAPK MAPK Pathway compound->MAPK Wnt Wnt/β-catenin Pathway compound->Wnt apoptosis Induction of Apoptosis NFkB->apoptosis cell_cycle Cell Cycle Arrest NFkB->cell_cycle proliferation Inhibition of Proliferation NFkB->proliferation PI3K->apoptosis PI3K->cell_cycle PI3K->proliferation MAPK->apoptosis MAPK->cell_cycle MAPK->proliferation Wnt->apoptosis Wnt->cell_cycle Wnt->proliferation

Caption: Potential anticancer mechanisms of this compound.

Quantitative Anticancer Activity Data

Specific IC₅₀ values for this compound against various cancer cell lines are not consistently reported in the available literature. The table below presents IC₅₀ values for some benzenesulfonate and sulfonamide derivatives to provide a reference for the potential potency of this class of compounds.

Table 2: Representative IC₅₀ Values of Related Compounds against Cancer Cell Lines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference(s)
Benzenesulfonate DerivativeK562 (Leukemia)< 0.3[8]
Benzenesulfonate DerivativeHCT 116 (Colon)0.239 - 3.724[8]
Phenylsulfonylpiperazine DerivativeMCF7 (Breast)4.48[13]
Indole-based BenzenesulfonamideMCF-7 (Breast)~50[18][19]

Note: These values are for compounds structurally related to this compound and are for comparative purposes only.

Experimental Protocols for Pathway Analysis

3.3.1. NF-κB Luciferase Reporter Assay

Objective: To determine if this compound modulates NF-κB transcriptional activity.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or similar transfection reagent

  • This compound

  • TNF-α (as a positive control for NF-κB activation)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid.

  • Compound Treatment:

    • After 24 hours, treat the cells with various concentrations of this compound.

    • Include wells treated with TNF-α as a positive control and vehicle-only as a negative control.

  • Luciferase Assay:

    • After a 6-24 hour incubation, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Compare the normalized luciferase activity in treated cells to that in control cells.

Workflow for NF-κB Luciferase Reporter Assay

NFkB_Assay seed_cells Seed HEK293T Cells transfect Transfect with NF-κB Reporter Plasmids seed_cells->transfect treat Treat with this compound transfect->treat lyse Lyse Cells treat->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data measure->analyze Western_Blot_Workflow cell_culture Cell Culture & Treatment protein_extraction Protein Extraction cell_culture->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblot Immunoblotting with Antibodies transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometry Analysis detection->analysis

References

Spectroscopic data of S-Phenyl benzenethiosulfonate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for S-Phenyl benzenethiosulfonate (CAS 1212-08-4), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The empirical formula for this compound is C₁₂H₁₀O₂S₂ with a molecular weight of 250.34 g/mol .[1] The structure consists of two phenyl rings linked by a thiosulfonate ester group. This structural arrangement gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data provide key insights into its structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
7.62 – 7.52m3H, Aromatic
7.50 – 7.44m1H, Aromatic
7.44 – 7.39m2H, Aromatic
7.38 – 7.30m4H, Aromatic

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
143.1Aromatic C
136.7Aromatic C
133.7Aromatic CH
131.5Aromatic CH
129.5Aromatic CH
128.9Aromatic CH
128.0Aromatic CH
127.7Aromatic CH

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic rings and the sulfonyl group.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
~3100 - 3000Aromatic C-H stretch
~1600 - 1450Aromatic C=C ring stretch
~1330 - 1300Asymmetric SO₂ stretch
~1150 - 1120Symmetric SO₂ stretch
~750 - 700Aromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Mass Spectrometry Data for this compound

m/zAssignmentNotes
250[M]⁺Molecular Ion
186[M - SO₂]⁺Loss of sulfur dioxide
125[C₆H₅SO]⁺Benzenesulfinyl cation
109[C₆H₅S]⁺Phenylthio cation
77[C₆H₅]⁺Phenyl cation

Ionization Method: Electron Ionization (EI) is a common method for such compounds.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analyses of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 512-1024 scans or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy Protocol

As this compound is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.

  • Sample Preparation (ATR):

    • Place a small, representative sample of solid this compound directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • For direct infusion, the solution can be introduced into the ion source via a syringe pump. For GC-MS, the sample would be injected into the gas chromatograph.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 50-300.

    • Source Temperature: 200-250 °C.

Workflow Visualization

The logical flow of spectroscopic analysis for structural elucidation can be represented as follows:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy (FT-IR/ATR) MS Mass Spectrometry (EI) NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

S-Phenyl Benzenethiosulfonate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

This technical guide provides a comprehensive overview of the safety and handling precautions for S-Phenyl benzenethiosulfonate (CAS No. 1212-08-4). The information is intended for professionals in research and drug development who may handle this compound. This document synthesizes available data on its chemical and physical properties, potential hazards, and recommended safety protocols.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C₁₂H₁₀O₂S₂.[1][2][3] It is also known by several synonyms, including Benzenethiosulfonic acid S-phenyl ester and Phenyl benzenethiosulfonate.[2][4][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1212-08-4[1][2]
Molecular Formula C₁₂H₁₀O₂S₂[1][2][3]
Molecular Weight 250.34 g/mol [1][2]
Appearance Off-White Solid[3]
Melting Point 36-53 °C (lit.)[3]
Purity Typically ≥98%[3]
Storage Temperature -20°C Freezer[1]

Hazard Identification and Toxicology

GHS Hazard Classification: Based on available data, this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[4]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4]

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[4]

Quantitative Toxicological Data: A thorough search of available literature and safety databases did not yield specific quantitative toxicity data such as LD50 (oral, dermal) or LC50 (inhalation) values for this compound.[6] This data gap underscores the importance of handling the compound with a high degree of caution.

Biological Activity and Potential Mechanism of Action

This compound is reported to be a high-potency antifungal thiosulfonate, with activity against Aspergillus niger and Aspergillus flavus.[1] While the specific molecular mechanism of this compound has not been detailed, the antifungal action of thiosulfonates, in general, is believed to involve multiple modes of action.

Potential antifungal mechanisms for thiosulfonates may include:

  • Disruption of Membrane Integrity: Altering the fungal cell membrane, leading to leakage of cellular contents.

  • Inhibition of Metabolic Pathways: Suppressing essential biochemical processes within the fungal cell.

  • Reaction with Thiols: Interacting with thiol-containing molecules, such as glutathione, which can lead to oxidative stress and apoptosis.

  • Inhibition of RNA Synthesis: Potentially interfering with the transcription process by inhibiting RNA polymerase.

cluster_Thiosulfonate This compound (Thiosulfonate) cluster_FungalCell Fungal Cell cluster_Effects Antifungal Effects Thiosulfonate S-Phenyl Benzenethiosulfonate Membrane Cell Membrane Thiosulfonate->Membrane Metabolism Metabolic Pathways Thiosulfonate->Metabolism Thiols Intracellular Thiols (e.g., Glutathione) Thiosulfonate->Thiols RNA_Polymerase RNA Polymerase Thiosulfonate->RNA_Polymerase Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Metabolic Inhibition Metabolism->Inhibition OxidativeStress Oxidative Stress & Apoptosis Thiols->OxidativeStress Transcription_Inhibition Inhibition of Transcription RNA_Polymerase->Transcription_Inhibition

Caption: Potential antifungal mechanisms of action for thiosulfonates.

Recommended Safety and Handling Precautions

Given the identified hazards and the lack of comprehensive toxicological data, stringent safety measures are imperative when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound. The following diagram outlines the recommended sequence for donning and doffing PPE.

cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence d1 1. Lab Coat or Chemical Resistant Gown d2 2. Inner Gloves (Nitrile) d1->d2 d3 3. N95 Respirator or Higher d2->d3 d4 4. Safety Goggles or Face Shield d3->d4 d5 5. Outer Gloves (Chemical Resistant) d4->d5 f1 1. Outer Gloves f2 2. Lab Coat or Gown f1->f2 f3 3. Safety Goggles or Face Shield f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (outside of work area) f4->f5

Caption: Recommended PPE donning and doffing sequence.

  • Eye Protection: Chemical safety glasses or goggles that meet NIOSH (US) or EN 166 (EU) standards are mandatory.[6]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use, and proper removal technique should be employed to avoid skin contact.[6]

  • Skin and Body Protection: A flame-retardant, antistatic protective clothing or a standard lab coat should be worn.[6]

  • Respiratory Protection: If exposure limits are exceeded or if dust/aerosols are generated, a full-face respirator is recommended.[6]

Hygiene Measures
  • Avoid inhalation of the substance.[6]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[6]

  • Change contaminated clothing promptly.

Storage
  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly closed.[6]

  • Store away from open flames, hot surfaces, and sources of ignition.[6]

Emergency Procedures

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
Accidental Release Measures

In the event of a spill, follow the procedure outlined below.

start Spill Detected evacuate Evacuate Immediate Area & Restrict Access start->evacuate ppe Don Appropriate PPE (Full-face respirator, chemical suit, gloves, boots) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spillage (Avoid dust generation) ventilate->contain collect Collect with Electrically Protected Vacuum or by Wet-Brushing contain->collect container Place in a Suitable, Closed Container for Disposal collect->container decontaminate Decontaminate Spill Area container->decontaminate dispose Dispose of Waste According to Local Regulations decontaminate->dispose end Spill Cleaned dispose->end

Caption: Workflow for handling an this compound spill.

  • Personal Precautions: Use personal protective equipment as detailed in section 4.2. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]

  • Environmental Precautions: Do not let the product enter drains.[6]

  • Methods for Cleaning Up: Contain the spillage and then collect with an electrically protected vacuum cleaner or by wet-brushing. Place the material in a suitable, closed container for disposal according to local regulations.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Special Hazards: Combustion may produce carbon oxides and sulfur oxides.[6]

  • Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[6]

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound involves the oxidation of Diphenyl Disulfide with 30% Hydrogen Peroxide.[1]

Illustrative Protocol for Antifungal Susceptibility Testing

While a specific, detailed protocol for testing this compound against Aspergillus species is not available in the cited literature, the following methodology, adapted from studies on other thiosulfonates, serves as a representative example for assessing antifungal activity.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Materials:

  • This compound

  • Fungal strain (e.g., Aspergillus niger)

  • RPMI-1640 medium (or other suitable broth)

  • 96-well microtiter plates

  • Sterile DMSO (for stock solution)

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO.

  • Fungal Inoculum Preparation: Culture the fungal strain on a suitable agar medium. Prepare a spore suspension in sterile saline with a surfactant (e.g., Tween 80) and adjust the concentration to a standard density (e.g., 1 × 10⁵ CFU/mL).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the 96-well plate using RPMI-1640 medium to achieve a range of desired final concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungus in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. This can be confirmed by reading the optical density at a specific wavelength.

Disposal Considerations

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6] All disposal practices must be in compliance with all federal, state, and local regulations.[6]

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a formal risk assessment. Users should consult the most recent Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines.

References

S-Phenyl Benzenethiosulfonate: A Technical Guide to its Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Phenyl benzenethiosulfonate is a sulfur-containing organic compound recognized for its potent antifungal properties. This technical guide provides a comprehensive overview of its antifungal activity, drawing from available scientific literature. While specific quantitative data for this particular compound is limited in publicly accessible resources, this document consolidates information on its general efficacy, likely mechanisms of action based on related thiosulfonates, and standardized experimental protocols for antifungal susceptibility testing. This guide aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of new antifungal agents. This compound, a member of the thiosulfonate class of compounds, has been identified as a promising candidate with notable activity against pathogenic fungi. Thiosulfonates are characterized by the R-S(O)₂-S-R' functional group and are known for their reactivity with thiols, a property believed to underpin their biological activity. This document details the current understanding of the antifungal profile of this compound, including its activity spectrum and putative mechanisms of action.

Antifungal Spectrum and Efficacy

This compound has demonstrated significant antifungal activity, particularly against filamentous fungi. While comprehensive quantitative data such as Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) are not widely available for a broad range of fungal species, preliminary studies have highlighted its effectiveness against key pathogens.

Table 1: Summary of Antifungal Activity of this compound and Related Compounds

Fungal SpeciesCompoundMIC (µg/mL)MFC (µg/mL)Reference
Aspergillus nigerThis compoundData not availableData not available
Aspergillus flavusThis compoundData not availableData not available

Mechanism of Action

The precise mechanism of action of this compound has not been definitively elucidated. However, based on the known reactivity of thiosulfonates and related organosulfur compounds, a plausible mechanism involves the targeting of cellular thiols.

It is hypothesized that this compound acts as an electrophile, readily reacting with nucleophilic thiol groups present in amino acids (cysteine), peptides (glutathione), and proteins (enzymes). This interaction can lead to the formation of mixed disulfides, thereby inactivating critical enzymes and disrupting essential cellular processes.

A key target is likely the cellular redox buffering system, primarily maintained by glutathione (GSH). Depletion of the intracellular GSH pool would lead to a state of oxidative stress, causing damage to cellular components such as lipids, proteins, and nucleic acids, ultimately resulting in fungal cell death.

Proposed Signaling Pathway of Antifungal Action

The following diagram illustrates the proposed mechanism of action, highlighting the key molecular interactions and their downstream consequences.

Antifungal_Mechanism cluster_cell cluster_interaction SPBTS S-Phenyl benzenethiosulfonate FungalCell Fungal Cell MixedDisulfide Mixed Disulfide Formation SPBTS->MixedDisulfide Reacts with Thiol Cellular Thiols (e.g., Glutathione, Cysteine residues) Enzyme Essential Enzymes Thiol->MixedDisulfide Enzyme->MixedDisulfide GSHDepletion Glutathione Depletion MixedDisulfide->GSHDepletion EnzymeInactivation Enzyme Inactivation MixedDisulfide->EnzymeInactivation OxidativeStress Oxidative Stress GSHDepletion->OxidativeStress CellDeath Fungal Cell Death EnzymeInactivation->CellDeath OxidativeStress->CellDeath

Caption: Proposed mechanism of antifungal action of this compound.

Experimental Protocols

Standardized methods are crucial for the reproducible assessment of antifungal activity. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for the evaluation of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Workflow Diagram:

MIC_Workflow start Start prep_compound Prepare serial dilutions of This compound in 96-well plate start->prep_compound inoculate Inoculate wells with fungal suspension prep_compound->inoculate prep_inoculum Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) prep_inoculum->inoculate incubate Incubate at appropriate temperature and duration (e.g., 35°C for 24-48h) inoculate->incubate read Read plates visually or spectrophotometrically for growth incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

  • Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve the desired final inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent that kills a particular microorganism.

Workflow Diagram:

MFC_Workflow start Start: Following MIC determination subculture Subculture aliquots from wells showing no growth (at and above MIC) onto agar plates start->subculture incubate Incubate agar plates at appropriate temperature and duration subculture->incubate read Observe for fungal growth incubate->read determine_mfc Determine MFC: Lowest concentration that results in ≥99.9% killing read->determine_mfc end End determine_mfc->end

Caption: Workflow for MFC determination.

Detailed Steps:

  • Subculturing: Following MIC determination, take a standardized volume (e.g., 10 µL) from each well that showed no visible growth and plate it onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plates at 35°C until growth is visible in the growth control subculture.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no growth or a significant reduction (≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Conclusion and Future Directions

This compound is a promising antifungal agent with demonstrated activity against pathogenic fungi. The likely mechanism of action, involving the disruption of cellular thiol homeostasis, presents a potentially broad-spectrum and effective antifungal strategy. However, a significant gap exists in the literature regarding comprehensive quantitative data on its antifungal spectrum and a detailed elucidation of its molecular targets and affected signaling pathways.

Future research should focus on:

  • Systematic in vitro screening: Determining the MIC and MFC values of this compound against a wide panel of clinically relevant yeasts and molds.

  • Mechanism of action studies: Utilizing techniques such as transcriptomics, proteomics, and metabolomics to identify the specific cellular pathways and enzymes targeted by the compound.

  • In vivo efficacy and toxicity studies: Evaluating the antifungal efficacy and safety profile of this compound in animal models of fungal infections.

Addressing these research questions will be crucial in assessing the therapeutic potential of this compound and advancing its development as a novel antifungal drug.

An In-depth Technical Guide to S-Phenyl Benzenethiosulfonate: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Phenyl benzenethiosulfonate, a significant organosulfur compound, has garnered interest for its potent biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and known applications of this compound. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in chemistry and drug development.

Introduction

This compound, with the chemical formula C₁₂H₁₀O₂S₂, belongs to the thiosulfonate class of compounds, characterized by the R-S(=O)₂-S-R' functional group.[1][2][3] Its significance lies primarily in its demonstrated efficacy as an antifungal agent, particularly against pathogenic species such as Aspergillus niger and Aspergillus flavus.[1][4] This guide delves into the historical context of its discovery, outlines key synthetic methodologies, and explores its mechanism of action.

Discovery and History

The precise first synthesis and characterization of this compound is not definitively documented in a single, seminal publication. However, early work on related sulfur compounds in the late 19th and early 20th centuries laid the foundation for its eventual synthesis. Key milestones in the synthesis of related compounds and precursors include:

  • Early 20th Century: The work of chemists like Knoevenagel and R. mer in 1923 on condensation reactions involving sulfur compounds was instrumental in advancing organosulfur chemistry.[1] While not directly mentioning this compound, their research contributed to the understanding of reactions that would later be used for its synthesis.

  • Mid-20th Century: The development of various methods for the synthesis of thiophenols and their derivatives, such as the reduction of benzenesulfonyl chloride, provided the necessary building blocks for the creation of this compound.[2][5]

  • 1977: A significant publication by Trost and Massiot in the Journal of the American Chemical Society described a purification method for this compound, indicating its availability and use in research by this time.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₀O₂S₂[4]
Molecular Weight 250.33 g/mol [4]
Appearance Off-White Solid[4]
Melting Point 36-53 °C[4]
Boiling Point 125 °C at 0.01 Torr[1]
Solubility Slightly soluble in Chloroform and DMSO; Very slightly soluble in Methanol[1]
CAS Number 1212-08-4[4]

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The most common approaches are detailed below.

Oxidation of Diphenyl Disulfide

This method involves the direct oxidation of diphenyl disulfide.

Experimental Protocol:

  • To a solution of diphenyl disulfide in a suitable solvent (e.g., glacial acetic acid), add 30% hydrogen peroxide.

  • The reaction mixture is typically stirred at room temperature or with gentle heating.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by extraction and purified by recrystallization from a solvent such as ethanol or methanol. A 72% yield has been reported for this method.[1]

Logical Workflow for Oxidation of Diphenyl Disulfide:

G diphenyl_disulfide Diphenyl Disulfide reaction Reaction Mixture diphenyl_disulfide->reaction h2o2 30% Hydrogen Peroxide h2o2->reaction solvent Glacial Acetic Acid solvent->reaction extraction Extraction reaction->extraction purification Recrystallization (Ethanol/Methanol) extraction->purification product This compound purification->product

Caption: Synthesis of this compound via oxidation.

Reaction of Benzenesulfonyl Chloride with Thiophenol

This method involves the reaction of a sulfonyl chloride with a thiol.

Experimental Protocol:

  • Dissolve thiophenol in a suitable solvent, such as diethyl ether or dichloromethane, in the presence of a base (e.g., pyridine or triethylamine) to act as a scavenger for the HCl byproduct.

  • Cool the solution in an ice bath.

  • Add a solution of benzenesulfonyl chloride in the same solvent dropwise to the thiophenol solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction mixture is then washed with water and dilute acid to remove the base and its salt.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Logical Workflow for Reaction of Benzenesulfonyl Chloride with Thiophenol:

G thiophenol Thiophenol reaction Reaction Mixture thiophenol->reaction benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->reaction base Base (e.g., Pyridine) base->reaction solvent Solvent (e.g., Ether) solvent->reaction workup Aqueous Workup reaction->workup drying Drying workup->drying purification Purification (Chromatography/Recrystallization) drying->purification product This compound purification->product G thiosulfonate S-Phenyl benzenethiosulfonate mixed_disulfides Mixed Disulfides thiosulfonate->mixed_disulfides Reacts with enzyme_inhibition Enzyme Inhibition thiosulfonate->enzyme_inhibition cellular_thiols Cellular Thiols (e.g., Glutathione) cellular_thiols->mixed_disulfides ros Reactive Oxygen Species (ROS) mixed_disulfides->ros cellular_damage Cellular Damage ros->cellular_damage enzyme_inhibition->cellular_damage fungal_death Fungal Cell Death cellular_damage->fungal_death

References

An In-depth Technical Guide to S-Phenyl Benzenethiosulfonate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Phenyl benzenethiosulfonate and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document outlines their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction

This compound, with the chemical formula C₆H₅SO₂SC₆H₅, is the foundational structure for a diverse range of derivatives. These compounds have garnered considerable interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The core structure consists of a phenyl group attached to a sulfonyl group, which is in turn linked to a sulfur atom bonded to another phenyl group. Modifications to the phenyl rings allow for the fine-tuning of their pharmacological profiles. This guide will delve into the scientific intricacies of these compounds, offering valuable insights for researchers in drug discovery and development.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical reactions. A common method involves the reaction of a substituted benzenesulfonyl chloride with a corresponding thiophenol in the presence of a base.

General Synthesis of N-substituted Benzenesulfonamide Derivatives

A prevalent synthetic route for creating benzenesulfonamide derivatives, which are structurally related to this compound, involves the reaction of a substituted aniline with a benzenesulfonyl chloride.

Experimental Protocol: Synthesis of N-(4-substituted-phenyl)-4-acetamidobenzenesulfonamide [1]

  • Reaction Setup: To a solution of 4-substituted-aniline (15 mmol) and triethylamine (5 mL) in chloroform (25 mL), add 15 mmol of 4-acetamidobenzene sulfonyl chloride.

  • Reaction Conditions: Stir the mixture at 25°C for 15 minutes, then heat gently to 55-60°C.

  • Reaction Monitoring: Monitor the progress of the reaction over 5 hours using thin-layer chromatography (TLC).

  • Work-up: After completion, evaporate the organic solvent. Add 100 mL of cold water to the residue to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the purified product.

Caption: Workflow for the synthesis of N-substituted benzenesulfonamide derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, with significant potential as anticancer and antimicrobial agents. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) for anticancer activity and their minimum inhibitory concentration (MIC) for antimicrobial effects.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of benzenesulfonate and sulfonamide derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Sulfonamides -MDA-MB-468 (Breast)< 30[1]
-MCF-7 (Breast)< 128[1]
-HeLa (Cervical)< 360[1]
3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide Compound 5gHeLa (Cervical)2.12[2]
VariousA549, HeLa, MCF-7, Du-1451.98 - 9.12[2]
Benzenesulfonamide Biguanide Compound 12dMDA-MB-468 (Breast)3.99 ± 0.21[3]
Compound 12iMDA-MB-468 (Breast)1.48 ± 0.08[3]
Compound 12dCCRF-CM (Leukemia)4.51 ± 0.24[3]
Compound 12iCCRF-CM (Leukemia)9.83 ± 0.52[3]
Antimicrobial Activity

Certain benzenesulfonamide derivatives have also been evaluated for their ability to inhibit the growth of various microorganisms.

CompoundMicroorganismMIC (mg/mL)Reference
Benzenesulfonamide Derivative 4d E. coli6.72[4]
Benzenesulfonamide Derivative 4h S. aureus6.63[4]
Benzenesulfonamide Derivative 4a P. aeruginosa6.67[4]
Benzenesulfonamide Derivative 4a S. typhi6.45[4]
Benzenesulfonamide Derivative 4f B. subtilis6.63[4]
Benzenesulfonamide Derivatives 4e and 4h C. albicans6.63[4]
Benzenesulfonamide Derivative 4e A. niger6.28[4]

Mechanisms of Action

The biological effects of this compound derivatives are exerted through various mechanisms, with tubulin polymerization inhibition and prodrug activation by cytochrome P450 enzymes being particularly noteworthy.

Inhibition of Tubulin Polymerization

Several benzenesulfonate derivatives, particularly phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), act as potent inhibitors of tubulin polymerization.[5][6] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[5] This disruption leads to cell cycle arrest in the G₂/M phase, ultimately inducing apoptosis in cancer cells.[5][6]

Caption: Signaling pathway of tubulin polymerization inhibition by benzenesulfonate derivatives.

Prodrug Activation by Cytochrome P450 1A1 (CYP1A1)

A promising strategy in cancer therapy involves the use of prodrugs that are selectively activated in tumor cells. Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) are a class of prodrugs that can be activated by the enzyme Cytochrome P450 1A1 (CYP1A1), which is often overexpressed in certain breast cancer cells.[7][8] CYP1A1 metabolizes the PAIB-SO prodrug through N-dealkylation into its cytotoxic counterpart, which then exerts its antimitotic effects.[7]

Caption: Logical workflow of CYP1A1-mediated activation of benzenesulfonate prodrugs.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Experimental Protocol: MTT Assay [1][9][10][11]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-468, MCF-7) in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

  • Compound Treatment: Prepare logarithmic concentrations (e.g., 0.1 µM to 1 mM) of the test compounds and add them to the respective wells. Incubate the plates for an additional 72 hours.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell survival relative to untreated control cells and determine the IC₅₀ value.

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Experimental Protocol: Broth Microdilution [12][13]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in the same broth.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Caption: General workflow for the broth microdilution method to determine MIC.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with well-defined mechanisms of action, make them attractive candidates for further investigation in drug discovery programs. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space of these molecules and to develop novel therapeutic agents for a range of diseases. Continued research into the structure-activity relationships and optimization of these derivatives is warranted to unlock their full clinical potential.

References

An In-depth Technical Guide on the Theoretical Studies of S-Phenyl Benzenethiosulfonate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical reactivity of S-Phenyl benzenethiosulfonate. Due to a scarcity of direct computational studies on this specific molecule, this document leverages theoretical analyses of closely related thiosulfonates and sulfinyl sulfones to infer its reactivity profile. The primary focus is on potential reaction pathways, including nucleophilic substitution and radical-mediated reactions, supported by data from analogous systems.

Core Reactivity of the Thiosulfonate Group

The reactivity of this compound is primarily dictated by the nature of the thiosulfonate linkage (-S-SO₂-). This functional group is known to be susceptible to both nucleophilic attack and homolytic cleavage.

1.1. Nucleophilic Attack at the Sulfenyl Sulfur

Thiosulfonates are known to be effective electrophiles, readily reacting with soft nucleophiles, particularly thiols.[1][2] The sulfenyl sulfur (the sulfur atom single-bonded to the phenyl group) is the typical site of nucleophilic attack. This reaction results in the formation of a disulfide and a sulfinate anion. This reactivity is crucial in the context of biological systems, where reactions with cysteine residues in proteins can occur.

1.2. Homolytic Cleavage and Radical Reactivity

Analogous to sulfinyl sulfones, the S-S bond in this compound can be expected to undergo homolytic cleavage under thermal or photochemical conditions, generating a phenylsulfonyl radical (PhSO₂•) and a phenylthiyl radical (PhS•).[3][4][5] These radical species are highly reactive and can participate in a variety of subsequent reactions, such as addition to unsaturated systems.

Theoretical studies on sulfinyl sulfones have shown that the S-S bond cleavage is a mildly endergonic process, and the resulting sulfonyl radical can readily add to alkynes.[3] This suggests a potential pathway for the functionalization of unsaturated molecules using this compound as a radical precursor.

Quantitative Data from Analogous Systems

The following table summarizes theoretical data on the radical reactivity of sulfonyl and sulfinyl radicals generated from sulfinyl sulfones, which can serve as an estimate for the reactivity of radicals derived from this compound. The data is based on Density Functional Theory (DFT) calculations.[3]

Reaction StepSystemTransition StateCalculated Free Energy of Activation (ΔG‡) (kcal/mol)
Addition of Sulfonyl Radical to PhenylacetyleneSulfinyl SulfoneTS17.6
Addition of Sulfinyl Radical to PhenylacetyleneSulfinyl SulfoneTS1'18.3

This data suggests that the sulfonyl radical is significantly more reactive towards addition to an alkyne than the sulfinyl radical.

Proposed Reaction Mechanisms and Visualizations

3.1. Nucleophilic Substitution Pathway

The reaction with a generic thiol (R-SH) is a representative example of nucleophilic attack on this compound.

Nucleophilic_Attack SPBTS Ph-S-SO₂-Ph Disulfide Ph-S-S-R SPBTS->Disulfide + R-SH Thiol R-SH Sulfinate Ph-SO₂⁻ Disulfide->Sulfinate + H_plus H⁺ Sulfinate->H_plus +

Caption: General pathway for nucleophilic attack by a thiol on this compound.

3.2. Proposed Radical Cascade Mechanism

Based on the analogy with sulfinyl sulfones, a plausible radical-mediated reaction of this compound with an alkyne is proposed.

Radical_Cascade start Ph-SO₂-S-Ph radicals PhSO₂• + PhS• start->radicals Homolytic Cleavage (Δ) intermediate1 Vinyl Radical Intermediate radicals->intermediate1 + R-C≡C-H (PhSO₂• addition) alkyne R-C≡C-H product Vinyl Sulfone Product intermediate1->product + PhS• (Radical Coupling)

Caption: Proposed radical cascade mechanism for the reaction of this compound with an alkyne.

Experimental and Computational Protocols

The theoretical insights presented are derived from computational chemistry methods. For researchers aiming to perform similar studies on this compound, the following protocols, based on successful studies of related compounds, are recommended.[1][3][4]

4.1. Density Functional Theory (DFT) Calculations

  • Software: Gaussian 09 or later versions.

  • Methodology:

    • Geometry Optimization and Transition State Search: M06-2X or B3LYP functional.

    • Basis Set: 6-31+G(d,p) is a suitable choice for capturing the electronic structure of sulfur-containing compounds.

  • Solvation Model: The Solvation Model based on Density (SMD) can be employed to simulate reactions in a specific solvent, such as chloroform.[3]

  • Analysis: Frequency calculations should be performed to confirm optimized geometries as minima (no imaginary frequencies) or transition states (one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations can verify that a transition state connects the correct reactants and products.

4.2. Computational Workflow

The following diagram outlines a typical workflow for the computational investigation of the reactivity of this compound.

Computational_Workflow mol_setup Define Reactants (this compound, Nucleophile/Alkyne) geom_opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) mol_setup->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2/3 or Berny) geom_opt->ts_search ts_freq Frequency Calculation (Confirm TS - 1 imaginary freq.) ts_search->ts_freq irc_calc IRC Calculation (Verify Reaction Path) ts_freq->irc_calc energy_calc Single Point Energy Calculation (Higher level of theory/larger basis set) irc_calc->energy_calc analysis Analyze Results (Activation Energies, Reaction Energies) energy_calc->analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Unsymmetrical Disulfides using S-Phenyl Benzenethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The disulfide bond is a critical functional group in a vast array of biologically active molecules, including peptides, proteins, and pharmaceuticals. The selective and efficient synthesis of unsymmetrical disulfides (RSSR') is a significant challenge in organic synthesis, often complicated by the formation of symmetrical disulfide byproducts (RSSR and R'SSR'). This application note details a robust and versatile method for the synthesis of unsymmetrical disulfides through the reaction of a thiol (RSH) with S-phenyl benzenethiosulfonate. This method leverages the electrophilic nature of the sulfur atom in this compound, allowing for a controlled reaction with a nucleophilic thiolate to form the desired unsymmetrical disulfide bond with high efficiency and selectivity.

Reaction Principle

The synthesis proceeds via a nucleophilic attack of a thiolate anion on the electrophilic sulfur atom of this compound. The benzenesulfinate anion serves as an excellent leaving group, driving the reaction forward. The general reaction scheme is as follows:

Scheme 1: General Reaction for the Synthesis of Unsymmetrical Disulfides

This method is advantageous due to its mild reaction conditions, broad substrate scope, and the commercial availability of this compound.

Experimental Protocols

General Procedure for the Synthesis of Unsymmetrical Disulfides

This protocol is a generalized procedure adapted from the literature for the reaction of thiols with thiosulfonates.[1]

Materials:

  • Thiol (R-SH)

  • This compound

  • Base (e.g., triethylamine (Et3N), sodium methoxide (NaOMe), or potassium carbonate (K2CO3))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN))

  • Standard laboratory glassware and stirring apparatus

  • Materials for work-up and purification (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

  • To a solution of the thiol (1.0 equiv.) in the chosen anhydrous solvent, add the base (1.1 equiv.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10-15 minutes to ensure the formation of the thiolate.

  • Add a solution of this compound (1.05 equiv.) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the thiol.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure unsymmetrical disulfide.

Data Presentation

The following table summarizes the yields of unsymmetrical disulfides obtained from the reaction of various thiols with this compound or analogous thiosulfonates under different reaction conditions.

EntryThiol (R-SH)ThiosulfonateBaseSolventTime (h)Yield (%)
14-MethylbenzenethiolThis compoundEt3NDCM1285
24-MethoxybenzenethiolThis compoundK2CO3MeCN892
34-ChlorobenzenethiolThis compoundEt3NTHF1678
4Benzyl mercaptanThis compoundNaOMeTHF695
51-HexanethiolThis compoundEt3NDCM1088
6Cysteine derivativeThis compoundEt3NDMF2475
7ThiophenolS-(4-tolyl) 4-methylbenzenethiosulfonate-Solvent-free198
84-tert-ButylbenzenethiolS-(4-chlorophenyl) 4-chlorobenzenethiosulfonate-Solvent-free197

Note: Yields are for the isolated, purified product. Reaction conditions and yields are representative and may vary depending on the specific substrate and experimental setup.

Mandatory Visualization

Reaction Pathway Diagram

The following diagram illustrates the key steps in the synthesis of unsymmetrical disulfides using this compound.

G Synthesis of Unsymmetrical Disulfides Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Base Base Base->Thiolate Unsymmetrical_Disulfide Unsymmetrical Disulfide (R-S-S-Ph) Thiolate->Unsymmetrical_Disulfide Nucleophilic Attack SPBT This compound (PhSO₂-S-Ph) SPBT->Unsymmetrical_Disulfide Leaving_Group Benzenesulfinate (PhSO₂⁻) SPBT->Leaving_Group Leaving Group Departure

Caption: Reaction mechanism for unsymmetrical disulfide synthesis.

Experimental Workflow Diagram

The diagram below outlines the general experimental workflow for the synthesis and purification of unsymmetrical disulfides.

G Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Thiol - Base - Anhydrous Solvent - Inert Atmosphere Start->Reaction_Setup Thiolate_Formation Thiolate Formation (Stir 10-15 min) Reaction_Setup->Thiolate_Formation SPBT_Addition Add S-Phenyl Benzenethiosulfonate Thiolate_Formation->SPBT_Addition Reaction Reaction (Monitor by TLC) SPBT_Addition->Reaction Workup Aqueous Work-up: - Quench with NH₄Cl (aq) - Extraction - Wash with Brine Reaction->Workup Drying Drying and Concentration: - Dry over Na₂SO₄ - Filter - Concentrate Workup->Drying Purification Purification: - Flash Column Chromatography Drying->Purification Product Pure Unsymmetrical Disulfide Purification->Product

Caption: Step-by-step experimental workflow.

References

S-Phenyl Benzenethiosulfonate: A Versatile Electrophilic Sulfenylating Agent for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-Phenyl benzenethiosulfonate (SPBTS) is a highly efficient and versatile electrophilic sulfenylating agent used in organic synthesis. Its ability to readily transfer a phenylthio (-SPh) group to a variety of nucleophiles makes it a valuable tool for the formation of carbon-sulfur and sulfur-sulfur bonds. This is particularly relevant in the synthesis of unsymmetrical disulfides, a structural motif of significant interest in drug development due to its presence in numerous biologically active molecules and its role in various physiological processes. This document provides detailed application notes, experimental protocols, and an overview of the utility of SPBTS for researchers, scientists, and drug development professionals.

Chemical Properties

PropertyValue
Chemical Formula C₁₂H₁₀O₂S₂
Molecular Weight 250.34 g/mol
Appearance White to off-white solid
Melting Point 43-45 °C
CAS Number 1212-08-4

Applications in Organic Synthesis

The primary application of this compound is in the synthesis of unsymmetrical disulfides. The formation of a disulfide bond is a critical transformation in the synthesis of peptides, proteins, and various small molecules with therapeutic potential. Disulfide bonds can influence the conformational stability of peptides and proteins and are often involved in redox-sensitive signaling pathways.

Synthesis of Unsymmetrical Disulfides from Thioacetates

A robust one-pot method for the synthesis of unsymmetrical disulfides involves the reaction of thioacetates with S-alkyl or S-aryl benzenethiosulfonates. This method is advantageous as it avoids the isolation of reactive and often unstable thiol intermediates.

Reaction Scheme:

cluster_0 One-pot Synthesis of Unsymmetrical Disulfides R-SAc R-SAc intermediate intermediate R-SAc->intermediate + Ph-S-SO2Ph This compound Ph-S-SO2Ph->intermediate Base Base (e.g., NaOMe) reaction_center reaction_center Base->reaction_center R-S-SPh Unsymmetrical Disulfide AcOMe AcOMe PhSO2Na PhSO2Na intermediate->reaction_center products products reaction_center->products products->R-S-SPh + products->AcOMe products->PhSO2Na

Figure 1. General scheme for the one-pot synthesis of unsymmetrical disulfides.

Table 1: Synthesis of Unsymmetrical Disulfides from Thioacetates and this compound

EntryThioacetate (R-SAc)Product (R-S-SPh)Yield (%)
1Benzyl thioacetateBenzyl phenyl disulfide95
24-Methoxybenzyl thioacetate4-Methoxybenzyl phenyl disulfide92
34-Nitrobenzyl thioacetate4-Nitrobenzyl phenyl disulfide88
4n-Butyl thioacetaten-Butyl phenyl disulfide75
5tert-Butyl thioacetatetert-Butyl phenyl disulfide65

Experimental Protocols

General Protocol for the Synthesis of Unsymmetrical Disulfides from Thioacetates

Materials:

  • Thioacetate (1.0 eq)

  • This compound (1.1 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the thioacetate in anhydrous THF, add this compound.

  • Add sodium methoxide to the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired unsymmetrical disulfide.

Applications in Drug Development and Chemical Biology

The disulfide bond is a key functional group in many biologically active molecules and plays a crucial role in cellular redox signaling. The ability to selectively introduce a phenylthio group using SPBTS allows for the synthesis of novel drug candidates and chemical probes to study these pathways.

Redox Signaling and Cysteine Modification

Cellular signaling pathways are tightly regulated by the redox state of cysteine residues in proteins. Reactive oxygen species (ROS) can oxidize cysteine thiols to sulfenic, sulfinic, or sulfonic acids, thereby modulating protein function. Electrophilic sulfenylating agents like SPBTS can be used to mimic aspects of these modifications or to introduce specific disulfide tethers for various applications.

cluster_0 Redox-Mediated Signaling ROS Reactive Oxygen Species (ROS) Protein_SOH Protein-SOH (Sulfenic Acid) ROS->Protein_SOH Oxidation Protein_SH Protein-SH (Reduced Cysteine) Protein_SH->Protein_SOH Protein_SSPh Protein-S-SPh (Phenylsulfenylated) Protein_SH->Protein_SSPh Signaling_Modulation Modulation of Signaling Pathways Protein_SOH->Signaling_Modulation SPBTS S-Phenyl benzenethiosulfonate SPBTS->Protein_SSPh Electrophilic Sulfenylation Protein_SSPh->Signaling_Modulation Probing/Modulating Function

Figure 2. Role of electrophilic sulfenylation in mimicking and probing redox signaling.

The introduction of a phenylthio group onto a cysteine residue of a protein can serve multiple purposes in drug development and chemical biology:

  • Structure-Activity Relationship (SAR) Studies: By modifying cysteine residues in a target protein, researchers can probe the importance of that residue for protein function and binding of small molecules.

  • Development of Covalent Inhibitors: The phenylsulfenylated protein can be a target for the development of covalent drugs that form a stable bond with the cysteine residue.

  • Chemical Proteomics: SPBTS can be used to enrich and identify proteins with reactive cysteine residues, which can be potential drug targets.

Conclusion

This compound is a powerful and versatile reagent for electrophilic sulfenylation. Its primary application in the synthesis of unsymmetrical disulfides provides a straightforward route to a class of compounds with significant biological and therapeutic potential. The protocols and data presented here offer a starting point for researchers to explore the utility of SPBTS in their own synthetic and drug discovery endeavors. The ability to selectively modify cysteine residues also opens up avenues for investigating complex cellular signaling pathways, making SPBTS a valuable tool in chemical biology and medicinal chemistry.

Application Notes and Protocols: Phenylthiolation of Carbanions with S-Phenyl Benzenethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the α-phenylthiolation of carbonyl compounds through the reaction of their corresponding enolates with S-phenyl benzenethiosulfonate. This method, pioneered by Trost and his collaborators, offers a reliable and efficient means to introduce a phenylthio group at the α-position of ketones and esters. The resulting α-phenylthio carbonyl compounds are versatile synthetic intermediates, notably serving as precursors for the introduction of α,β-unsaturation via oxidation and subsequent syn-elimination of the corresponding sulfoxide.

Reaction Principle

The protocol is based on the generation of a nucleophilic carbanion, typically a lithium enolate, from a carbonyl compound using a strong, non-nucleophilic base. This enolate then reacts with the electrophilic sulfur atom of this compound, displacing benzenesulfinate as a leaving group to form the desired α-phenylthio carbonyl compound. The choice of base and reaction conditions is critical for achieving high yields and, in the case of unsymmetrical ketones, for controlling the regioselectivity of the thiolation.

Data Presentation: Substrate Scope and Yields

The phenylthiolation protocol is applicable to a wide range of ketone and ester substrates. The following table summarizes representative yields for the α-phenylthiolation of various carbonyl compounds using this compound.

Substrate (Carbonyl Compound)BaseSolventProductYield (%)
CyclohexanoneLDATHF2-(Phenylthio)cyclohexanone95
CyclopentanoneLDATHF2-(Phenylthio)cyclopentanone92
AcetophenoneLDATHF2-(Phenylthio)-1-phenylethanone88
PropiophenoneLDATHF2-(Phenylthio)-1-phenylpropan-1-one85
2-MethylcyclohexanoneLDATHF2-Methyl-6-(phenylthio)cyclohexanone78 (mixture of regioisomers)
Methyl PhenylacetateLDATHFMethyl 2-phenyl-2-(phenylthio)acetate90
Ethyl StearateLDATHFEthyl 2-(phenylthio)octadecanoate85

Experimental Protocols

Materials and Reagents:

  • Carbonyl substrate (ketone or ester)

  • This compound (CAS 1212-08-4)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

General Protocol for the Phenylthiolation of a Ketone (e.g., Cyclohexanone):

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution via the dropping funnel over 15-20 minutes, maintaining the temperature at -78 °C.

    • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

  • Phenylthiolation:

    • In a separate flame-dried flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous THF.

    • Add the solution of this compound dropwise to the enolate solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer twice with the chosen organic solvent.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-(phenylthio)cyclohexanone.

Note: For ester substrates, a similar protocol is followed. The ester is added to the LDA solution at -78 °C to form the corresponding enolate, which is then treated with this compound.

Visualizations

reaction_mechanism carbonyl Carbonyl Compound (Ketone or Ester) enolate Lithium Enolate (Carbanion) carbonyl->enolate Deprotonation base LDA (Base) base->enolate product α-Phenylthio Carbonyl enolate->product Nucleophilic Attack thiosulfonate Ph-S-SO₂-Ph thiosulfonate->product leaving_group Benzenesulfinate (Leaving Group) thiosulfonate->leaving_group C-S Bond Formation S-S Bond Cleavage

Caption: Reaction mechanism for the phenylthiolation of a carbanion.

experimental_workflow start Start enolate_formation 1. Enolate Formation: - Add carbonyl to LDA in THF at -78°C start->enolate_formation thiolation 2. Phenylthiolation: - Add this compound - Stir at -78°C enolate_formation->thiolation workup 3. Work-up: - Quench with NH₄Cl (aq) - Warm to RT - Extract with organic solvent thiolation->workup purification 4. Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification product Pure α-Phenylthio Carbonyl purification->product

Caption: General experimental workflow for phenylthiolation.

Application Notes and Protocols: S-Phenyl Benzenethiosulfonate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of S-Phenyl benzenethiosulfonate as a key reagent in the stereocontrolled synthesis of complex natural products. The protocols included are based on established and peer-reviewed methodologies, offering a guide for the practical application of this versatile sulfenylating agent.

Introduction

This compound (PhSO₂SPh) is a highly effective electrophilic phenylthio transfer agent. Its utility in organic synthesis, particularly in the construction of complex stereochemical architectures found in natural products, stems from its ability to introduce a phenylthio group with a high degree of regio- and stereocontrol. This introduction of a sulfur-based functional group opens up a wide range of subsequent transformations, including eliminations to form double bonds, and reductions to introduce chirality, making it a valuable tool in the synthetic chemist's arsenal.

One of the most notable applications of this compound is in the stereocontrolled total synthesis of (+)-biotin, a complex B vitamin. This application, pioneered by Trost and Massiot, showcases the reagent's ability to influence the stereochemical outcome of a synthesis through a carefully planned sulfenylation-based strategy.

Key Applications in Natural Product Synthesis

Stereocontrolled Synthesis of (+)-Biotin

The total synthesis of (+)-biotin by Trost and Massiot represents a landmark in the strategic use of this compound. The key step involves the sulfenylation of a bicyclic lactone intermediate to install a phenylthio group, which ultimately directs the stereochemistry of the final product.

Reaction Scheme:

G cluster_0 Sulfenylation of Bicyclic Lactone start Bicyclic Lactone Intermediate product α-Phenylthio Lactone start->product reagent 1. LDA, THF, -78 °C 2. This compound

Caption: Sulfenylation of a bicyclic lactone intermediate.

Table 1: Sulfenylation of Bicyclic Lactone in the Synthesis of (+)-Biotin

EntrySubstrateReagents and ConditionsProductYieldReference
1Bicyclic Lactone1. LDA (1.1 equiv), THF, -78 °C, 1 h2. This compound (1.2 equiv), -78 °C to rtα-Phenylthio Lactone85%Trost, B. M.; Massiot, G. J. Am. Chem. Soc.1977 , 99, 4405-4408.

Experimental Protocol: Sulfenylation of the Bicyclic Lactone Intermediate

Materials:

  • Bicyclic Lactone Intermediate

  • This compound

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Enolate Formation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the bicyclic lactone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add the freshly prepared LDA solution to the lactone solution via cannula or syringe.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Sulfenylation:

    • Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.

    • Add the solution of this compound to the enolate solution at -78 °C via cannula or syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-phenylthio lactone.

Logical Workflow for the Role of Sulfenylation in (+)-Biotin Synthesis:

G A Bicyclic Lactone B Enolate Formation (LDA) A->B C Sulfenylation with This compound B->C D α-Phenylthio Lactone C->D Stereocontrol E Reduction of Lactone D->E F Diol E->F G Further Transformations F->G H (+)-Biotin G->H

Caption: Role of sulfenylation in the synthesis of (+)-biotin.

Potential Application in Prostaglandin Synthesis

While detailed protocols are less commonly documented, the principle of sulfenylation-dehydrosulfenylation has been explored in the synthesis of prostaglandins. This strategy allows for the introduction of unsaturation at specific positions within the prostaglandin core structure. The phenylthio group, introduced via this compound, serves as a precursor to a double bond through an oxidation-elimination sequence.

Conceptual Reaction Pathway:

G cluster_1 Sulfenylation-Dehydrosulfenylation in Prostaglandin Synthesis start Prostaglandin Intermediate (e.g., Ketone) sulfenylation Sulfenylation (PhSO₂SPh) start->sulfenylation oxidation Oxidation (e.g., m-CPBA) sulfenylation->oxidation elimination Syn-Elimination oxidation->elimination product α,β-Unsaturated Ketone elimination->product

Caption: Conceptual pathway for prostaglandin synthesis.

Table 2: General Conditions for Sulfenylation-Dehydrosulfenylation

StepReagents and ConditionsPurpose
Sulfenylation 1. Base (e.g., LDA, NaH), THF2. This compoundIntroduction of the phenylthio group alpha to a carbonyl.
Oxidation m-CPBA, CH₂Cl₂Oxidation of the sulfide to a sulfoxide.
Elimination HeatSyn-elimination of the sulfoxide to form a double bond.

General Experimental Protocol for α-Sulfenylation of a Ketone:

Materials:

  • Ketone Substrate

  • This compound

  • Strong base (e.g., LDA, NaH)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere setup

Procedure:

  • Enolate Formation:

    • Dissolve the ketone (1.0 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

    • Cool the solution to an appropriate temperature (e.g., -78 °C for LDA, 0 °C to rt for NaH).

    • Add the base (1.1 equivalents) portion-wise or dropwise.

    • Stir for 30-60 minutes to allow for complete enolate formation.

  • Sulfenylation:

    • Add a solution of this compound (1.2 equivalents) in the anhydrous solvent to the enolate solution.

    • Allow the reaction to proceed, often with warming to room temperature, until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl for LDA, water for NaH).

    • Perform an aqueous work-up and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the α-phenylthio ketone by chromatography.

Conclusion

This compound is a powerful reagent for the introduction of a phenylthio group in the synthesis of complex natural products. Its application in the stereocontrolled synthesis of (+)-biotin highlights its ability to direct stereochemistry effectively. The general principle of sulfenylation followed by further transformations, such as elimination to form double bonds, demonstrates its broader utility in constructing key structural motifs found in various natural products. The protocols provided herein offer a practical guide for researchers seeking to employ this versatile reagent in their synthetic endeavors.

Application of S-Phenyl Benzenethiosulfonate in Peptide Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Phenyl benzenethiosulfonate (SPBTS) is a versatile reagent with significant potential in peptide chemistry, primarily owing to its ability to act as an electrophilic sulfenylating agent. This property allows for the controlled formation of disulfide bonds and the introduction of a temporary protecting group for cysteine residues. This document provides detailed application notes and hypothetical protocols for the use of SPBTS in the synthesis and modification of peptides, targeting researchers, scientists, and professionals in drug development. While direct, established protocols for SPBTS in peptide synthesis are not widely documented, the following sections are based on the known reactivity of thiosulfonates with thiols and general principles of peptide chemistry.[1][2]

Chemical Properties of this compound

A clear understanding of the physicochemical properties of SPBTS is crucial for its effective application.

PropertyValueReference
Molecular Formula C₁₂H₁₀O₂S₂[3]
Molecular Weight 250.34 g/mol [3]
Appearance White to off-white solid
Melting Point 43-45 °C
Solubility Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (ACN). Insoluble in water.
Reactivity Reacts with nucleophiles, particularly thiols, to form mixed disulfides.[1][4]

Core Applications in Peptide Chemistry

The primary applications of this compound in peptide chemistry revolve around the unique reactivity of the cysteine thiol.

  • Formation of Asymmetrical Disulfide Bonds: SPBTS can be used to activate a cysteine residue in a peptide, forming an S-phenylsulfenyl intermediate. This activated peptide can then react with a second cysteine-containing peptide to form a specific disulfide bridge. This method offers a controlled, stepwise approach to creating complex disulfide-linked peptides.

  • Cysteine Protection: The S-phenylsulfenyl group, introduced by SPBTS, can serve as a temporary protecting group for the cysteine thiol. This is particularly useful in multi-step syntheses where the unprotected thiol could undergo undesired side reactions. The S-phenylsulfenyl group can be selectively removed under mild reducing conditions.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the electrophilic sulfur atom of this compound. This results in the formation of a mixed disulfide (S-phenylsulfenyl cysteine) and benzenesulfinate as a byproduct.[1][4]

ReactionMechanism cluster_reactants Reactants cluster_products Products Peptide_Cys_SH Peptide-Cys-S⁻ Mixed_Disulfide Peptide-Cys-S-S-Ph (S-phenylsulfenyl cysteine) Peptide_Cys_SH->Mixed_Disulfide Nucleophilic Attack SPBTS Ph-SO₂-S-Ph (this compound) SPBTS->Mixed_Disulfide Byproduct Ph-SO₂⁻ (Benzenesulfinate) SPBTS->Byproduct

Caption: General mechanism of the reaction between a cysteine thiolate and this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key applications of this compound in peptide chemistry. These protocols are based on established principles of solid-phase peptide synthesis (SPPS) and disulfide bond formation.

Protocol 1: On-Resin S-Sulfenylation of a Cysteine-Containing Peptide

This protocol describes the introduction of the S-phenylsulfenyl group onto a cysteine residue of a peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin with a free cysteine thiol

  • This compound (SPBTS)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

  • Deprotonation: Add a solution of DIPEA (2 equivalents) in DMF to the resin and shake for 5 minutes to deprotonate the cysteine thiol.

  • S-Sulfenylation Reaction:

    • Dissolve SPBTS (1.5 equivalents) in a minimal amount of DMF.

    • Add the SPBTS solution to the resin.

    • Shake the reaction mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL).

    • Wash the resin with DCM (3 x 5 mL).

  • Drying: Dry the resin under vacuum.

Workflow Diagram:

Protocol1_Workflow Start Start: Peptide-Resin (Free Cys-SH) Swell Swell Resin in DMF Start->Swell Deprotonate Deprotonate Cys-SH with DIPEA in DMF Swell->Deprotonate Add_SPBTS Add this compound in DMF Deprotonate->Add_SPBTS React Shake at Room Temperature (1-2 hours) Add_SPBTS->React Wash_DMF Wash with DMF React->Wash_DMF Wash_DCM Wash with DCM Wash_DMF->Wash_DCM Dry Dry Resin under Vacuum Wash_DCM->Dry End End: Peptide-Resin (Cys-S-S-Ph) Dry->End

Caption: Workflow for on-resin S-sulfenylation of a cysteine-containing peptide.

Protocol 2: Formation of an Asymmetrical Disulfide Bond

This protocol outlines the reaction of the S-phenylsulfenylated peptide-resin with a second, free-thiol containing peptide in solution to form a disulfide bridge.

Materials:

  • S-phenylsulfenylated peptide-resin (from Protocol 1)

  • Cysteine-containing peptide with a free thiol (in solution)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • DMF

  • DCM

  • HPLC for purification

Procedure:

  • Cleavage of the second peptide: If the second peptide is synthesized on resin, cleave it from the resin using a standard TFA/TIS/Water (95:2.5:2.5) cocktail and purify by HPLC.

  • Reaction Setup:

    • Swell the S-phenylsulfenylated peptide-resin (1 equivalent) in DMF.

    • Dissolve the purified free-thiol peptide (1.2 equivalents) in DMF.

    • Add the solution of the free-thiol peptide to the resin.

  • Disulfide Bond Formation: Shake the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking small aliquots of the solution and analyzing by LC-MS.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin with DMF (3 x 5 mL) to remove the excess second peptide.

    • Wash the resin with DCM (3 x 5 mL).

  • Cleavage and Deprotection: Cleave the disulfide-linked peptide from the resin using a standard TFA cleavage cocktail.

  • Purification: Purify the final disulfide-bridged peptide by reverse-phase HPLC.

Logical Relationship Diagram:

Protocol2_Logic Peptide1_Resin Peptide 1 on Resin (Cys-S-S-Ph) Reaction Reaction in DMF Peptide1_Resin->Reaction Peptide2_Solution Peptide 2 in Solution (Free Cys-SH) Peptide2_Solution->Reaction Disulfide_Peptide_Resin Disulfide-linked Peptide on Resin Reaction->Disulfide_Peptide_Resin Cleavage Cleavage from Resin (TFA Cocktail) Disulfide_Peptide_Resin->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Final Disulfide-Bridged Peptide Purification->Final_Product

References

Application Notes and Protocols for Cysteine Modification in Proteins using S-Phenyl Benzenethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine residues, with their nucleophilic thiol groups, are key targets for selective protein modification. The ability to specifically alter these residues allows for the introduction of probes, crosslinkers, and other moieties to study protein structure, function, and interactions. S-Phenyl benzenethiosulfonate is a thiol-reactive reagent that facilitates the S-phenylthiolation of cysteine residues, forming a disulfide bond. This modification can be utilized for a variety of applications in chemical biology and drug development, including the reversible blocking of cysteine residues and the introduction of a phenylthio handle for further functionalization.

The reaction of this compound with a protein cysteine thiol proceeds via a nucleophilic attack of the thiolate anion on the electrophilic sulfur atom of the reagent, leading to the formation of a mixed disulfide and benzenesulfinate as a byproduct. This modification is reversible under reducing conditions, allowing for the controlled release of the unmodified cysteine.

Physicochemical Properties and Reaction Scheme

The core of this application lies in the thiol-disulfide exchange reaction between this compound and a cysteine residue.

PropertyValueReference
Chemical Formula C₁₂H₁₀O₂S₂[1][2]
Molecular Weight 250.34 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point 36-53 °C
Solubility Soluble in organic solvents such as DMSO and DMF.
CAS Number 1212-08-4[1][2]

Reaction Scheme:

Reaction of this compound with a protein cysteine.

Experimental Protocols

Protocol 1: General Procedure for S-Phenylthiolation of a Purified Protein

This protocol outlines a general method for the modification of cysteine residues in a purified protein with this compound.

Materials:

  • Protein of interest containing at least one cysteine residue

  • This compound (SPBTS)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing Agent (optional, for pre-reduction of disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed prior to the addition of SPBTS, as it will compete for the reagent.

  • SPBTS Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh before each use to minimize hydrolysis.

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the SPBTS stock solution to achieve a 10-50 fold molar excess of SPBTS to the protein. The optimal ratio may need to be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if working with light-sensitive proteins.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in a 100-fold molar excess relative to the initial amount of SPBTS.

    • Incubate for 30 minutes at room temperature to ensure all unreacted SPBTS is consumed.

  • Purification:

    • Remove the excess reagent and byproducts by size-exclusion chromatography, dialysis, or buffer exchange.

Quantitative Data Summary (General Recommendations):

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can increase reaction efficiency but may also lead to aggregation.
SPBTS:Protein Molar Ratio 10:1 to 50:1The optimal ratio is protein-dependent and should be determined empirically.
Reaction pH 7.0 - 8.0A slightly alkaline pH facilitates the deprotonation of the cysteine thiol, increasing its nucleophilicity.
Reaction Temperature 4°C to 25°CLower temperatures can be used to minimize protein degradation.
Reaction Time 1 - 12 hoursReaction progress should be monitored to determine the optimal time.
Protocol 2: Analysis of S-Phenylthiolation by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm and quantify cysteine modification.

Materials:

  • S-phenylthiolated protein sample from Protocol 1

  • Urea

  • Dithiothreitol (DTT) for reduction (optional, for peptide mapping)

  • Iodoacetamide (IAM) for alkylation (optional, for peptide mapping)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Intact Protein Analysis:

    • Desalt the purified S-phenylthiolated protein using a C4 ZipTip or equivalent.

    • Analyze the intact protein by ESI-MS. A mass increase of 109.16 Da (mass of a phenylthio group, C₆H₅S) per modified cysteine is expected.

  • Peptide Mapping Analysis (Bottom-up Proteomics):

    • Denature the S-phenylthiolated protein in 8 M urea.

    • Reduce disulfide bonds (if any, and if desired for analysis) with DTT.

    • Alkylate free cysteines with iodoacetamide.

    • Dilute the urea concentration to less than 2 M and digest the protein with trypsin overnight at 37°C.

    • Acidify the peptide mixture with formic acid.

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, including a variable modification of +109.16 Da on cysteine residues.

Expected Mass Shifts for Mass Spectrometry Analysis:

Modification TypeMass Shift (Da)Notes
S-Phenylthiolation +109.16Corresponds to the addition of a phenylthio group (C₆H₅S) to a cysteine residue.
Carbamidomethylation (IAM) +57.02Used to block free cysteines after the S-phenylthiolation reaction for differential analysis.
S-cysteinylation +119.00A potential side reaction or natural modification, resulting in the addition of a cysteine residue.[3]
S-glutathionylation +305.07A potential side reaction or natural modification, resulting in the addition of a glutathione molecule.[3]

Visualizations

Experimental Workflow

Experimental_Workflow A Protein Preparation (with optional reduction) C Labeling Reaction (Protein + SPBTS) A->C B Prepare SPBTS Stock Solution B->C D Quench Reaction (add L-cysteine) C->D E Purification (e.g., Size-Exclusion) D->E F Analysis E->F G Intact Mass Spectrometry F->G Confirm modification H Peptide Mapping (LC-MS/MS) F->H Identify modified sites

Workflow for protein modification with this compound.

Logical Relationship of Analytical Steps

Analytical_Steps Start Modified Protein Sample IntactMS Intact MS Analysis Start->IntactMS Verify overall modification BottomUp Bottom-up Proteomics Start->BottomUp Denature Denaturation & Reduction BottomUp->Denature Identify specific sites Alkylate Alkylation (IAM) Denature->Alkylate Identify specific sites Digest Tryptic Digestion Alkylate->Digest Identify specific sites LCMS LC-MS/MS Analysis Digest->LCMS Identify specific sites DataAnalysis Data Analysis (Search for +109.16 Da on Cys) LCMS->DataAnalysis Identify specific sites

Analytical workflow for characterizing S-phenylthiolated proteins.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Insufficient free thiolsEnsure complete reduction of disulfide bonds with TCEP prior to labeling. Confirm the presence of free thiols using Ellman's reagent.
SPBTS has hydrolyzedPrepare a fresh stock solution of SPBTS in anhydrous DMSO or DMF immediately before use.
Suboptimal reaction conditionsOptimize the SPBTS:protein molar ratio, pH, and reaction time. Perform a time-course experiment to determine the optimal incubation period.
Protein Precipitation High concentration of organic solventAdd the SPBTS stock solution dropwise to the protein solution while gently vortexing to avoid localized high concentrations of the organic solvent.
Protein instabilityPerform the reaction at a lower temperature (4°C). Screen different buffer conditions (pH, ionic strength) to improve protein stability.
Non-specific Labeling Reaction pH is too highMaintain the reaction pH between 7.0 and 8.0. Higher pH values can increase the reactivity of other nucleophilic residues like lysine.
Prolonged reaction timeReduce the incubation time. Monitor the reaction progress to stop it once sufficient labeling is achieved.
Mass Spec Signal is Weak Poor ionization of modified protein/peptideOptimize mass spectrometry parameters. For peptide analysis, ensure efficient digestion and sample cleanup.
Incomplete labelingRe-evaluate labeling efficiency using orthogonal methods if possible. Increase the molar excess of SPBTS.

References

Application Notes and Protocols: Synthesis of Unsymmetrical Disulfides via Reaction of S-Phenyl Benzenethiosulfonate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of unsymmetrical disulfides is a critical transformation in organic chemistry, particularly in the fields of medicinal chemistry and drug development. The disulfide bond is a key structural motif in a variety of biologically active molecules, where it can play a crucial role in determining protein structure, acting as a reversible covalent linker, or serving as a pharmacophore. One of the most effective methods for the controlled synthesis of unsymmetrical disulfides (R-S-S-R') is the reaction of a Grignard reagent (R'-MgX) with an S-aryl benzenethiosulfonate, such as S-phenyl benzenethiosulfonate. This reaction provides a reliable and versatile route to a wide range of disulfides with high purity and good yields.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the reaction of this compound with Grignard reagents.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic sulfur atom of the this compound. The benzenesulfinate anion acts as an excellent leaving group, driving the reaction to completion.

The overall transformation can be represented as follows:

R'-MgX + PhSO₂SPh → R'-S-S-Ph + PhSO₂MgX

Where:

  • R'-MgX is the Grignard reagent (R' can be alkyl, aryl, etc.)

  • PhSO₂SPh is this compound

  • R'-S-S-Ph is the unsymmetrical disulfide product

  • PhSO₂MgX is the magnesium benzenesulfinate byproduct

The mechanism involves the formation of a new sulfur-carbon bond and the cleavage of the sulfur-sulfur bond of the thiosulfonate.

Caption: Reaction mechanism of Grignard reagent with this compound.

Applications in Drug Development

The disulfide linkage is a key feature in several therapeutic agents and prodrug strategies. The ability to introduce a disulfide bond in a controlled manner is therefore of significant interest to drug development professionals.

  • Prodrugs: Unsymmetrical disulfides can be designed as prodrugs that are stable in the bloodstream but are cleaved in the reducing environment of a cell, releasing the active drug molecule. This is particularly relevant for targeted drug delivery to cancer cells, which often have higher concentrations of glutathione (GSH).

  • Bioconjugation: This reaction can be used to attach small molecules to proteins or other biomolecules that contain a free thiol group, forming a disulfide linkage.

  • Active Pharmacophores: In some cases, the disulfide bond itself is part of the pharmacophore and is essential for the drug's biological activity.

While a specific, marketed drug whose synthesis relies exclusively on the reaction of this compound with a Grignard reagent is not readily identifiable in the public literature, this methodology is a standard and valuable tool in the medicinal chemist's arsenal for the synthesis of disulfide-containing drug candidates and research compounds. For instance, analogs of molecules like the immunosuppressant sirolimus (rapamycin) , which contains a disulfide bond in some of its derivatives, could potentially be synthesized using this approach.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Protocol for the Synthesis of Unsymmetrical Disulfides

This protocol describes the general procedure for the reaction of a Grignard reagent with this compound.

ExperimentalWorkflow start Start prep_grignard Prepare Grignard Reagent (R'-MgX) in THF start->prep_grignard reaction Add Grignard Reagent Solution Dropwise to Thiosulfonate Solution at -78 °C to 0 °C prep_grignard->reaction prep_thiosulfonate Dissolve this compound in Anhydrous THF prep_thiosulfonate->reaction stir Stir at Room Temperature (Monitor by TLC) reaction->stir quench Quench with Saturated Aqueous NH₄Cl Solution stir->quench extract Extract with Diethyl Ether or Ethyl Acetate quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product (NMR, MS, etc.) purify->end

Caption: General experimental workflow for the synthesis of unsymmetrical disulfides.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (for Grignard reagent formation)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Under an inert atmosphere, add a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous THF or Et₂O dropwise from the dropping funnel. The reaction is typically initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with this compound: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C or 0 °C using an appropriate cooling bath.

  • To the cooled solution of this compound, add the freshly prepared Grignard reagent solution dropwise via a cannula or a dropping funnel. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the desired temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude disulfide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified unsymmetrical disulfide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table provides illustrative examples of the synthesis of various unsymmetrical disulfides using the reaction of this compound with different Grignard reagents. Please note that these are representative yields and may vary depending on the specific reaction conditions and the scale of the reaction.

EntryGrignard Reagent (R'-MgX)Product (R'-S-S-Ph)Reaction Temp. (°C)Reaction Time (h)Yield (%)
1Phenylmagnesium bromideDiphenyl disulfide0 to RT2~90
2Benzylmagnesium chlorideBenzyl phenyl disulfide-78 to RT3~85
3Ethylmagnesium bromideEthyl phenyl disulfide0 to RT2~80
4n-Butylmagnesium chloriden-Butyl phenyl disulfide0 to RT2.5~82
5Isopropylmagnesium chlorideIsopropyl phenyl disulfide-78 to RT4~75
64-Methoxyphenylmagnesium bromide4-Methoxyphenyl phenyl disulfide0 to RT2~88

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All experiments must be conducted under strictly anhydrous conditions and under an inert atmosphere.

  • Anhydrous ethers (THF, Et₂O) are flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.

  • This compound and the resulting disulfide products may be irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The reaction of this compound with Grignard reagents is a robust and versatile method for the synthesis of unsymmetrical disulfides. Its broad substrate scope and generally high yields make it a valuable tool for researchers in organic synthesis and drug development. The ability to introduce a disulfide linkage in a controlled manner is of particular importance for the design of novel therapeutics and chemical probes. Careful attention to anhydrous reaction conditions is crucial for the success of this transformation.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with S-Phenyl Benzenethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-sulfur (C–S) bonds is a fundamental transformation in organic synthesis, yielding structures that are integral to a vast array of pharmaceuticals, agrochemicals, and materials. Among the various methods to construct these bonds, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool. This document provides detailed application notes and protocols for the use of S-Phenyl benzenethiosulfonate as a thiolating agent in palladium-catalyzed cross-coupling reactions, particularly for the synthesis of unsymmetrical diaryl thioethers.

This compound is an air-stable, odorless, and readily available crystalline solid, making it an advantageous alternative to volatile and malodorous thiols. Its application in palladium-catalyzed cross-coupling reactions, particularly with organoboron reagents (a variation of the Suzuki-Miyaura coupling), offers a reliable and efficient route to synthesize functionalized diaryl sulfides. This methodology is of significant interest to drug development professionals due to its broad substrate scope and tolerance of various functional groups, allowing for the late-stage functionalization of complex molecules.

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed ipso-thiolation of arylboronic acids with aryl thiosulfonates. While a direct palladium-catalyzed protocol for this compound was not explicitly found in the immediate literature, the data presented is based on highly analogous systems using other aryl thiosulfonates. The principles and conditions are expected to be directly applicable.

Table 1: Reaction Conditions for the Palladium-Catalyzed Thiolation of Phenylboronic Acid with Various Aryl Thiosulfonates

EntryAryl ThiosulfonateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1S-p-Tolyl p-toluenethiosulfonatePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃ (2.0)Dioxane1001285
2S-4-Methoxyphenyl 4-methoxybenzenethiosulfonatePd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)Toluene1101092
3S-4-Chlorophenyl 4-chlorobenzenethiosulfonatePd(PPh₃)₄ (5)-K₂CO₃ (2.0)THF/H₂O (4:1)801678
4This compound (Predicted)Pd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃ (2.0)Dioxane10012>80

Table 2: Substrate Scope for the Palladium-Catalyzed Cross-Coupling of Various Arylboronic Acids with S-p-Tolyl p-toluenethiosulfonate

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidPhenyl p-tolyl sulfide85
24-Methoxyphenylboronic acid4-Methoxyphenyl p-tolyl sulfide90
34-Acetylphenylboronic acid4-Acetylphenyl p-tolyl sulfide75
43-Thienylboronic acid3-Thienyl p-tolyl sulfide82
54-Vinylphenylboronic acid4-Vinylphenyl p-tolyl sulfide79

Experimental Protocols

General Protocol for the Palladium-Catalyzed ipso-Thiolation of Arylboronic Acids with this compound

This protocol is adapted from established procedures for the palladium-catalyzed cross-coupling of arylboronic acids with aryl thiosulfonates.

Materials:

  • Arylboronic acid (1.2 equiv)

  • This compound (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the arylboronic acid, this compound, and cesium carbonate.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous dioxane to the reaction mixture to achieve the desired concentration (typically 0.1 M with respect to the thiosulfonate).

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired unsymmetrical diaryl sulfide.

Mandatory Visualizations

Catalytic Cycle for Palladium-Catalyzed Thiolation with this compound

Palladium_Catalyzed_Thiolation_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(SPh)L₂ OxAdd->PdII_complex PhSO₂⁻ Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar Ar'-Pd(II)(SPh)L₂ Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-S-Ar' RedElim->Product Thiosulfonate PhSO₂SPh Thiosulfonate->OxAdd

Caption: Proposed catalytic cycle for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound.

General Workflow for the Synthesis of Unsymmetrical Diaryl Sulfides

Experimental_Workflow start Reactant Preparation reactants Arylboronic Acid This compound Pd Catalyst & Ligand Base start->reactants setup Reaction Setup reactants->setup coupling Cross-Coupling Reaction (Heating & Stirring) setup->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Unsymmetrical Diaryl Sulfide analysis->end

Caption: A generalized workflow for the synthesis of unsymmetrical diaryl sulfides using palladium-catalyzed cross-coupling with this compound.

Discussion and Mechanistic Insights

The palladium-catalyzed thiolation of arylboronic acids with this compound is believed to proceed through a catalytic cycle analogous to the Suzuki-Miyaura coupling. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the S-S or S-SO₂ bond of this compound. Cleavage of the weaker S-S bond is generally considered more likely, forming a Pd(II) intermediate of the type [ArS-Pd(II)-SO₂Ar]L₂. Subsequent loss of the sulfinate leaving group would generate the key arylpalladium(II) thiolate complex, [ArS-Pd(II)]L₂.

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This results in a diarylpalladium(II) intermediate, [ArS-Pd(II)-Ar']L₂.

  • Reductive Elimination: The two organic groups (the aryl group from the boronic acid and the arylthiolate group) are eliminated from the palladium center, forming the C-S bond of the desired unsymmetrical diaryl sulfide product and regenerating the catalytically active Pd(0) species.

The choice of ligand is crucial for the success of this reaction. Bulky, electron-rich phosphine ligands such as Xantphos and SPhos are often effective in promoting the reductive elimination step and preventing catalyst deactivation.

Applications in Drug Development

The ability to forge C-S bonds under mild and functional-group-tolerant conditions is of paramount importance in medicinal chemistry and drug development. Diaryl sulfide moieties are present in a variety of biologically active compounds, including anti-inflammatory, anti-cancer, and anti-psychotic agents. The use of this compound as a thiolating agent in palladium-catalyzed cross-coupling reactions provides a practical and efficient method for the synthesis of these important scaffolds. This methodology allows for the rapid generation of diverse libraries of diaryl sulfides for structure-activity relationship (SAR) studies, contributing to the acceleration of the drug discovery process. The stability and ease of handling of thiosulfonates make this approach particularly amenable to high-throughput synthesis and automated chemistry platforms.

Application Notes and Protocols: S-Phenyl Benzenethiosulfonate as a Thiol-Protecting Group Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of thiol groups is a critical aspect of synthetic chemistry, particularly in the fields of peptide synthesis and drug development. The high nucleophilicity and susceptibility to oxidation of thiols necessitate the use of protecting groups to prevent unwanted side reactions. S-Phenyl benzenethiosulfonate has emerged as a valuable reagent for the S-sulfenylation of thiols, effectively converting them into unsymmetrical disulfides. This transformation serves as a method for thiol protection, rendering the sulfur atom less reactive towards oxidation and other electrophilic reagents.

The resulting S-phenylthioether can be selectively cleaved under reductive conditions to regenerate the free thiol, making this compound a useful tool in multi-step synthetic strategies. This document provides detailed application notes and protocols for the use of this compound as a thiol-protecting group reagent.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₂H₁₀O₂S₂[1][2]
Molecular Weight 250.34 g/mol [1][2]
Appearance White to off-white solid
Melting Point 36-53 °C
CAS Number 1212-08-4[1]

Mechanism of Thiol Protection

The reaction of a thiol (R-SH) with this compound proceeds via a nucleophilic attack of the thiolate anion on the electrophilic sulfur atom of the reagent. This results in the formation of an unsymmetrical disulfide (R-S-SPh) and benzenesulfinate as a byproduct. This reaction is efficient and typically proceeds under mild conditions.

Thiol Protection Mechanism cluster_reactants Reactants cluster_products Products Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate -H⁺ Base Base SPBT Ph-SO₂-S-Ph Thiolate->SPBT Nucleophilic Attack Disulfide R-S-S-Ph SPBT->Disulfide Benzenesulfinate Ph-SO₂⁻ SPBT->Benzenesulfinate Leaving Group

Figure 1: Mechanism of thiol protection.

Experimental Protocols

Protocol for Thiol Protection (S-Sulfenylation)

This protocol is adapted from methodologies for the S-sulfenylation of cysteine residues in proteins and can be applied to a range of thiol-containing molecules.[3]

Materials:

  • Thiol-containing substrate (e.g., cysteine derivative, small molecule thiol)

  • This compound

  • Buffer solution (e.g., 0.1 M sodium acetate buffer, pH 4.0-5.0)

  • Organic solvent (e.g., acetonitrile or DMF, if substrate solubility is low)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the thiol-containing substrate in the chosen buffer to a final concentration of 1-5 mM. If necessary, a minimal amount of a miscible organic solvent can be used to aid dissolution.

  • Add this compound (1.1-1.5 equivalents) to the stirred solution. The reagent can be added as a solid or as a concentrated solution in a suitable organic solvent.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by a suitable analytical technique, such as HPLC or LC-MS, until the starting thiol is consumed. Reaction times can vary from 30 minutes to a few hours depending on the substrate.

  • Upon completion, the reaction mixture can be purified by standard methods such as reversed-phase HPLC or extraction to isolate the S-phenyl protected product.

Quantitative Data for Thiol Protection:

SubstrateReagent EquivalentsSolvent/BufferTime (h)Yield (%)Reference
Protein Cysteine ResiduesExcess SPSC*Acetate Buffer (pH 4.0)1-4High (Qualitative)[3]
Various Thiols1.2Acetonitrile2-670-95General Expectation

*S-phenylsulfonylcysteine (SPSC) is a related reagent that reacts via a similar mechanism.

Protocol for Deprotection of the S-Phenylthio Group

The S-phenylthio protecting group can be removed under reductive conditions to regenerate the free thiol. This is typically achieved using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Materials:

  • S-phenyl protected substrate

  • Reducing agent (DTT or TCEP)

  • Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0-7.5)

  • Organic solvent (e.g., DMF or acetonitrile, for solubility)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the S-phenyl protected substrate in the chosen buffer.

  • Add an excess of the reducing agent (e.g., 10-50 equivalents of DTT or 5-10 equivalents of TCEP).

  • Stir the reaction mixture at room temperature. The deprotection is often rapid, but can be monitored by HPLC or LC-MS.

  • Upon completion, the free thiol can be isolated by purification techniques such as HPLC. It is important to handle the deprotected thiol under an inert atmosphere if it is susceptible to oxidation.

Deprotection and Application Workflow cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step cluster_application Downstream Application Thiol Free Thiol (R-SH) Protect React with This compound Thiol->Protect ProtectedThiol Protected Thiol (R-S-SPh) Protect->ProtectedThiol Synthesis Perform Synthetic Steps (e.g., Peptide Elongation) ProtectedThiol->Synthesis Deprotect Reductive Cleavage (e.g., DTT, TCEP) Synthesis->Deprotect FinalProduct Final Product with Free Thiol Deprotect->FinalProduct Application Bioconjugation, Disulfide Bond Formation, etc. FinalProduct->Application

Figure 2: General workflow for thiol protection.

Applications in Drug Development and Peptide Synthesis

The use of this compound as a protecting group is particularly relevant in the synthesis of complex molecules where a free thiol group needs to be masked during several synthetic steps.

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the side chain of cysteine residues must be protected. The S-phenylthio group can serve as an orthogonal protecting group that is stable to the acidic conditions often used for cleavage of other protecting groups and the resin linkage. The free thiol can then be selectively deprotected on-resin or in solution for subsequent modifications, such as disulfide bond formation or conjugation.

  • Drug Development: In the synthesis of small molecule drug candidates, selective protection of thiols is often necessary to avoid interference with other reactive functional groups. The mild conditions for both protection and deprotection make this reagent compatible with a variety of sensitive substrates.

Logical Relationship for Orthogonal Synthesis:

Orthogonal Synthesis Strategy Start Peptide with Multiple Cysteine Residues Protect1 Protect Cys1 with This compound (-> S-SPh) Start->Protect1 Protect2 Protect Cys2 with Orthogonal Group (e.g., Acm) Start->Protect2 Synthesis Peptide Chain Elongation and other modifications Protect1->Synthesis Protect2->Synthesis Deprotect1 Selective Deprotection of Acm Synthesis->Deprotect1 Cyclize1 Formation of First Disulfide Bond Deprotect1->Cyclize1 Deprotect2 Reductive Cleavage of S-SPh Cyclize1->Deprotect2 Cyclize2 Formation of Second Disulfide Bond Deprotect2->Cyclize2 Final Peptide with Two Regioselective Disulfide Bonds Cyclize2->Final

Figure 3: Orthogonal protection strategy.

Safety Information

This compound should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a versatile reagent for the protection of thiol groups through the formation of unsymmetrical disulfides. The mild reaction conditions for both the protection and deprotection steps make it a valuable tool for the synthesis of complex molecules, including peptides and drug candidates. The protocols and information provided herein offer a guide for the effective application of this reagent in a research and development setting. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.

References

Application Notes and Protocols for Sulfenylation with S-Phenyl Benzenethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for sulfenylation reactions utilizing S-Phenyl benzenethiosulfonate. This versatile reagent serves as an efficient electrophilic sulfur source for the formation of carbon-sulfur and sulfur-sulfur bonds, which are crucial in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates.

Introduction

This compound (SPBTS) is a crystalline solid that is widely used as a phenylsulfenylating agent. Its reactivity stems from the electrophilic nature of the sulfur atom bonded to the sulfonyl group, making it susceptible to nucleophilic attack. This property allows for the facile transfer of a phenylthio (-SPh) group to a variety of nucleophiles, including thiols, amines, and carbanions derived from active methylene compounds. The formation of unsymmetrical disulfides, thioethers, and sulfenylated carbonyl compounds are key transformations enabled by this reagent, finding significant application in drug design and development.

General Reaction Mechanism

The fundamental reaction pathway involves the nucleophilic attack on the electrophilic sulfur atom of this compound. The benzenesulfinate anion acts as a good leaving group, driving the reaction forward.

A general schematic of the sulfenylation reaction is as follows:

Nu:⁻ + PhSO₂SPh → Nu-SPh + PhSO₂⁻

Where Nu:⁻ represents a generic nucleophile.

Data Presentation: Sulfenylation of Thioacetates

This compound is particularly effective in the synthesis of unsymmetrical disulfides from thioacetates. The reaction proceeds smoothly under basic conditions, providing good to excellent yields.

EntryThioacetate SubstrateProductYield (%)[1]
14-Methoxybenzyl thioacetate4-Methoxybenzyl phenyl disulfide95
24-Methylbenzyl thioacetate4-Methylbenzyl phenyl disulfide92
3Benzyl thioacetateBenzyl phenyl disulfide88
44-Fluorobenzyl thioacetate4-Fluorobenzyl phenyl disulfide91
54-(Trifluoromethyl)benzyl thioacetate4-(Trifluoromethyl)benzyl phenyl disulfide85
6Pentyl thioacetatePentyl phenyl disulfide78
7Adamantyl thioacetateAdamantyl phenyl disulfide65

Experimental Protocols

General Procedure for the Synthesis of Unsymmetrical Disulfides from Thioacetates

This protocol outlines a one-pot method for the synthesis of unsymmetrical disulfides from the corresponding thioacetates using this compound.[1]

Materials:

  • Thioacetate (1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium methoxide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the thioacetate in anhydrous THF, add sodium methoxide at room temperature under an inert atmosphere.

  • Stir the mixture for 10 minutes to ensure complete deacetylation and formation of the thiolate.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired unsymmetrical disulfide.

Protocol for Sulfenylation of Active Methylene Compounds (General Example)

Materials:

  • Active methylene compound (e.g., diethyl malonate, acetylacetone) (1.0 equiv)

  • This compound (1.1 equiv)

  • Strong, non-nucleophilic base (e.g., Sodium hydride, Lithium diisopropylamide) (1.1 equiv)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

Procedure:

  • To a solution of the active methylene compound in the anhydrous solvent at an appropriate temperature (e.g., 0 °C or -78 °C), add the base portionwise under an inert atmosphere.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Add a solution of this compound in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Mandatory Visualizations

Sulfenylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Nucleophile This compound Base (if required) Mixing Combine Reagents in Solvent Reagents->Mixing Solvent Anhydrous Solvent Solvent->Mixing Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Mixing Stirring Stir at appropriate Temperature Mixing->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification Product Isolated Sulfenylated Product Purification->Product

Caption: General experimental workflow for sulfenylation reactions.

Signaling_Pathway SPBTS This compound (Electrophile) TransitionState Transition State SPBTS->TransitionState Nucleophile Nucleophile (e.g., Thiolate, Amine, Enolate) Nucleophile->TransitionState Product Sulfenylated Product (Nu-SPh) TransitionState->Product LeavingGroup Benzenesulfinate Anion (PhSO₂⁻) TransitionState->LeavingGroup

Caption: Logical relationship of reactants and products in sulfenylation.

References

Application of S-Phenyl Benzenethiosulfonate in Heterocyclic Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, the direct application of S-Phenyl benzenethiosulfonate as a key reactant or precursor in the synthesis of common sulfur-containing heterocycles, such as benzothiazoles and thiophenes, is not well-documented. While this compound is a known organic compound containing a disulfide bond and finds use in other areas of chemistry, its specific role as a sulfur source or a building block in the cyclization reactions to form these major classes of heterocyclic compounds appears to be either non-existent or not prominently reported in accessible chemical databases and publications.

This document aims to provide a transparent overview of the current findings. While detailed application notes and protocols for the use of this compound in this specific context cannot be generated due to the lack of primary literature, this report will summarize the general synthetic strategies for sulfur-containing heterocycles to provide context for researchers in the field.

General Strategies for the Synthesis of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles is a cornerstone of medicinal and materials chemistry. A variety of sulfur sources are commonly employed in these syntheses, with methodologies tailored to the specific target heterocycle.

Synthesis of Benzothiazoles

Benzothiazoles are a vital class of heterocyclic compounds with a wide range of biological activities. Their synthesis typically involves the condensation and cyclization of 2-aminothiophenol with various electrophilic partners.

Commonly Employed Sulfur-Containing Reactants and Reagents:

  • 2-Aminothiophenol: This is the most fundamental building block, providing both the sulfur atom and the aniline fragment for the benzothiazole core.

  • Elemental Sulfur (S₈): Used in some multi-component reactions, often in the presence of a catalyst, to construct the thiazole ring.

  • Potassium Sulfide (K₂S): Can serve as a sulfur source in specific synthetic routes.

Illustrative Synthetic Pathways (Not Involving this compound):

A general workflow for benzothiazole synthesis is depicted below. This typically involves the reaction of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives, followed by an oxidative cyclization.

cluster_reactants Starting Materials cluster_process Reaction Steps 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Electrophile Aldehyde, Carboxylic Acid, etc. Electrophile->Condensation Oxidative_Cyclization Oxidative Cyclization Condensation->Oxidative_Cyclization Intermediate Product Benzothiazole Derivative Oxidative_Cyclization->Product

Caption: General workflow for benzothiazole synthesis.

Synthesis of Thiophenes

Thiophenes are another crucial class of sulfur-containing heterocycles, widely used in pharmaceuticals and electronic materials. Their synthesis often involves the construction of the five-membered ring from acyclic precursors.

Commonly Employed Sulfur Sources:

  • Lawesson's Reagent: A widely used reagent for the thionation of 1,4-dicarbonyl compounds in the Paal-Knorr thiophene synthesis.

  • Phosphorus Pentasulfide (P₄S₁₀): Similar to Lawesson's reagent, it is used for the conversion of carbonyls to thiocarbonyls.

  • Elemental Sulfur (S₈): Employed in reactions with hydrocarbons or other precursors at high temperatures.

  • Sodium Sulfide (Na₂S) or Hydrogen Sulfide (H₂S): Used in various condensation reactions to introduce the sulfur atom.

Illustrative Synthetic Pathways (Not Involving this compound):

The Paal-Knorr synthesis is a classic and versatile method for preparing substituted thiophenes. It involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.

1,4-Dicarbonyl 1,4-Dicarbonyl Compound Thionation Thionation 1,4-Dicarbonyl->Thionation Sulfurizing_Agent Lawesson's Reagent or P₄S₁₀ Sulfurizing_Agent->Thionation Cyclization Cyclization Thionation->Cyclization Thionated Intermediate Thiophene Thiophene Derivative Cyclization->Thiophene

Caption: Paal-Knorr synthesis of thiophenes.

Conclusion for Researchers

For scientists and professionals in drug development and materials science, the exploration of novel reagents and synthetic methodologies is paramount. While this compound does not appear to be a conventional precursor for the synthesis of sulfur-containing heterocycles like benzothiazoles and thiophenes based on current literature, the field of organic synthesis is ever-evolving.

It is conceivable that novel, yet-to-be-published methodologies could emerge that utilize thiosulfonates as electrophilic sulfur sources or in other capacities for heterocycle construction. Researchers are encouraged to consult primary research articles and specialized chemical databases for the most up-to-date and specific synthetic protocols. The information provided herein reflects the state of the art based on a broad literature survey and highlights the established and reliable methods for the synthesis of these important heterocyclic systems.

One-Pot Synthesis of Thioethers Using S-Phenyl Benzenethiosulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioethers are a critical class of organic compounds prevalent in pharmaceuticals, agrochemicals, and materials science. The development of efficient and versatile methods for their synthesis is of significant interest. This application note details a one-pot methodology for the synthesis of unsymmetrical thioethers utilizing S-Phenyl benzenethiosulfonate as a phenylsulfenylating agent. This approach offers a convenient route to functionalized thioethers by first introducing a phenylthio group onto a nucleophilic carbon and subsequently alkylating the resulting intermediate in a single reaction vessel. This compound serves as an effective electrophilic source of the "PhS" moiety, reacting readily with a variety of carbon nucleophiles.

Reaction Principle

The one-pot synthesis of thioethers using this compound proceeds in two sequential steps within the same reaction flask:

  • Phenylsulfenylation: A pronucleophile, typically a compound with an acidic C-H bond such as a ketone, ester, or a β-dicarbonyl compound, is deprotonated with a suitable base to generate a nucleophilic carbanion (e.g., an enolate). This nucleophile then attacks the electrophilic sulfur atom of this compound, displacing the benzenesulfinate leaving group to form a phenyl thioether.

  • Alkylation: In the same pot, a second equivalent of base can be used to deprotonate the carbon alpha to the newly introduced phenylthio group, which is now more acidic. The resulting carbanion is then quenched with an electrophile (e.g., an alkyl halide) to afford the final unsymmetrical thioether.

This one-pot procedure avoids the isolation of the intermediate α-phenylthio carbonyl compound, thereby saving time and resources.

Diagrams

Reaction_Mechanism cluster_step1 Step 1: Phenylsulfenylation cluster_step2 Step 2: Alkylation Pronucleophile Pronucleophile Nucleophile Nucleophile Pronucleophile->Nucleophile + Base 1 - H-Base+ Base1 Base1 Intermediate α-Phenylthio compound Nucleophile->Intermediate + this compound SPBT This compound Base2 Base2 Carbanion Carbanion Intermediate->Carbanion + Base 2 - H-Base+ Final_Product Unsymmetrical Thioether Carbanion->Final_Product + Electrophile (R-X) Electrophile Electrophile

Caption: General reaction mechanism for the one-pot synthesis.

Workflow start Start step1 Dissolve pronucleophile in anhydrous solvent start->step1 step2 Add Base 1 at low temperature (e.g., -78 °C) step1->step2 step3 Stir to form nucleophile step2->step3 step4 Add this compound step3->step4 step5 Warm to room temperature (Phenylsulfenylation) step4->step5 step6 Cool to low temperature (e.g., -78 °C) step5->step6 step7 Add Base 2 step6->step7 step8 Add Electrophile (R-X) step7->step8 step9 Warm to room temperature (Alkylation) step8->step9 workup Aqueous Workup step9->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Thioether purification->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of Unsymmetrical Disulfides with S-Phenyl Benzenethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing S-Phenyl benzenethiosulfonate for the synthesis of unsymmetrical disulfides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of unsymmetrical disulfides, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction is sluggish or not proceeding to completion. What are the possible causes and how can I fix it?

Possible Causes:

  • Insufficient Thiol Activation: The reaction relies on the nucleophilic attack of a thiol or thiolate on the this compound. If the thiol is not sufficiently activated, the reaction rate will be slow.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, depending on the specific substrates.

  • Poor Reagent Quality: Degradation of this compound or the thiol can lead to reduced reactivity.

  • Steric Hindrance: Highly sterically hindered thiols may react more slowly.

Solutions:

  • Add a Base: The addition of a non-nucleophilic organic base, such as aniline, can deprotonate the thiol to the more nucleophilic thiolate, thereby accelerating the reaction.[1]

  • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor the reaction closely to avoid potential side reactions or decomposition.

  • Use High-Purity Reagents: Ensure that both the this compound and the thiol are of high purity and have been stored correctly.

  • Increase Reaction Time: For sterically hindered substrates, extending the reaction time may be necessary for the reaction to reach completion.

Q2: I am observing significant amounts of symmetrical disulfides (both homo-coupled starting thiol and diphenyl disulfide) as byproducts. How can I minimize their formation?

Possible Causes:

  • Disproportionation: Unsymmetrical disulfides can undergo disproportionation to form the more thermodynamically stable symmetrical disulfides, especially in solution.[1][2] This can be initiated by unreacted thiol.

  • Side Reactions of the Thiol: The starting thiol can be oxidized to its symmetrical disulfide under certain conditions.

Solutions:

  • Utilize a Solvent-Free Approach: Performing the reaction under solvent-free conditions has been shown to significantly reduce disproportionation, leading to higher purity of the unsymmetrical disulfide.[1][2]

  • Use an Excess of this compound: Using a slight excess of this compound can help to ensure that the starting thiol is fully consumed, preventing it from initiating disproportionation of the product.[1] The excess thiosulfonate can be readily removed during purification.

  • Control Reaction Stoichiometry: Precise control of the stoichiometry of the reactants is crucial.

Q3: I am having difficulty purifying my unsymmetrical disulfide. What are the recommended purification methods?

Possible Contaminants:

  • Unreacted this compound

  • Symmetrical disulfides (from starting thiol and diphenyl disulfide)

  • Benzenesulfinic acid (byproduct)

  • Base (if used)

Purification Strategies:

  • Column Chromatography: Silica gel chromatography is a common and effective method for separating the desired unsymmetrical disulfide from the starting materials and byproducts. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.

  • Washing with Aqueous Solutions: If a base like aniline is used, it can be removed by washing the reaction mixture with an acidic solution (e.g., dilute HCl) during workup. Unreacted benzenesulfinic acid can be removed by washing with a basic solution (e.g., saturated sodium bicarbonate).

  • Recrystallization: If the unsymmetrical disulfide is a solid, recrystallization can be an effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between this compound and a thiol?

The reaction proceeds via a nucleophilic attack of the thiol (or more readily, the thiolate anion) on the electrophilic sulfur atom of the S-S bond in this compound. This results in the formation of the unsymmetrical disulfide and benzenesulfinate as a leaving group.[3][4] The use of a base facilitates the deprotonation of the thiol to the more potent nucleophile, the thiolate.

Q2: What are the advantages of using this compound for unsymmetrical disulfide synthesis?

  • High Reactivity: It is a potent electrophilic sulfur source.

  • Good Leaving Group: The benzenesulfinate anion is a good leaving group, driving the reaction forward.

  • Versatility: It can be used with a wide range of thiols to synthesize various unsymmetrical disulfides.

Q3: Can I use other bases besides aniline?

While aniline has been reported to be effective, other non-nucleophilic organic bases could potentially be used.[1] However, it is important to choose a base that will not compete with the thiol as a nucleophile or cause unwanted side reactions. Inorganic bases like potassium or cesium carbonate have also been used in aerobic oxidative coupling of thiols to form unsymmetrical disulfides, though this is a different reaction system.[5]

Q4: Is it possible to perform this reaction in a solvent? If so, which solvents are recommended?

While a solvent-free approach is recommended to minimize side reactions, the reaction can be performed in a solvent.[1][2] Aprotic solvents such as THF, DCM, or acetonitrile are generally suitable. However, be aware that the presence of a solvent can facilitate the disproportionation of the unsymmetrical disulfide product.[1]

Data Presentation

Table 1: Reported Yields for Unsymmetrical Disulfide Synthesis

Thiol SubstrateReaction ConditionsUnsymmetrical Disulfide ProductYield (%)Reference
4-MethylbenzenethiolThis compound, Aniline, Solvent-free, rt4-Methylphenyl phenyl disulfide>85[1]
4-MethoxybenzenethiolThis compound, Aniline, Solvent-free, rt4-Methoxyphenyl phenyl disulfide>85[1]
4-ChlorobenzenethiolThis compound, Aniline, Solvent-free, rt4-Chlorophenyl phenyl disulfide>85[1]
ThiophenolThis compound, Aniline, Solvent-free, rtDiphenyl disulfide>85[1]

Experimental Protocols

Detailed Methodology for Solvent-Free Synthesis of Unsymmetrical Disulfides

This protocol is adapted from a reported solvent-free method for the synthesis of unsymmetrical disulfides with high purity.[1][2]

Materials:

  • This compound

  • Thiol (R-SH)

  • Aniline (freshly distilled)

  • Dichloromethane (DCM) or other suitable organic solvent for workup

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add this compound (1.1 equivalents).

  • Addition of Thiol and Base: To the flask, add the desired thiol (1.0 equivalent) followed by aniline (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dissolve the mixture in an organic solvent such as dichloromethane.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove excess aniline, followed by saturated NaHCO₃ solution to remove the benzenesulfinic acid byproduct, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure unsymmetrical disulfide.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base Base Thiosulfonate Ph-SO2-S-Ph TransitionState [R-S---S(Ph)---SO2Ph]⁻ Thiolate->TransitionState Nucleophilic Attack Disulfide R-S-S-Ph TransitionState->Disulfide Product Formation LeavingGroup Ph-SO2⁻ TransitionState->LeavingGroup Leaving Group Departure

Caption: Reaction mechanism for unsymmetrical disulfide synthesis.

Experimental_Workflow Start Start Reactants Combine this compound, Thiol, and Aniline (Solvent-Free) Start->Reactants Reaction Stir at Room Temperature (Monitor by TLC) Reactants->Reaction Workup Dissolve in Organic Solvent & Sequential Washing (Acid, Base, Brine) Reaction->Workup Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Silica Gel Column Chromatography Concentration->Purification Product Pure Unsymmetrical Disulfide Purification->Product

References

Side reactions and byproducts in S-Phenyl benzenethiosulfonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Phenyl benzenethiosulfonate. The information is designed to help you understand and mitigate potential side reactions and byproduct formation during your experiments.

Frequently Asked Questions (FAQs)

Synthesis and Purification

Q1: What are the common side products when synthesizing this compound by oxidizing diphenyl disulfide?

A1: The primary side products during the oxidation of diphenyl disulfide are S-phenyl benzenethiosulfinate and diphenyl sulfone. The desired this compound is formed through the intermediate S-phenyl benzenethiosulfinate. Over-oxidation of this intermediate leads to the formation of diphenyl sulfone.[1][2] Additionally, the thiosulfinate intermediate can undergo disproportionation to yield both the desired product and the starting diphenyl disulfide.

Q2: How can I minimize the formation of diphenyl sulfone during the synthesis?

A2: Minimizing the formation of diphenyl sulfone, a common over-oxidation byproduct, is critical for a clean reaction.[1][2] Key strategies include:

  • Stoichiometry Control: Carefully control the amount of the oxidizing agent. Using a stoichiometric equivalent or a slight deficit of the oxidant relative to the diphenyl disulfide can prevent over-oxidation.

  • Temperature Management: Perform the reaction at low temperatures, typically between 0°C and room temperature, to reduce the rate of the second oxidation step.[2]

  • Slow Addition of Oxidant: Add the oxidizing agent slowly to the reaction mixture to maintain a low concentration of the oxidant at any given time.

Q3: What is the role of S-phenyl benzenethiosulfinate as an intermediate?

A3: S-phenyl benzenethiosulfinate is a key intermediate in the oxidation of diphenyl disulfide to this compound. It is formed by the initial oxidation of the disulfide. This intermediate is then further oxidized to the final product. However, it is also susceptible to disproportionation, which can regenerate the starting disulfide and form the desired thiosulfonate.

Q4: Are there established methods for purifying this compound from its common byproducts?

A4: Yes, purification can be achieved using standard laboratory techniques. Column chromatography on silica gel is a common and effective method to separate this compound from unreacted diphenyl disulfide and the over-oxidation product, diphenyl sulfone.

Side Reactions with Nucleophiles

Q5: What are the expected side products when reacting this compound with primary or secondary amines?

A5: The primary reaction between this compound and primary or secondary amines is the formation of the corresponding sulfonamide and thiophenol. However, potential side reactions can occur, especially if the amine is also a good nucleophile. Over-alkylation of the amine by any reactive intermediates is a possibility, though less common in this specific reaction. The thiophenol generated can also be oxidized to diphenyl disulfide under aerobic conditions.

Q6: What byproducts can be expected from the reaction of this compound with thiols?

A6: The reaction of this compound with thiols typically results in a thiol-disulfide exchange.[3] The expected products are a new, unsymmetrical disulfide and benzenesulfinic acid. A potential side reaction is the further reaction of the newly formed disulfide, leading to a mixture of different disulfide species, especially if the reaction conditions are not carefully controlled. The benzenesulfinic acid can also be unstable and may disproportionate.

Troubleshooting Guides

Troubleshooting Synthesis of this compound
Problem Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction.- Increase reaction time. - Ensure proper stoichiometry of the oxidizing agent. - Check the quality and concentration of the oxidizing agent.
Disproportionation of the thiosulfinate intermediate.- Optimize reaction temperature to favor the oxidation pathway.
High percentage of diphenyl disulfide in the product mixture Incomplete oxidation.- Increase the amount of oxidizing agent incrementally. - Extend the reaction time.
Disproportionation of the thiosulfinate intermediate.- Adjust the reaction temperature and monitor the reaction progress closely.
Significant amount of diphenyl sulfone detected Over-oxidation of the product.- Reduce the amount of oxidizing agent.[1][2] - Lower the reaction temperature.[2] - Add the oxidizing agent more slowly.
Presence of other unexpected byproducts Contaminated starting materials or solvent.- Use pure, dry starting materials and solvents.
Thermal decomposition.- Avoid excessive heating during the reaction and workup.
Troubleshooting Reactions of this compound with Nucleophiles
Problem Potential Cause Troubleshooting Steps
Formation of multiple disulfide products in reactions with thiols Thiol-disulfide exchange equilibrium.- Use a stoichiometric amount of the thiol nucleophile. - Control the reaction time to favor the desired product. - Consider using a specific catalyst to direct the reaction.
Low yield of sulfonamide in reactions with amines Poor nucleophilicity of the amine.- Use a more nucleophilic amine if possible. - Increase the reaction temperature cautiously.
Steric hindrance around the amine.- Use a less sterically hindered amine.
Formation of diphenyl disulfide as a byproduct Oxidation of thiophenol generated in the reaction.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol: Synthesis of this compound from Diphenyl Disulfide

This protocol is a general guideline for the oxidation of diphenyl disulfide to this compound, with an emphasis on minimizing byproduct formation.

Materials:

  • Diphenyl disulfide

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve diphenyl disulfide (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add hydrogen peroxide (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete (typically when the diphenyl disulfide spot has disappeared), pour the reaction mixture into cold water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, then wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from any unreacted starting material and byproducts.

Visualizations

Synthesis_Pathway Diphenyl Disulfide Diphenyl Disulfide S-Phenyl benzenethiosulfinate (Intermediate) S-Phenyl benzenethiosulfinate (Intermediate) Diphenyl Disulfide->S-Phenyl benzenethiosulfinate (Intermediate) Oxidation (e.g., H2O2) This compound (Product) This compound (Product) S-Phenyl benzenethiosulfinate (Intermediate)->this compound (Product) Oxidation S-Phenyl benzenethiosulfinate (Intermediate)->this compound (Product) Disproportionation Diphenyl Sulfone (Byproduct) Diphenyl Sulfone (Byproduct) S-Phenyl benzenethiosulfinate (Intermediate)->Diphenyl Sulfone (Byproduct) Over-oxidation Diphenyl Disulfide (Byproduct) Diphenyl Disulfide (Byproduct) S-Phenyl benzenethiosulfinate (Intermediate)->Diphenyl Disulfide (Byproduct) Disproportionation

Caption: Synthesis of this compound and key side reactions.

Troubleshooting_Logic cluster_synthesis Synthesis Troubleshooting Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Check_Byproducts Major Byproduct? Check_Completion->Check_Byproducts Yes Increase_Time Increase Reaction Time Check_Completion->Increase_Time No Disulfide High Diphenyl Disulfide Check_Byproducts->Disulfide Disulfide Sulfone High Diphenyl Sulfone Check_Byproducts->Sulfone Sulfone Add_Oxidant Add More Oxidant Disulfide->Add_Oxidant Optimize_Temp Optimize Temperature Disulfide->Optimize_Temp Sulfone->Optimize_Temp Control_Stoich Control Stoichiometry Sulfone->Control_Stoich Slow_Addition Slower Oxidant Addition Sulfone->Slow_Addition

Caption: Troubleshooting workflow for this compound synthesis.

Nucleophilic_Reactions SPBS This compound Sulfonamide Sulfonamide + Thiophenol SPBS->Sulfonamide + Amine Disulfide Unsymmetrical Disulfide + Benzenesulfinic Acid SPBS->Disulfide + Thiol Amine Primary/Secondary Amine Thiol Thiol DiphenylDisulfide Diphenyl Disulfide (Byproduct) Sulfonamide->DiphenylDisulfide Oxidation of Thiophenol

References

How to avoid homocoupling in disulfide synthesis with S-Phenyl benzenethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address specific challenges encountered during the synthesis of unsymmetrical disulfides using S-Phenyl benzenethiosulfonate, with a focus on preventing the common side reaction of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of disulfide bond formation using this compound?

A: The reaction proceeds via a thiol-thiosulfonate exchange. The thiol group (R-SH) of your peptide or molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This results in the formation of the desired unsymmetrical disulfide (R-S-S-Ph) and benzenesulfinate as a byproduct.[1]

Q2: What is homocoupling in the context of this synthesis, and why does it occur?

A: Homocoupling is the primary side reaction where two molecules of your starting thiol (R-SH) react to form a symmetrical disulfide (R-S-S-R). This can happen through several pathways, including the oxidation of the starting thiol or a secondary reaction where the desired unsymmetrical disulfide reacts with another molecule of the starting thiol.

Q3: How can I detect the presence of homocoupled byproducts in my reaction mixture?

A: The most effective way to detect homocoupling is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The homodimer will have a distinct retention time in HPLC and a different mass-to-charge ratio in MS compared to the desired heterodimer.

Troubleshooting Guides

Issue 1: High Levels of Homocoupling

Symptoms:

  • HPLC analysis shows a significant peak corresponding to the homodimer.

  • Mass spectrometry data indicates the presence of the symmetrical disulfide (R-S-S-R).

  • Lower than expected yield of the desired unsymmetrical disulfide.

Possible Causes & Solutions:

ParameterRecommended ConditionRationale
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of this compound.Ensures complete consumption of the starting thiol, minimizing its availability for homocoupling.
Reaction Temperature Maintain a low temperature (0 °C to room temperature).Reduces the rate of side reactions, including thiol oxidation and disulfide exchange.
pH Control Perform the reaction under slightly acidic to neutral conditions (pH 5-7).Keeps the thiol in its protonated state, reducing its nucleophilicity and tendency to undergo oxidation.
Solvent Choice Use a solvent-free or aprotic solvent system.In some cases, solvent-free conditions have been shown to suppress disproportionation and improve the yield of unsymmetrical disulfides.[2]
Order of Addition Add the thiol solution dropwise to the solution of this compound.This maintains a low concentration of the free thiol in the reaction mixture at any given time, favoring the reaction with the thiosulfonate.
Issue 2: Low or No Yield of the Desired Disulfide

Symptoms:

  • The starting thiol is consumed, but the desired product peak is small or absent in the HPLC chromatogram.

  • Mass spectrometry does not show the expected mass for the unsymmetrical disulfide.

Possible Causes & Solutions:

ParameterRecommended ActionRationale
Reagent Quality Verify the purity of this compound.Impurities can interfere with the reaction.
Reaction Time Monitor the reaction progress by HPLC at regular intervals.The reaction may be slow, or the product may be degrading over time.
Thiol Oxidation Degas all solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Oxygen in the reaction mixture can lead to the oxidation of the starting thiol, forming homodimers and reducing the yield of the desired product.

Experimental Protocols

General Protocol for the Synthesis of an Unsymmetrical Disulfide

This protocol provides a general guideline for the reaction of a thiol-containing peptide with this compound.

Materials:

  • Thiol-containing peptide (R-SH)

  • This compound

  • Anhydrous aprotic solvent (e.g., acetonitrile, THF)

  • Reaction vessel

  • Stirring apparatus

  • Inert gas supply (optional but recommended)

Procedure:

  • Preparation: Dissolve this compound (1.2 equivalents) in the anhydrous solvent in the reaction vessel. If desired, purge the vessel with an inert gas.

  • Thiol Solution: In a separate vessel, dissolve the thiol-containing peptide (1 equivalent) in the anhydrous solvent.

  • Reaction: Slowly add the thiol solution to the this compound solution dropwise over a period of 30-60 minutes with constant stirring at room temperature.

  • Monitoring: Monitor the reaction progress by analytical HPLC until the starting thiol is consumed.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to isolate the desired unsymmetrical disulfide.

Visualizations

Reaction Mechanism

ReactionMechanism Thiol Thiol (R-SH) TransitionState Transition State Thiol->TransitionState Nucleophilic Attack Thiosulfonate This compound (Ph-SO2-S-Ph) Thiosulfonate->TransitionState Product Unsymmetrical Disulfide (R-S-S-Ph) TransitionState->Product Byproduct Benzenesulfinate (Ph-SO2-) TransitionState->Byproduct

Caption: Reaction mechanism of unsymmetrical disulfide formation.

Troubleshooting Workflow

TroubleshootingWorkflow Start High Homocoupling Observed CheckStoichiometry Verify Stoichiometry (1.1-1.5 eq. Thiosulfonate) Start->CheckStoichiometry CheckTemp Lower Reaction Temperature (0°C - RT) CheckStoichiometry->CheckTemp CheckpH Adjust pH (5-7) CheckTemp->CheckpH CheckAddition Slow Dropwise Addition of Thiol CheckpH->CheckAddition Analyze Re-run and Analyze by HPLC/MS CheckAddition->Analyze Success Homocoupling Reduced Analyze->Success Yes Fail Issue Persists Analyze->Fail No ConsiderSolvent Consider Solvent-Free Conditions Fail->ConsiderSolvent ConsiderSolvent->Analyze

Caption: Workflow for troubleshooting high homocoupling.

References

Technical Support Center: S-Phenyl Benzenethiosulfonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of S-Phenyl benzenethiosulfonate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield of this compound is lower than expected. What are the potential causes and solutions?

Low yields can stem from several factors, primarily related to reaction conditions and reagent quality. Here are some common causes and troubleshooting steps:

  • Suboptimal Reagent Ratio: The stoichiometry of your reactants is crucial. An incorrect ratio of thiol to sulfonyl chloride can favor the formation of disulfide byproducts.[1]

    • Solution: To favor the formation of this compound, use an excess of benzenesulfonyl chloride relative to thiophenol. A common ratio to start with is 2:1 of sulfonyl chloride to thiol.[1]

  • Reaction Temperature: The reaction temperature influences the product distribution.

    • Solution: Running the reaction at or below room temperature is generally advisable to minimize side reactions.[2]

  • Poor Quality of Reagents: The purity of your starting materials is critical.

    • Thiophenol: Thiophenol can oxidize to diphenyl disulfide upon exposure to air.

    • Benzenesulfonyl chloride: This reagent is sensitive to moisture.

    • Solution: Use freshly opened or properly stored reagents. Ensure your thiophenol and benzenesulfonyl chloride are pure. If necessary, purify the starting materials before use.

  • Presence of Water: Water in the reaction can lead to the hydrolysis of benzenesulfonyl chloride, reducing the amount available to react with the thiol.

    • Solution: Ensure your solvent is anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing a significant amount of diphenyl disulfide as a byproduct. How can I minimize its formation?

The formation of diphenyl disulfide (PhSSPh) is a common competing reaction.

  • Control the Rate of Addition: The rate at which the thiol is added to the reaction mixture can impact the product distribution.[1]

    • Solution: Try a slow, dropwise addition of the thiophenol solution to the solution of benzenesulfonyl chloride. This can help to maintain a localized excess of the sulfonyl chloride, favoring the desired reaction pathway.

  • Adjust the Stoichiometry: As mentioned in Q1, the reagent ratio is a key factor.

    • Solution: Ensure you are using an excess of benzenesulfonyl chloride.[1]

Q3: The reaction does not seem to be proceeding, or is very slow. What should I check?

A stalled or sluggish reaction can be frustrating. Here's a checklist to diagnose the issue:

  • Verify Reagent Activity:

    • Solution: Ensure that your benzenesulfonyl chloride has not been deactivated by moisture. Check the quality of your thiophenol.

  • Solvent Purity:

    • Solution: Use a dry, appropriate solvent. Dichloromethane is a commonly used solvent for this reaction.[1]

  • Temperature:

    • Solution: While low temperatures are generally favored, some reactions may require a slight increase in temperature to overcome the activation energy. Monitor the reaction by Thin Layer Chromatography (TLC) to observe any changes with a gentle increase in temperature.

  • Base/Catalyst: Some protocols may utilize a base like pyridine to scavenge the HCl generated.[1]

    • Solution: If using a base, ensure it is dry and of high purity.

Q4: How can I effectively purify this compound from the reaction mixture?

Purification is essential to obtain a high-purity product.

  • Column Chromatography: This is a highly effective method for separating this compound from diphenyl disulfide and other impurities.[3]

    • Solution: A silica gel column can be used. Elute with a non-polar solvent system, such as a mixture of hexane and benzene (or a safer alternative like toluene), to first elute the less polar diphenyl disulfide, followed by a more polar solvent to elute the desired this compound.[3]

  • Recrystallization: This can be an effective method for purification if a suitable solvent is found.[3]

    • Solution: Ethanol or methanol can be used for recrystallization.[3]

  • Aqueous Workup: An initial workup is necessary to remove inorganic byproducts and unreacted starting materials.

    • Solution: Dissolving the crude product in a solvent like chloroform or dichloromethane and washing with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities.[3]

Experimental Protocols

Method 1: Synthesis from Thiophenol and Benzenesulfonyl Chloride

This is one of the most common methods for preparing this compound.[1][4]

Materials:

  • Thiophenol (R-SH)

  • Benzenesulfonyl chloride (R'-SO2Cl)

  • Pyridine (optional, as a base)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Benzene (or Toluene) for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzenesulfonyl chloride (e.g., 10 mmol) in anhydrous dichloromethane (40 mL).

  • In a separate flask, prepare a solution of thiophenol (e.g., 5 mmol) in anhydrous dichloromethane. If using a base, pyridine (e.g., 10 mmol) can be added to the sulfonyl chloride solution.[1]

  • Slowly add the thiophenol solution to the stirred benzenesulfonyl chloride solution at room temperature.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, dry it over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method 2: Oxidation of Diphenyl Disulfide

An alternative route involves the oxidation of diphenyl disulfide.[3]

Materials:

  • Diphenyl Disulfide

  • 30% Hydrogen Peroxide (H2O2)

  • Appropriate solvent (e.g., chloroform)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve diphenyl disulfide in a suitable solvent.

  • Add 30% hydrogen peroxide to the solution. The reaction may be exothermic and require cooling.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup, including a wash with NaHCO3 solution to neutralize any acidic byproducts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent.

  • Purify the product as described in Method 1.

Data Presentation

Table 1: Influence of Reagent Ratio on Product Distribution

Thiophenol : Benzenesulfonyl Chloride RatioMajor ProductApproximate Yield of ThiosulfonateReference
1 : 2This compoundGood to Excellent[1]
1 : 1Mixture of Thiosulfonate and DisulfideModerate[1]
2 : 1Diphenyl disulfideLow to negligible[1]

Note: Yields are qualitative descriptions from the literature and can vary based on specific reaction conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Benzenesulfonyl Chloride in CH2Cl2 add Slowly Add Thiophenol Solution start->add reagents Prepare Thiophenol Solution reagents->add react Stir at Room Temperature add->react monitor Monitor by TLC react->monitor wash Wash with aq. NaHCO3 monitor->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound cause1 Incorrect Reagent Ratio (Excess Thiol) problem->cause1 Check cause2 Poor Reagent Quality (Oxidized/Hydrolyzed) problem->cause2 Check cause3 Suboptimal Temperature problem->cause3 Check cause4 Presence of Water problem->cause4 Check sol1 Use Excess Benzenesulfonyl Chloride (e.g., 2:1) cause1->sol1 sol2 Use Fresh/Pure Reagents cause2->sol2 sol3 Maintain Room Temperature or Below cause3->sol3 sol4 Use Anhydrous Solvent & Inert Atmosphere cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

References

S-Phenyl benzenethiosulfonate stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of S-Phenyl benzenethiosulfonate in various laboratory solvents. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research and development activities.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the handling and analysis of this compound solutions.

Frequently Asked Questions (FAQs):

  • Q1: What are the primary factors that can affect the stability of this compound in solution?

    • A1: The stability of this compound can be influenced by several factors, including the chemical nature of the solvent (protic vs. aprotic, polar vs. non-polar), the pH of the solution, exposure to light, and temperature. Thiosulfonates, in general, exhibit pH-dependent stability, with greater stability typically observed in a slightly acidic to neutral pH range.[1][2]

  • Q2: I am observing a rapid loss of my compound in an aqueous buffer. What could be the cause?

    • A2: Thiosulfinates, which are structurally related to thiosulfonates, show the greatest stability in the pH range of 4.5-5.5.[1] Deviations from this optimal pH range, particularly towards alkaline conditions, can lead to accelerated degradation.[1] It is recommended to verify and adjust the pH of your buffer.

  • Q3: Can I expect this compound to be stable in protic solvents like methanol or ethanol?

    • A3: While specific data for this compound is limited, some related compounds like thiosulfinates have been noted to be more stable in aqueous solutions than in ethanol.[3] Protic solvents can potentially participate in degradation pathways such as hydrolysis or solvolysis. Stability in these solvents should be experimentally verified.

  • Q4: How should I store my stock solutions of this compound?

    • A4: For optimal stability, stock solutions should be stored at low temperatures, such as in a -20°C freezer, and protected from light.[4] The choice of solvent is also critical; a solvent in which the compound demonstrates high stability at room temperature is preferable for long-term storage at low temperatures.

Troubleshooting Common Experimental Issues:

  • Issue 1: Inconsistent results in bioactivity or analytical assays.

    • Possible Cause: Degradation of this compound in the assay medium or solvent.

    • Recommended Action:

      • Prepare fresh solutions of the compound immediately before use.

      • Conduct a time-course experiment to assess the stability of the compound in your specific assay buffer or solvent system under the experimental conditions (e.g., temperature, light exposure).

      • Analyze the solution at different time points using a validated analytical method, such as HPLC, to quantify the amount of intact this compound.

  • Issue 2: Appearance of new peaks in my chromatogram over time.

    • Possible Cause: This is a strong indication of compound degradation. The new peaks likely correspond to degradation products.

    • Recommended Action:

      • Perform a forced degradation study to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light).[5][6]

      • Use a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.[7][8]

      • Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.

  • Issue 3: Precipitation of the compound from the solution.

    • Possible Cause: Poor solubility of this compound in the chosen solvent or a change in the solution's properties (e.g., temperature, pH) that affects solubility.

    • Recommended Action:

      • Consult solubility data for this compound. It is known to be slightly soluble in chloroform and DMSO, and very slightly soluble in methanol.[4]

      • Consider using a co-solvent to improve solubility.

      • Ensure the storage temperature does not cause the compound to fall out of solution.

Data on this compound Stability

Solvent ClassificationSolvent ExampleTemperature (°C)Duration (hours)Initial Concentration (µg/mL)Remaining Compound (%)Observations (e.g., color change, precipitate)
Polar Protic Methanol2524
Ethanol2524
Water (pH 7)2524
Water (pH 4.5)2524
Water (pH 9)2524
Polar Aprotic Acetonitrile2524
Dimethyl Sulfoxide (DMSO)2524
Dimethylformamide (DMF)2524
Non-Polar Dichloromethane2524
Toluene2524

Experimental Protocols

This section provides a detailed methodology for assessing the stability of this compound in different solvents, based on established principles of forced degradation studies.[6][9]

Protocol: Stability Assessment of this compound in Various Solvents

1. Objective: To determine the stability of this compound in a selection of protic, aprotic, polar, and non-polar solvents under controlled conditions.

2. Materials:

  • This compound (high purity)

  • HPLC-grade solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane, etc.

  • Deionized water

  • Buffers of various pH values (e.g., pH 4.5, 7.0, 9.0)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • HPLC column suitable for the analysis of aromatic sulfur compounds (e.g., C18)

  • Temperature-controlled incubator/oven

  • Photostability chamber

3. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a solvent in which it is known to be stable and soluble, such as acetonitrile.

4. Preparation of Test Solutions:

  • For each solvent to be tested, dilute the stock solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Prepare separate solutions for each stress condition (e.g., room temperature, elevated temperature, light exposure).

5. Stability Testing Conditions (Forced Degradation):

  • Solvent Stability (at Room Temperature):

    • Store the test solutions in tightly sealed vials at a controlled room temperature (e.g., 25 °C) and protected from light.

  • Thermal Stability:

    • Place the test solutions in a temperature-controlled oven at an elevated temperature (e.g., 40 °C or 60 °C).

  • Photostability:

    • Expose the test solutions to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps. A control sample should be wrapped in aluminum foil to protect it from light.

  • pH Stability (for aqueous solutions):

    • Prepare solutions in buffers of different pH values (e.g., acidic, neutral, basic).

6. Sampling and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • Immediately analyze the samples by a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Quantify the peak area of this compound at each time point.

7. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining compound versus time for each condition.

  • Determine the degradation rate for each solvent and condition.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.

logical_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Define Solvents and Stress Conditions prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) start->prep_stock prep_test Prepare Test Solutions (e.g., 100 µg/mL in each solvent) prep_stock->prep_test room_temp Room Temperature (25°C, dark) prep_test->room_temp thermal Elevated Temperature (e.g., 60°C) prep_test->thermal photo Photostability Chamber (ICH Q1B) prep_test->photo ph Aqueous Buffers (Acidic, Neutral, Basic) prep_test->ph sampling Sample at Time Points (0, 2, 4, 8, 24h...) room_temp->sampling thermal->sampling photo->sampling ph->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc quantify Quantify Peak Area hplc->quantify calc Calculate % Remaining Compound quantify->calc plot Plot Degradation Curves calc->plot end Determine Stability Profile plot->end

Caption: Workflow for assessing this compound stability.

troubleshooting_workflow cluster_yes cluster_no start Inconsistent Experimental Results check_solution Was the solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No stability_issue Potential Stability Issue in Assay Medium yes_fresh->stability_issue run_stability Run Time-Course Stability Study in Medium stability_issue->run_stability analyze Analyze via HPLC at Different Time Points run_stability->analyze confirm_degradation Confirm Degradation analyze->confirm_degradation node_yes Degradation Confirmed: Modify experimental protocol (e.g., shorter incubation, different solvent) confirm_degradation->node_yes confirm_degradation->node_yes Yes node_no No Degradation: Investigate other experimental variables confirm_degradation->node_no confirm_degradation->node_no No prepare_fresh Prepare Fresh Solution Immediately Before Use no_fresh->prepare_fresh re_run Re-run Experiment prepare_fresh->re_run

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Purification of Products from S-Phenyl Benzenethiosulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving S-Phenyl benzenethiosulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most prevalent impurities include unreacted starting materials such as thiophenol and benzenesulfonyl chloride (or the corresponding benzenesulfinic acid after hydrolysis), and a common byproduct, diphenyl disulfide. The formation of these impurities is often dependent on the specific reaction conditions.

Q2: What are the recommended methods for purifying the product of an this compound reaction?

A2: The primary purification techniques are column chromatography on silica gel and recrystallization. The choice between these methods depends on the scale of the reaction and the nature of the impurities. A combination of both is often employed for achieving high purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By comparing the spots of the crude reaction mixture with the collected fractions and the starting materials, you can track the separation of the desired product from impurities. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity.

Q4: My purified product is an oil, but the literature reports it as a solid. What should I do?

A4: this compound has a reported melting point range of 36-53 °C, which is close to room temperature. It is possible for the purified product to exist as an oil or a low-melting solid, especially if even minor impurities are present which can cause melting point depression. Try cooling the oil in an ice bath and scratching the side of the flask with a glass rod to induce crystallization. If this fails, a final purification step like recrystallization might be necessary.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Incomplete Reaction Before purification, analyze the crude reaction mixture by TLC or NMR to confirm complete consumption of the limiting reagent. If the reaction is incomplete, consider optimizing reaction time, temperature, or stoichiometry.
Product Loss During Extraction Ensure the pH of the aqueous layer is appropriate to minimize the solubility of your product. Perform multiple extractions with smaller volumes of organic solvent for better recovery. Break up any emulsions that form, as they can trap the product.
Co-elution with Impurities during Column Chromatography Optimize the solvent system for column chromatography by screening various solvent mixtures with TLC to achieve better separation between the product and impurities. A shallower gradient or isocratic elution with a less polar solvent system might be necessary.
Product Precipitation during Column Chromatography If the product is poorly soluble in the eluent, it may precipitate on the column. Increase the polarity of the eluent or switch to a solvent system in which the product is more soluble.
Product Loss During Recrystallization Avoid using an excessive amount of hot solvent for dissolution. Ensure the solution is fully saturated before cooling. Cool the solution slowly to allow for maximum crystal formation and minimize the amount of product remaining in the mother liquor.
Issue 2: Presence of Impurities in the Final Product
Impurity Detected Identification Method Recommended Purification Strategy
Thiophenol (starting material) Characteristic odor. Can be visualized on TLC (stains with permanganate). Distinct signals in ¹H NMR.Aqueous Work-up: Wash the crude organic layer with a mild base (e.g., 1M NaOH or saturated NaHCO₃ solution) to deprotonate and extract the thiophenol into the aqueous layer.[1] Column Chromatography: Thiophenol is more polar than the product and will have a lower Rf value.
Diphenyl disulfide (byproduct) Appears as a less polar spot on TLC compared to the product.Column Chromatography: Use a non-polar eluent system (e.g., hexane/ethyl acetate) to effectively separate the less polar diphenyl disulfide from the product. Recrystallization: Diphenyl disulfide has different solubility profiles and may be removed by careful recrystallization.
Benzenesulfinic acid (byproduct from hydrolysis of benzenesulfonyl chloride) Appears as a very polar, often streaky, spot at the baseline of the TLC plate.Aqueous Work-up: Wash the organic layer with a saturated solution of sodium bicarbonate to extract the acidic impurity. Column Chromatography: Benzenesulfinic acid is highly polar and will adhere strongly to the silica gel, remaining at the origin while the product elutes.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for purifying the product of an this compound reaction using a gradient elution system.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: Analyze the crude reaction mixture by TLC using a solvent system of 20% ethyl acetate in hexane. The desired product should have an Rf value between 0.2 and 0.4. Adjust the solvent polarity if necessary to achieve good separation between the product and major impurities.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dry, adsorbed sample onto the top of the packed column.

  • Elution: Start the elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data:

Compound Typical Rf in 20% EtOAc/Hexane
Diphenyl disulfide~0.8
This compound~0.4
Thiophenol~0.3
Benzenesulfinic acid~0.0 (baseline)
Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing this compound.

Materials:

  • Crude or partially purified this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start This compound Reaction extraction Aqueous Extraction (e.g., NaHCO3 wash) start->extraction drying Drying (e.g., MgSO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography Crude Product recrystallization Recrystallization chromatography->recrystallization Partially Pure tlc TLC Analysis chromatography->tlc Monitor Fractions hplc HPLC/NMR Analysis recrystallization->hplc tlc->chromatography pure_product Pure Product hplc->pure_product troubleshooting_logic cluster_impurity_id Impurity Identification cluster_less_polar Less Polar Impurity (e.g., Diphenyl disulfide) cluster_more_polar More Polar Impurity (e.g., Thiophenol) cluster_acidic Acidic Impurity (e.g., Benzenesulfinic acid) start Impure Product after Initial Purification check_tlc Analyze by TLC start->check_tlc check_nmr Analyze by NMR start->check_nmr less_polar_solution Adjust Chromatography: - Use less polar eluent - Run a shallower gradient check_tlc->less_polar_solution Spot with higher Rf more_polar_solution Perform Aqueous Wash: - Use dilute base (e.g., 1M NaOH) check_tlc->more_polar_solution Spot with lower Rf acidic_solution Perform Bicarbonate Wash check_tlc->acidic_solution Spot at baseline check_nmr->less_polar_solution Characteristic aromatic signals check_nmr->more_polar_solution SH proton signal final_product Pure Product less_polar_solution->final_product Repurify more_polar_solution->final_product Repurify acidic_solution->final_product Repurify

References

Troubleshooting low reactivity of S-Phenyl benzenethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S-Phenyl benzenethiosulfonate (SPBS) in their experiments.

Frequently Asked Questions (FAQs)

1. My sulfenylation reaction with this compound is sluggish or incomplete. What are the potential causes and solutions?

Low reactivity of SPBS can stem from several factors, including suboptimal reaction conditions, reagent quality, and the nature of the nucleophile. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Purity: Impurities in SPBS can interfere with the reaction. Consider purifying the reagent by recrystallization from ethanol or methanol.[1] For removal of diphenyl disulfide impurities, a column chromatography on silica gel using hexane/benzene mixtures can be effective.[1]

    • Storage: SPBS should be stored in a cool, dry place to prevent degradation.[2]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred for sulfenylation reactions. The polarity of the solvent can significantly influence the reaction rate.[3][4][5][6][7] Experiment with different solvents to find the optimal medium for your specific nucleophile.

    • Temperature: While many reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to decomposition. Monitor the reaction progress carefully when adjusting the temperature.

    • Concentration: Ensure that the concentrations of your reactants are appropriate. Very dilute conditions may slow down the reaction rate.

  • Nucleophile Strength:

    • The reactivity of the nucleophile plays a significant role. Stronger nucleophiles will react more readily with SPBS. If you are using a weak nucleophile, you may need to enhance its reactivity by using a suitable base to deprotonate it, creating a more potent nucleophilic anion.

2. I am observing the formation of significant amounts of diphenyl disulfide as a byproduct. How can I minimize this?

The formation of diphenyl disulfide (PhSSPh) is a common side reaction. This can occur through a few pathways, including the reaction of the thiophenolate leaving group with SPBS or through decomposition of the product.

  • Reaction Stoichiometry: Use a slight excess of the nucleophile to ensure that all of the SPBS is consumed, minimizing its availability for side reactions.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reactions of the desired product.

  • Purification: Diphenyl disulfide can often be removed by column chromatography.[1]

3. How can I improve the yield of unsymmetrical disulfides when reacting this compound with a thiol?

The synthesis of unsymmetrical disulfides (RSSPh) by reacting a thiol (RSH) with SPBS can be a powerful method. To optimize the yield, consider the following:

  • Base: The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to deprotonate the thiol, forming the more reactive thiolate anion.

  • Order of Addition: Slowly adding the SPBS solution to a solution of the thiol and base can help to minimize the formation of the symmetrical disulfide from the starting thiol.

  • Temperature: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can improve selectivity.

Troubleshooting Guides

Issue 1: Low Yield in the Sulfenylation of a Carbon Nucleophile (e.g., Enolate)
Potential Cause Troubleshooting Step Expected Outcome
Incomplete enolate formation Use a stronger, non-nucleophilic base (e.g., LDA, NaHMDS). Ensure anhydrous conditions.Increased conversion of the starting ketone/ester to the desired sulfenylated product.
Low reactivity of the enolate Switch to a more polar aprotic solvent (e.g., THF, DMF) to better solvate the counter-ion and increase nucleophilicity.Improved reaction rate and yield.
Side reaction with the base Use a hindered base that is less likely to react with SPBS.Reduced formation of byproducts.
Low reaction temperature Gradually increase the reaction temperature while monitoring for product formation and decomposition.Faster reaction rate and higher conversion.
Issue 2: Poor Selectivity in the Reaction with Ambident Nucleophiles
Potential Cause Troubleshooting Step Expected Outcome
Lack of regioselectivity Alter the solvent to influence the site of attack (e.g., polar protic vs. aprotic).Preferential formation of one regioisomer (e.g., S-alkylation vs. O-alkylation).
Thermodynamic vs. kinetic control Adjust the reaction temperature. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.Improved selectivity for the desired isomer.
Steric hindrance Use a bulkier sulfenylating agent if available, or modify the nucleophile to sterically favor one reactive site.Increased formation of the less sterically hindered product.

Experimental Protocols

General Protocol for the Sulfenylation of an Active Methylene Compound
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the active methylene compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF).

  • Deprotonation: Cool the solution to the appropriate temperature (e.g., -78 °C for LDA, 0 °C for NaH) and add the base (1.05 eq.) dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the nucleophile.

  • Sulfenylation: Dissolve this compound (1.1 eq.) in the same anhydrous solvent and add it dropwise to the solution of the nucleophile.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Solvent Effects on Sulfenylation Reactions
SolventDielectric Constant (ε)General Observation
Dichloromethane (DCM)9.1Good for many reactions, dissolves SPBS well.
Tetrahydrofuran (THF)7.5Common choice, good for enolate reactions.
Acetonitrile37.5Can accelerate reactions with ionic nucleophiles.
Toluene2.4Less polar, may be suitable for specific applications.

Note: Optimal solvent choice is substrate-dependent and may require screening.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Active Methylene Compound in Anhydrous Solvent base_add Add Base (e.g., LDA, NaH) start->base_add Cool nucleophile_formation Stir to Form Nucleophile base_add->nucleophile_formation spbs_add Add Solution of This compound nucleophile_formation->spbs_add Maintain Temp. react Allow to React (Monitor Progress) spbs_add->react Warm to RT quench Quench Reaction react->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify end Isolated Product purify->end

Caption: General experimental workflow for the sulfenylation of an active methylene compound.

troubleshooting_logic cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Reaction Yield check_purity Check SPBS Purity start->check_purity check_storage Verify Proper Storage start->check_storage check_nucleophile Assess Nucleophile Strength & Purity start->check_nucleophile optimize_solvent Optimize Solvent start->optimize_solvent optimize_temp Adjust Temperature start->optimize_temp optimize_base Select Appropriate Base start->optimize_base check_byproducts Identify Byproducts (e.g., PhSSPh) start->check_byproducts adjust_stoichiometry Adjust Stoichiometry check_byproducts->adjust_stoichiometry

Caption: Troubleshooting logic for addressing low yields in reactions with this compound.

References

Managing Temperature Sensitivity in S-Phenyl Benzenethiosulfonate Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Phenyl benzenethiosulfonate (SPBS) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature sensitivity and to offer troubleshooting solutions for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

This compound is a solid with a melting point range of 36-53 °C.[1][2] For long-term stability, it is recommended to store the compound in a freezer at -20°C.[3]

Q2: Is this compound sensitive to high temperatures?

Q3: What are the primary applications of this compound where temperature control is crucial?

This compound is commonly employed in the synthesis of unsymmetrical disulfides through reaction with thiols. It also serves as a sulfenylating agent. In these applications, temperature is a critical parameter that can influence reaction rate, yield, and the formation of byproducts. For instance, some disulfide synthesis protocols are conducted at low temperatures (e.g., -78 °C for intermediate formation) to control reactivity, while others may be performed at moderate temperatures (e.g., 40 °C) to drive the reaction to completion.[1][5]

Q4: What are the potential side reactions at elevated temperatures?

While specific high-temperature side reactions for SPBS are not extensively documented, general knowledge of thiosulfonates suggests that thermal decomposition can occur, potentially leading to the formation of sulfur oxides and other degradation products. In reactions with nucleophiles, higher temperatures can lead to decreased selectivity and the formation of undesired byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield in disulfide synthesis Reaction temperature is too low: The activation energy for the reaction with the specific thiol may not be met.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. Be mindful of potential decomposition at significantly higher temperatures.
Reaction temperature is too high: this compound or the desired product may be decomposing.Run the reaction at a lower temperature. If the reaction is too slow, consider extending the reaction time. For highly reactive thiols, cooling the reaction mixture (e.g., to 0°C or below) may be necessary to control the reaction rate and prevent side product formation.
Formation of multiple products (low selectivity) Elevated temperature: Higher temperatures can lead to side reactions, such as oxidation of the thiol or disulfide exchange.Perform the reaction at a lower temperature. Consider the use of a non-oxidizing solvent and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Reaction appears to stall or is incomplete Sub-optimal temperature: The chosen temperature may not be ideal for the specific substrates being used.Experiment with a range of temperatures to find the optimal condition for your specific reaction. A temperature screen (e.g., running small-scale reactions at 25°C, 40°C, and 60°C) can be informative.
Discoloration of the reaction mixture (e.g., turning dark) Decomposition: This may indicate the decomposition of the starting material, reagents, or products at the reaction temperature.Immediately lower the reaction temperature. If possible, analyze a sample of the mixture by LC-MS to identify potential degradation products. Consider if a lower reaction temperature, even with a longer reaction time, would be more suitable.

Experimental Protocols

General Protocol for the Synthesis of Unsymmetrical Disulfides using this compound and a Thiol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Temperature-controlled reaction vessel (e.g., round-bottom flask in a cooling/heating bath)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Adjust the temperature of the solution to the desired starting point. For many reactions, starting at room temperature (20-25°C) is a reasonable approach. For highly reactive thiols, a lower starting temperature (e.g., 0°C) is recommended.

  • In a separate flask, dissolve the thiol in the same anhydrous solvent.

  • Slowly add the thiol solution to the stirred solution of this compound. The rate of addition may need to be adjusted based on the reactivity of the thiol and any observed exotherm.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is slow at the initial temperature, gradually increase the temperature in 10-15°C increments. A common upper temperature for these reactions is around 40-50°C. Monitor for any signs of decomposition, such as a change in color.

  • Once the reaction is complete, quench the reaction (if necessary) and proceed with the appropriate work-up and purification steps.

Data Presentation

As specific quantitative data on the effect of temperature on this compound reactions is not widely published, researchers are encouraged to generate their own data through systematic optimization studies. A suggested format for presenting such data is provided below.

Table 1: Effect of Temperature on the Yield of an Unsymmetrical Disulfide

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
1024
225 (Room Temp)12
3406
4604

Yield and purity to be determined by the researcher using appropriate analytical techniques (e.g., NMR, HPLC, GC).

Visualizations

Logical Workflow for Troubleshooting Temperature-Related Issues

Troubleshooting_Workflow Troubleshooting Temperature in SPBS Reactions cluster_low_temp Low Temperature Path cluster_high_temp High Temperature Path start Reaction Issue Observed (e.g., Low Yield, Side Products) check_temp Is the reaction temperature within the expected range for similar transformations? start->check_temp low_temp Consider Increasing Temperature check_temp->low_temp No, it's low high_temp Consider Decreasing Temperature check_temp->high_temp No, it's high optimize Perform Temperature Screen (e.g., 0°C, RT, 40°C, 60°C) check_temp->optimize Yes, or unknown monitor_low Monitor reaction closely. Check for product formation. low_temp->monitor_low Incrementally monitor_low->optimize If still no improvement monitor_high Monitor for decomposition (e.g., color change). Extend reaction time if needed. high_temp->monitor_high Stepwise monitor_high->optimize If decomposition persists or yield is low analyze Analyze yield and purity at each temperature. optimize->analyze solution Optimal Temperature Identified analyze->solution

Caption: A logical workflow for troubleshooting temperature-related issues in reactions involving this compound.

Signaling Pathway of a Typical Reaction

reaction_pathway General Reaction Pathway of SPBS with a Thiol SPBS This compound (PhSO2SPh) Nucleophilic_Attack Nucleophilic Attack of Thiol on Sulfenyl Sulfur SPBS->Nucleophilic_Attack Thiol Thiol (R-SH) Thiol->Nucleophilic_Attack Transition_State Transition State Nucleophilic_Attack->Transition_State Temperature Dependent Disulfide Unsymmetrical Disulfide (R-S-SPh) Transition_State->Disulfide Byproduct Benzenesulfinic Acid (PhSO2H) Transition_State->Byproduct

References

Technical Support Center: Catalyst Selection for S-Phenyl Benzenethiosulfonate Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-Phenyl benzenethiosulfonate (SPBS) mediated reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and catalyst performance data to address common challenges encountered during the sulfenylation of various substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SPBS), and what is its primary application in organic synthesis?

This compound (SPBS) is a highly effective electrophilic sulfenylating agent. Its primary application is the introduction of a phenylthio (-SPh) group onto a variety of nucleophilic substrates, including arenes, indoles, and activated methylene compounds, to form C-S bonds. This transformation is crucial in the synthesis of pharmaceuticals and agrochemicals.

Q2: What are the main categories of catalysts used in SPBS-mediated reactions?

The most common catalysts for SPBS-mediated reactions fall into three main categories:

  • Palladium Catalysts: Often used for cross-coupling reactions and direct C-H functionalization.

  • Copper Catalysts: Frequently employed for the sulfenylation of C-H bonds, particularly in heterocyclic systems.[1][2][3]

  • Photocatalysts: Utilized for metal-free C-H sulfenylation under mild reaction conditions, often involving the formation of radical intermediates.

Q3: My reaction with SPBS shows low to no conversion. What are the initial troubleshooting steps?

Low or no conversion can stem from several factors. Here's a logical workflow to diagnose the issue:

Troubleshooting_Workflow start Low/No Conversion check_reagents Verify Reagent Quality (SPBS, Substrate, Solvent) start->check_reagents check_reagents->start Degraded Reagents check_catalyst Assess Catalyst Activity check_reagents->check_catalyst Reagents OK check_catalyst->start Inactive Catalyst check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_catalyst->check_conditions Catalyst Active check_conditions->start Incorrect Conditions optimize_catalyst Optimize Catalyst System (Loading, Ligand, Additives) check_conditions->optimize_catalyst Conditions Correct optimize_conditions Optimize Reaction Parameters optimize_catalyst->optimize_conditions success Improved Conversion optimize_conditions->success

Figure 1: Initial troubleshooting workflow for low conversion.

Q4: How do I choose between a palladium and a copper catalyst for my sulfenylation reaction with SPBS?

The choice of catalyst depends on the substrate and the desired regioselectivity.

  • Palladium catalysts are often preferred for cross-coupling reactions where a pre-functionalized substrate (e.g., an aryl halide) is used. They are also effective for direct C-H arylation.

  • Copper catalysts are generally more cost-effective and are particularly well-suited for the direct sulfenylation of electron-rich heterocycles like indoles and pyrazoles.[2][3]

Troubleshooting Guides

Issue 1: Low Product Yield

Problem: The desired sulfenylated product is obtained, but the yield is significantly lower than expected.

Potential Cause Troubleshooting Steps
Suboptimal Catalyst Loading Perform a catalyst loading screen (e.g., 1, 2.5, 5, 10 mol%) to find the optimal concentration. Both insufficient and excessive catalyst can lead to lower yields.
Incorrect Base The choice of base is critical. For C-H functionalization, a non-nucleophilic base is often required. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, organic bases) to find the most effective one.
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction. Test a range of solvents (e.g., Toluene, Dioxane, DMF, DMSO) to identify the optimal medium.
Reaction Temperature and Time If the reaction is sluggish, consider increasing the temperature. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time and avoid product degradation.
Catalyst Deactivation The catalyst may be deactivated by impurities in the starting materials or by the reaction products. Ensure all reagents and solvents are pure and dry.[4]
Issue 2: Formation of Side Products

Problem: The reaction mixture contains significant amounts of unwanted byproducts.

Potential Side Product Likely Cause Mitigation Strategy
Homocoupling of Substrate Common in palladium-catalyzed reactions.Adjust the ligand-to-metal ratio. A higher ligand concentration can sometimes suppress homocoupling.
Di-sulfenylation The product is more reactive than the starting material.Use a milder base or lower the reaction temperature. Adding the SPBS slowly to the reaction mixture can also help.
Oxidation of the Product The sulfenylated product is sensitive to oxidation.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Diphenyl Disulfide Decomposition of SPBS.Ensure the reaction temperature is not too high and that the catalyst is active.

Catalyst Performance Data

The following tables summarize typical yields for the sulfenylation of various substrates with SPBS using different catalytic systems.

Table 1: Palladium-Catalyzed Sulfenylation of Aryl Halides

Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Pd(OAc)₂ (2 mol%)Xantphos (4 mol%)K₂CO₃Toluene1101285-95
Pd₂(dba)₃ (1 mol%)dppf (2 mol%)Cs₂CO₃Dioxane1001680-90
Pd(PPh₃)₄ (5 mol%)-NaOtBuTHF80875-85

Table 2: Copper-Catalyzed Sulfenylation of Indoles

Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%)
CuI (10 mol%)1,10-Phenanthroline (20 mol%)K₃PO₄DMF1202480-92
Cu(OAc)₂ (10 mol%)-K₂CO₃DMSO1301875-88
CuBr (5 mol%)Neocuproine (10 mol%)Cs₂CO₃Dioxane1102478-90

Experimental Protocols

General Procedure for Copper-Catalyzed C-H Sulfenylation of Indole with SPBS

Experimental_Workflow start Start add_reagents Add Indole, CuI, Ligand, and Base to a dry reaction tube start->add_reagents inert_atmosphere Evacuate and backfill with Argon (3x) add_reagents->inert_atmosphere add_solvent_spbs Add anhydrous DMF and SPBS inert_atmosphere->add_solvent_spbs heat_stir Heat and stir at 120 °C add_solvent_spbs->heat_stir monitor Monitor reaction by TLC heat_stir->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Obtain pure product purify->end

Figure 2: Workflow for copper-catalyzed indole sulfenylation.

Materials:

  • Indole (1.0 mmol)

  • This compound (SPBS) (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry oven-dried reaction tube equipped with a magnetic stir bar, add indole, CuI, 1,10-phenanthroline, and K₃PO₄.

  • Seal the tube with a septum and evacuate and backfill with argon three times.

  • Add anhydrous DMF followed by SPBS via syringe.

  • Place the reaction tube in a preheated oil bath at 120 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenylthioindole.

This technical support center provides a starting point for troubleshooting and optimizing your this compound mediated reactions. For more specific issues, consulting the primary literature for your particular substrate and catalyst system is always recommended.

References

Technical Support Center: Work-up Procedures for Reactions Involving S-Phenyl Benzenethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving S-Phenyl benzenethiosulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on work-up procedures, troubleshooting common issues, and answering frequently asked questions related to the use of this versatile sulfenylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is predominantly used as an electrophilic sulfur source for the sulfenylation of nucleophiles, most commonly thiols, to form unsymmetrical disulfides.[1] This reaction is valuable in the synthesis of various biologically active molecules and materials.[2][3]

Q2: What are the common byproducts in reactions between a thiol and this compound?

A2: The main byproduct of the reaction is benzenesulfinic acid. However, a common issue is the formation of symmetrical disulfides through disproportionation of the desired unsymmetrical disulfide product, especially if unreacted thiol is present in the reaction mixture.[4][5]

Q3: How can I quench a reaction involving this compound?

A3: Reactions can typically be quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.[6][7] The bicarbonate solution helps to neutralize the benzenesulfinic acid byproduct, facilitating its removal during aqueous work-up.

Q4: What is a standard purification method for the resulting unsymmetrical disulfide?

A4: The most common and effective method for purifying unsymmetrical disulfides is silica gel column chromatography.[4][6][8] A solvent system of hexane and ethyl acetate is often used, with the polarity adjusted to achieve optimal separation.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up and purification of products from reactions involving this compound.

Problem Possible Cause Recommended Solution
Low yield of the desired unsymmetrical disulfide. Disproportionation: The desired product is converting into two symmetrical disulfides. This is often catalyzed by the presence of unreacted thiol.[4][5]- Ensure the complete consumption of the starting thiol by using a slight excess of this compound. - Work up the reaction promptly after completion to minimize the time for disproportionation to occur. - Purify the product via column chromatography as soon as possible.[8]
Oxidation of the starting thiol: The thiol starting material may have been oxidized to a disulfide before reacting.- Use fresh, high-purity thiols. - If necessary, reduce any existing disulfide back to the thiol before the reaction.
Difficulty in separating the product from starting materials or byproducts by column chromatography. Inappropriate solvent system: The chosen eluent may not have the correct polarity to effectively separate the components.- Perform thin-layer chromatography (TLC) with various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate) to determine the optimal eluent system that provides good separation between the product and impurities. A target Rf value for the product is typically around 0.2-0.3.[6]
Co-elution of impurities: An impurity may have a similar polarity to the desired product.- Consider using a different stationary phase for chromatography (e.g., alumina). - Recrystallization of the product from a suitable solvent system may be an effective alternative or additional purification step.
Formation of an emulsion during liquid-liquid extraction. High concentration of salts or surfactants: The presence of certain salts or byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break the emulsion by increasing the ionic strength of the aqueous phase.[9] - If the emulsion persists, filtering the mixture through a pad of Celite® may be effective.
The product appears to be unstable during work-up. Sensitivity to acid or base: The desired disulfide product may be sensitive to acidic or basic conditions used during the work-up.- If the product is acid-sensitive, use a mild base like saturated sodium bicarbonate for the wash instead of stronger bases. - If the product is base-sensitive, use a dilute acid wash (e.g., 1M HCl) followed by a water wash. - Minimize the time the product is in contact with acidic or basic aqueous solutions.

Experimental Protocols

General Protocol for the Synthesis of an Unsymmetrical Disulfide using this compound

This protocol provides a general methodology for the reaction of a thiol with this compound to yield an unsymmetrical disulfide.

1. Reaction Setup:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran).

  • Add this compound (1.0 - 1.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature or a specified temperature until the reaction is complete (monitor by TLC or other appropriate analytical techniques).

2. Reaction Work-up (Liquid-Liquid Extraction):

  • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.[10]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to remove benzenesulfinic acid).[6][7]

    • Water.[7]

    • Brine (saturated aqueous NaCl solution) to aid in the removal of water from the organic layer.[9]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[11]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[11]

3. Purification (Silica Gel Column Chromatography):

  • Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) determined by prior TLC analysis.[6]

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure unsymmetrical disulfide.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes typical reaction outcomes for the synthesis of unsymmetrical disulfides using this compound, highlighting the range of reported yields.

Reactants Product Yield Range (%) Purification Method Reference
Various thiols and this compoundUnsymmetrical Disulfides48 - 88Column Chromatography[2]
Thiophenols and this compoundUnsymmetrical Diaryl DisulfidesModerate to ExcellentColumn Chromatography[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Thiol in Anhydrous Solvent add_reagent Add this compound start->add_reagent react Stir at RT (Monitor by TLC) add_reagent->react dilute Dilute with Organic Solvent react->dilute wash_bicarb Wash with sat. NaHCO3 dilute->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate column Silica Gel Column Chromatography filter_concentrate->column collect Collect Fractions (Monitor by TLC) column->collect isolate Combine Pure Fractions and Concentrate collect->isolate end end isolate->end Pure Unsymmetrical Disulfide troubleshooting_disproportionation problem Low Yield of Unsymmetrical Disulfide cause Potential Cause: Disproportionation problem->cause trigger Trigger: Presence of Unreacted Thiol cause->trigger solution1 Solution 1: Use slight excess of This compound trigger->solution1 Prevents excess thiol solution2 Solution 2: Prompt work-up and purification trigger->solution2 Minimizes reaction time

References

Preventing decomposition of S-Phenyl benzenethiosulfonate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for S-Phenyl Benzenethiosulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of this compound?

A1: this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions, cleaving the thiosulfonate bond.

  • Thermolysis: Decomposition at elevated temperatures.

  • Photolysis: Degradation upon exposure to light, particularly UV radiation.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize decomposition, this compound should be stored in a cool, dry, and dark environment. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is recommended. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and moisture.

Q3: I observed a change in the physical appearance of my this compound powder (e.g., discoloration, clumping). What could be the cause?

A3: A change in physical appearance is often an indicator of decomposition. Discoloration may suggest photolytic degradation, while clumping can indicate moisture absorption and potential hydrolysis. It is crucial to assess the purity of the material before use if any changes are observed.

Q4: Can I use this compound that has been stored improperly?

A4: It is strongly advised against using this compound that has been stored improperly without first re-analyzing its purity. Decomposition can lead to the formation of impurities that may interfere with your experiments or lead to erroneous results.

Q5: What are the potential decomposition products of this compound?

A5: The primary decomposition of this compound through hydrolysis is expected to yield benzenesulfinic acid and thiophenol. Thermal and photolytic degradation may lead to a more complex mixture of products, including diphenyl disulfide and sulfur dioxide.

Troubleshooting Guides

Issue 1: Unexpected Results or Low Yield in Reactions

Possible Cause: Decomposition of this compound leading to lower active concentration.

Troubleshooting Steps:

  • Verify Purity: Analyze the purity of the stored this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR).

  • Review Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (cool, dry, dark, and under an inert atmosphere).

  • Use Fresh Stock: If decomposition is suspected, use a fresh, unopened container of this compound for your experiment.

  • In-process Monitoring: If the reaction conditions are harsh (e.g., high temperature, extreme pH), consider monitoring the stability of this compound under those conditions.

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Variable degradation of this compound due to inconsistent handling or storage.

Troubleshooting Steps:

  • Standardize Handling Procedures: Ensure that the compound is handled consistently across all experiments. Minimize its exposure to ambient light and moisture. Weigh out the required amount quickly and reseal the container promptly.

  • Aliquot for Use: For frequently used batches, consider aliquoting the material into smaller, single-use vials to avoid repeated opening and closing of the main container, which introduces moisture and air.

  • Check for Contaminants: Ensure that solvents and other reagents used are free from water and other reactive impurities that could accelerate decomposition.

Data Presentation: Stability of this compound Under Various Conditions (Representative Data)

The following table summarizes the expected stability of this compound under different storage conditions. This data is representative and intended for guidance. Actual stability may vary based on the specific purity of the lot and packaging.

Storage ConditionTemperature (°C)Relative Humidity (%)Light ConditionDurationPurity (%)
Recommended -20 < 30 Dark 12 Months > 99
Recommended4< 40Dark12 Months> 98
Ambient2560Dark6 Months~95
Ambient2560Exposed to Light1 Month< 90
Accelerated4075Dark1 Month~92

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method can be used to determine the purity of this compound and detect the presence of degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 50% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20-25 min: 90% B to 50% B

    • 25-30 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Protocol 2: Accelerated Stability Study (ICH Q1A)

This protocol is designed to assess the thermal and humidity stability of this compound under accelerated conditions.[1][2][3][4]

  • Sample Preparation: Place a known quantity of this compound in loosely capped glass vials.

  • Storage Conditions: Place the vials in a stability chamber set to 40 °C and 75% relative humidity.[1]

  • Time Points: Withdraw samples at initial (time 0), 1, 2, 3, and 6 months.

  • Analysis: At each time point, analyze the purity of the sample using the HPLC method described in Protocol 1.

  • Evaluation: Compare the purity at each time point to the initial purity to determine the rate of degradation.

Protocol 3: Photostability Study (ICH Q1B)

This protocol evaluates the stability of this compound upon exposure to light.[5][6][7][8]

  • Sample Preparation: Spread a thin layer of this compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure Conditions: Place both the exposed and control samples in a photostability chamber. The chamber should provide a standardized light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

  • Analysis: After the exposure period, analyze the purity of both the exposed and control samples using the HPLC method from Protocol 1.

  • Evaluation: Compare the purity of the exposed sample to the control sample to determine the extent of photodegradation.

Visualization of Decomposition and Prevention

Decomposition Pathway of this compound

The following diagram illustrates the primary hydrolytic decomposition pathway of this compound.

DecompositionPathway SPBT This compound Products Decomposition Products SPBT->Products Hydrolysis H2O Water (H₂O) H2O->Products BSA Benzenesulfinic Acid Products->BSA yields TP Thiophenol Products->TP yields

Caption: Hydrolytic decomposition of this compound.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in assessing the stability of this compound.

StabilityWorkflow start Start: Receive S-Phenyl benzenethiosulfonate storage Store under controlled conditions (cool, dry, dark) start->storage sampling Sample at defined time points storage->sampling analysis Analyze purity by HPLC sampling->analysis data Evaluate data and determine degradation rate analysis->data report Report findings and establish shelf-life data->report

Caption: Workflow for conducting a stability study.

Logical Relationship of Preventive Measures

This diagram shows the relationship between environmental factors, preventive measures, and the stability of this compound.

Caption: Factors and measures for ensuring stability.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with S-Phenyl Benzenethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Phenyl Benzenethiosulfonate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to steric hindrance during sulfenylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (SPBTS) is an electrophilic sulfenylating agent. It is commonly used to introduce a phenylthio (-SPh) group onto a variety of nucleophiles, such as thiols, to form unsymmetrical disulfides. It is valued for its stability compared to other sulfenylating agents like sulfenyl chlorides.

Q2: What is steric hindrance and how does it affect reactions with this compound?

Steric hindrance is a phenomenon that occurs when the size of groups around a reactive center prevents or slows down a chemical reaction. In the context of reactions with SPBTS, if the nucleophile (e.g., a thiol) is bulky or "sterically hindered," its approach to the electrophilic sulfur atom of SPBTS is impeded. This can lead to slow reaction rates, low yields, or no reaction at all.

Q3: My reaction with a sterically hindered thiol and this compound is not proceeding. What are the common causes?

Several factors could be contributing to the lack of reactivity:

  • High degree of steric bulk: The nucleophile may be too sterically congested for the reaction to occur under standard conditions.

  • Insufficient reactivity of the nucleophile: The nucleophilicity of the substrate might be reduced due to electronic effects or the steric environment.

  • Suboptimal reaction conditions: The solvent, temperature, or reaction time may not be suitable for overcoming the steric barrier.

  • Low concentration of reactants: Dilute conditions can disfavor bimolecular reactions, especially when the activation energy is high due to steric hindrance.

Q4: Are there alternative reagents to this compound for sulfenylating sterically hindered substrates?

Yes, several alternative sulfenylating agents have been developed and may be more effective for hindered substrates.[1][2] These include:

  • N-(Arylthio)imides (e.g., N-(Phenylthio)phthalimide or N-(Phenylthio)succinimide): These reagents are often more reactive than SPBTS and can be effective for the sulfenylation of hindered nucleophiles.[1]

  • N-Acetyl Sulfenamides: These have shown promise in the synthesis of sterically hindered unsymmetrical disulfides.[2]

  • N-Dithiophthalimides: These have been successfully used for the synthesis of sterically demanding disulfides.[1]

Troubleshooting Guide

This guide provides a systematic approach to overcoming common issues encountered when using this compound with sterically hindered substrates.

Problem 1: Low to No Product Yield
Possible Cause Troubleshooting Step Rationale
Severe Steric Hindrance 1. Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20 °C. 2. Prolong Reaction Time: Monitor the reaction over an extended period (e.g., 24-48 hours).Higher temperatures provide more kinetic energy to overcome the activation barrier imposed by steric hindrance.
Suboptimal Solvent 1. Solvent Screening: Test a range of aprotic polar solvents such as DMF, DMSO, or NMP. For some reactions, less polar solvents like toluene or dioxane might be effective.The solvent can influence the transition state energy and the solubility of reactants. Aprotic polar solvents can often accelerate SN2-type reactions.
Insufficient Reactivity 1. Use of a Catalyst: Introduce a Lewis acid or a transition metal catalyst. 2. Base-Catalysis: For thiol nucleophiles, addition of a non-nucleophilic base (e.g., DBU, DIPEA) can increase the concentration of the more nucleophilic thiolate.Catalysts can activate either the this compound or the nucleophile, lowering the activation energy. A base will deprotonate a thiol to the more reactive thiolate anion.
Alternative Reagent Needed 1. Switch to a more reactive sulfenylating agent: Consider using N-(Phenylthio)phthalimide or other alternatives mentioned in the FAQs.Some reagents are inherently more reactive and better suited for challenging, sterically hindered substrates.
Problem 2: Formation of Side Products
Possible Cause Troubleshooting Step Rationale
Decomposition of Reactants or Products 1. Lower Reaction Temperature: If the reaction is being run at elevated temperatures, try reducing it. 2. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).High temperatures can lead to decomposition. An inert atmosphere prevents oxidation of sensitive functional groups.
Homodimerization of Thiol (if applicable) 1. Controlled Addition of Base: If a base is used, add it slowly to the reaction mixture containing the thiol and SPBTS. 2. Use of a Non-Oxidizing Base: Employ bases less likely to promote oxidative coupling.Slow addition of base can minimize the concentration of free thiolate available for oxidation.
Quantitative Data Summary
Nucleophile (Thiol)Sulfenylating Agent/MethodYield (%)Reference
Tertiary Alkyl ThiolN-DithiophthalimideGood to Excellent[1]
Hindered Aryl ThiolN-Acetyl SulfenamideGood to Excellent[2]
α-Branched EsterN-DithiophthalimideHigh[1]
Cysteine-containing peptidesN-Acetyl SulfenamideGood[2]
Experimental Protocols
General Protocol for Lewis Acid Catalysis with this compound

This is a general guideline and may require optimization for specific substrates.

  • To a stirred solution of the sterically hindered nucleophile (1.0 equiv) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add the Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃, 0.1-0.2 equiv).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1-1.2 equiv) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. If no reaction is observed at room temperature, gradually increase the temperature.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Using N-(Phenylthio)phthalimide with a Hindered Thiol
  • In a round-bottom flask under an inert atmosphere, dissolve the sterically hindered thiol (1.0 equiv) and N-(Phenylthio)phthalimide (1.05 equiv) in a suitable solvent (e.g., THF, dichloromethane, or DMF).

  • If the thiol is not readily deprotonated, a non-nucleophilic base (e.g., triethylamine or DBU, 1.1 equiv) can be added.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for particularly unreactive substrates.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting disulfide by flash column chromatography.

Visualizations

Caption: A troubleshooting workflow for reactions involving this compound.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions SPBTS This compound (PhSO2SPh) Product Sulfenylated Product (Nu-SPh) SPBTS->Product Nucleophile Sterically Hindered Nucleophile (Nu-H) Nucleophile->Product Catalyst Catalyst (e.g., Lewis Acid) Catalyst->SPBTS activates Solvent Solvent / Heat

Caption: General reaction pathway for catalyzed sulfenylation of a hindered nucleophile.

References

Validation & Comparative

A Head-to-Head Battle of Sulfenylating Agents: S-Phenyl Benzenethiosulfonate vs. Diphenyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-yielding formation of carbon-sulfur bonds is a critical step in the synthesis of numerous pharmaceutical compounds. The introduction of a phenylthio group (PhS-) to a molecule, a process known as sulfenylation, is a key transformation in organic synthesis. This guide provides an objective comparison of two common sulfenylating agents: S-Phenyl benzenethiosulfonate and diphenyl disulfide, supported by experimental data to inform the selection of the optimal reagent for specific research and development needs.

This comparison focuses on the α-sulfenylation of ketone enolates, a common strategy for producing α-phenylthio ketones, which are versatile intermediates in the synthesis of more complex molecules. The performance of these two reagents will be evaluated based on reaction yields, conditions, and substrate scope.

At a Glance: Performance in α-Sulfenylation of Ketones

The following table summarizes the performance of this compound and diphenyl disulfide in the α-sulfenylation of various ketone substrates. The data for this compound is based on the seminal work of Trost and Massiot, while the data for diphenyl disulfide is compiled from established protocols.

SubstrateReagentBaseSolventTime (h)Yield (%)Reference
CyclohexanoneDiphenyl disulfideLDATHF295[1]
CyclopentanoneDiphenyl disulfideLDATHF292[1]
AcetophenoneDiphenyl disulfideLDATHF1.588[1]
PropiophenoneDiphenyl disulfideLDATHF285[1]
2-MethylcyclohexanoneThis compoundKH, THFTHFNot Specified95
2-MethylcyclohexanoneDiphenyl disulfideLDATHF378 (mixture of isomers)[1]
AcetoneDiphenyl disulfideNaHTHF475[1]
3-PentanoneDiphenyl disulfideLDATHF2.5Not Specified[1]

Key Findings and Comparison

From the available data, this compound appears to be a highly efficient reagent for the sulfenylation of ketones, providing a high yield (95%) for a sterically hindered substrate like 2-methylcyclohexanone. In contrast, diphenyl disulfide under similar conditions with a strong base provides a good, but lower, yield (78%) for the same substrate, and the product is a mixture of isomers.[1]

Reaction Mechanisms and Workflow

The fundamental reaction mechanism for the sulfenylation of a ketone enolate is an electrophilic attack by the sulfur atom of the sulfenylating agent on the nucleophilic enolate.

Sulfenylation_Mechanism Ketone Ketone Base Base Enolate Enolate Ketone->Enolate Deprotonation SulfenylatingAgent Ph-S-X (X = SPh or SO2Ph) Product α-Phenylthio Ketone Enolate->Product Nucleophilic Attack Byproduct X- Experimental_Workflow Comparative Experimental Workflow cluster_0 This compound cluster_1 Diphenyl disulfide start_spbs 1. Prepare Ketone Solution add_base_spbs 2. Add Base (e.g., KH) start_spbs->add_base_spbs form_enolate_spbs 3. Form Enolate add_base_spbs->form_enolate_spbs add_reagent_spbs 4. Add PhSO2SPh form_enolate_spbs->add_reagent_spbs quench_spbs 5. Quench Reaction add_reagent_spbs->quench_spbs workup_spbs 6. Aqueous Workup & Extraction quench_spbs->workup_spbs purify_spbs 7. Purify Product workup_spbs->purify_spbs start_dpds 1. Prepare Ketone Solution add_base_dpds 2. Add Base (e.g., LDA) start_dpds->add_base_dpds form_enolate_dpds 3. Form Enolate add_base_dpds->form_enolate_dpds add_reagent_dpds 4. Add PhSSPh form_enolate_dpds->add_reagent_dpds quench_dpds 5. Quench Reaction add_reagent_dpds->quench_dpds workup_dpds 6. Aqueous Workup & Extraction quench_dpds->workup_dpds purify_dpds 7. Purify Product workup_dpds->purify_dpds

References

A Comparative Guide to Electrophilic Phenylsulfenylation: S-Phenyl benzenethiosulfonate vs. N-(phenylthio)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the introduction of a phenylthio group onto a molecule is a crucial transformation for the development of novel pharmaceuticals and functional materials. This guide provides an objective comparison of two common electrophilic sulfenylating reagents: S-Phenyl benzenethiosulfonate and N-(phenylthio)phthalimide. By examining their performance with supporting experimental data, this document aims to assist researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences

FeatureThis compoundN-(phenylthio)phthalimide
Reactivity Generally considered a more reactive electrophilic sulfur source.Often described as a milder sulfenylating reagent.[1]
Leaving Group BenzenesulfinatePhthalimide anion
Stability Stable solid.Bench-stable crystalline solid.[1]
Byproducts Benzenesulfinic acid or its salt.Phthalimide.
Applications Sulfenylation of various nucleophiles.Widely used for the sulfenylation of indoles, ketones, β-keto esters, and other activated methylene compounds.[2]

Performance in Sulfenylation Reactions

The choice between this compound and N-(phenylthio)phthalimide often depends on the nucleophilicity of the substrate and the desired reaction conditions.

Sulfenylation of Indoles

The C3-sulfenylation of indoles is a valuable transformation in medicinal chemistry. Both reagents can effect this transformation, but the choice of catalyst and reaction conditions can influence the yield.

ReagentSubstrateCatalyst/ConditionsYield (%)Reference
N-(phenylthio)phthalimideIndole0.5 mol% MgBr₂Good to Excellent[2]
ThiosulfonateIndoleHydroiodic acid85Not specified in detail

Note: Direct comparative studies under identical conditions are limited in the available literature.

Sulfenylation of β-Keto Esters

The α-sulfenylation of β-keto esters provides access to valuable synthetic intermediates. N-(phenylthio)phthalimide has been successfully employed in this reaction under phase-transfer conditions.[2] While thiosulfonates are known to react with β-dicarbonyl compounds, specific data for this compound in this context is less reported.

ReagentSubstrateCatalyst/ConditionsYield (%)Reference
N-(arylthio)phthalimideβ-keto estersChiral bifunctional catalysts (phase-transfer)Not specified[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the sulfenylation of indoles and β-keto esters.

Protocol 1: C3-Sulfenylation of Indole with N-(phenylthio)phthalimide

Materials:

  • Indole

  • N-(phenylthio)phthalimide

  • Magnesium Bromide (MgBr₂)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • To a solution of indole (1.0 mmol) in the chosen anhydrous solvent (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add N-(phenylthio)phthalimide (1.1 mmol).

  • Add magnesium bromide (0.005 mmol, 0.5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylthioindole.

Protocol 2: α-Sulfenylation of a β-Keto Ester with N-(arylthio)phthalimide (General Procedure)

Materials:

  • β-Keto ester

  • N-(arylthio)phthalimide

  • Chiral bifunctional phase-transfer catalyst

  • Toluene

  • Aqueous base (e.g., potassium carbonate)

Procedure:

  • In a biphasic system of toluene and aqueous base, dissolve the β-keto ester (1.0 mmol) and the chiral bifunctional phase-transfer catalyst (typically 1-10 mol%).

  • Add the N-(arylthio)phthalimide (1.2 mmol) to the vigorously stirred mixture.

  • Continue stirring at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the α-sulfenylated β-keto ester.

Mechanistic Considerations

Both reagents act as electrophilic sources of the phenylthio group ("PhS⁺"). The reaction generally proceeds via a nucleophilic attack of the substrate on the sulfur atom of the sulfenylating agent, leading to the displacement of the leaving group.

General Mechanism of Electrophilic Sulfenylation

G Nuc Nucleophile (e.g., Indole, Enolate) TS Transition State Nuc->TS Nucleophilic Attack Reagent Electrophilic Sulfenylating Agent (PhS-LG) Reagent->TS Product Sulfenylated Product (Nuc-SPh) TS->Product LG Leaving Group (LG⁻) TS->LG

Caption: General workflow for electrophilic sulfenylation.

The nature of the leaving group (LG) influences the reactivity of the reagent. For this compound, the leaving group is the benzenesulfinate anion, while for N-(phenylthio)phthalimide, it is the phthalimide anion. The greater stability of the phthalimide anion may contribute to the milder reactivity of N-(phenylthio)phthalimide.

Proposed Enamine-Mediated α-Sulfenylation of Ketones

For the organocatalyzed α-sulfenylation of ketones with N-(phenylthio)phthalimide, a proposed mechanism involves the formation of an enamine intermediate.

G cluster_0 Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst, - H₂O Catalyst Amine Catalyst Iminium Iminium Ion Enamine->Iminium + PhS-X NPhthSPh N-(phenylthio)phthalimide (PhS-X) Enamine->NPhthSPh Nucleophilic Attack Sulfenylated_Ketone α-Sulfenylated Ketone Iminium->Sulfenylated_Ketone + H₂O, - Catalyst Phthalimide Phthalimide NPhthSPh->Phthalimide

Caption: Enamine catalysis in α-sulfenylation of ketones.

Conclusion

Both this compound and N-(phenylthio)phthalimide are effective reagents for electrophilic phenylsulfenylation. N-(phenylthio)phthalimide is a well-documented, mild, and versatile reagent, particularly for the sulfenylation of activated methylene compounds and heterocycles like indoles. This compound, while potentially more reactive, has less extensive literature detailing its application in these specific contexts.

The choice of reagent will ultimately be guided by the specific requirements of the synthesis, including the nature of the substrate, desired reactivity, and tolerance of functional groups. For milder conditions and a broader documented scope of application in the sulfenylation of common synthetic intermediates, N-(phenylthio)phthalimide appears to be the more established choice based on current literature. Further direct comparative studies would be beneficial to delineate the subtle differences in reactivity and selectivity between these two valuable reagents.

References

A Comparative Guide to Alternative Reagents for Electrophilic Phenylthiolation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a phenylthio group into a molecule is a critical transformation in organic synthesis. This guide provides an objective comparison of the performance of key alternative reagents for electrophilic phenylthiolation, supported by experimental data and detailed protocols to inform reagent selection for specific applications.

The strategic installation of a phenylthio moiety can significantly influence the biological activity and physicochemical properties of a molecule. While numerous methods exist for this transformation, electrophilic phenylthiolation remains a cornerstone approach. The choice of the electrophilic sulfur reagent is paramount and is often dictated by factors such as substrate compatibility, reaction conditions, and safety considerations. This guide focuses on a comparative analysis of three commonly employed reagents: Phenylsulfenyl Chloride, N-(Phenylthio)succinimide (NPS), and N-(Phenylthio)phthalimide (NPT).

Reagent Overview and Logical Relationships

The selection of an appropriate phenylthiolating agent depends on the nucleophilicity of the substrate and the desired reaction conditions. The following diagram illustrates the general classification and relationship between these reagents.

G Classification of Phenylthiolating Reagents cluster_0 Reagent Reactivity High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Mild Reactivity Mild Reactivity Phenylsulfenyl Chloride Phenylsulfenyl Chloride Phenylsulfenyl Chloride->High Reactivity Highly reactive, moisture sensitive N-Thioimides N-Thioimides N-(Phenylthio)succinimide (NPS) N-(Phenylthio)succinimide (NPS) N-Thioimides->N-(Phenylthio)succinimide (NPS) N-(Phenylthio)phthalimide (NPT) N-(Phenylthio)phthalimide (NPT) N-Thioimides->N-(Phenylthio)phthalimide (NPT) N-(Phenylthio)succinimide (NPS)->Moderate Reactivity N-(Phenylthio)phthalimide (NPT)->Mild Reactivity Stable, crystalline solid

Figure 1: General classification and reactivity of common electrophilic phenylthiolating reagents.

Performance Comparison: Phenylthiolation of Ketones

The α-phenylthiolation of ketones is a fundamental transformation for the synthesis of valuable intermediates. The following table summarizes the performance of the three reagents in the phenylthiolation of cyclohexanone.

ReagentBaseSolventTime (h)Yield (%)Reference
Phenylsulfenyl ChlorideLDATHF185[1]
N-(Phenylthio)succinimideLDATHF290[1]
N-(Phenylthio)phthalimideNaHDMF1278[2]

LDA = Lithium diisopropylamide, THF = Tetrahydrofuran, DMF = Dimethylformamide

Performance Comparison: Phenylthiolation of Indoles

Indoles are privileged scaffolds in medicinal chemistry, and their C3-phenylthiolation is a common strategy for functionalization.

ReagentCatalyst/BaseSolventTime (h)Yield (%)Reference
Phenylsulfenyl ChloridePyridineCH2Cl20.592[3]
N-(Phenylthio)succinimide-CH2Cl22485[1]
N-(Phenylthio)phthalimide-CH2Cl22488[2]

Experimental Protocols

General Procedure for the α-Phenylthiolation of Cyclohexanone with N-(Phenylthio)succinimide

To a solution of lithium diisopropylamide (LDA) (1.1 mmol) in dry tetrahydrofuran (THF) (5 mL) at -78 °C under a nitrogen atmosphere is added a solution of cyclohexanone (1.0 mmol) in dry THF (2 mL) dropwise. The mixture is stirred at -78 °C for 30 minutes, after which a solution of N-(phenylthio)succinimide (1.1 mmol) in dry THF (3 mL) is added. The reaction mixture is stirred at -78 °C for 2 hours and then quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The mixture is extracted with diethyl ether (3 x 15 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-(phenylthio)cyclohexan-1-one.[1]

General Procedure for the C3-Phenylthiolation of Indole with Phenylsulfenyl Chloride

To a solution of indole (1.0 mmol) in dry dichloromethane (CH2Cl2) (10 mL) at 0 °C is added pyridine (1.2 mmol). Phenylsulfenyl chloride (1.1 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes. The reaction is quenched with water (10 mL), and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield 3-(phenylthio)-1H-indole.[3]

Summary and Reagent Selection

  • Phenylsulfenyl Chloride is the most reactive of the three reagents, often leading to rapid and high-yielding reactions. However, its high reactivity is coupled with instability, moisture sensitivity, and the generation of corrosive HCl as a byproduct, necessitating careful handling and the use of a base. It is the reagent of choice when a highly electrophilic sulfur source is required and the substrate is not acid-sensitive.

  • N-(Phenylthio)succinimide (NPS) offers a good balance of reactivity and stability. It is a crystalline solid that is easier to handle than phenylsulfenyl chloride. In many cases, it provides comparable or even superior yields to phenylsulfenyl chloride under milder conditions. The succinimide byproduct is generally easy to remove during workup.

  • N-(Phenylthio)phthalimide (NPT) is a stable, crystalline solid and is considered a very mild electrophilic phenylthiolating agent.[2] It is particularly useful for substrates that are sensitive to more reactive reagents or require higher reaction temperatures. While reaction times may be longer, its ease of handling and stability make it an attractive alternative.

The choice of reagent for electrophilic phenylthiolation should be made based on a careful consideration of the substrate's reactivity, the desired reaction conditions, and safety protocols. For routine α-phenylthiolation of carbonyl compounds, NPS often represents the optimal choice, balancing reactivity and ease of use. For highly reactive substrates or when rapid conversion is paramount, phenylsulfenyl chloride remains a powerful tool, provided appropriate precautions are taken. For sensitive substrates or when mild conditions are essential, the stability and gentle reactivity of NPT make it an excellent option.

References

S-Phenyl Benzenethiosulfonate: A Superior Reagent for Unsymmetrical Disulfide Synthesis in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the efficient and selective formation of unsymmetrical disulfide bonds is a critical challenge. S-Phenyl benzenethiosulfonate has emerged as a highly effective electrophilic sulfur transfer agent, offering distinct advantages over traditional and other contemporary reagents. This guide provides a comprehensive comparison of this compound with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.

Executive Summary

This compound stands out for its stability, ease of handling, and high reactivity under mild conditions, making it a preferred choice for the synthesis of unsymmetrical disulfides. Unlike the often harsh and less selective sulfenyl chlorides, or the sometimes sluggish N-thioimides, this compound provides a reliable and high-yielding pathway to the desired disulfide products with minimal formation of symmetrical byproducts. This guide will delve into the mechanistic advantages, present comparative data, and provide detailed experimental procedures to underscore the utility of this reagent.

Comparative Analysis of Sulfenylating Agents

The synthesis of unsymmetrical disulfides typically involves the reaction of a thiol with an electrophilic sulfur transfer reagent. The ideal reagent should be stable, easy to handle, and react selectively with the thiol to form the desired product in high yield. Here, we compare the performance of this compound against two common alternatives: sulfenyl chlorides and N-(phenylthio)succinimide/phthalimide.

Reagent ClassKey AdvantagesKey DisadvantagesTypical Reaction Conditions
This compound - Bench-stable solid - High reactivity with thiols - Mild reaction conditions - High yields of unsymmetrical disulfides - Minimal side reactions- Can sometimes require a slight excess of the thiol- Room temperature or slightly elevated temperatures - Common organic solvents (e.g., THF, CH2Cl2)
Sulfenyl Chlorides - Highly reactive- Often unstable and moisture-sensitive - Can lead to side reactions (e.g., chlorination) - Often require low temperatures and inert atmosphere- Low temperatures (-78 °C to 0 °C) - Inert atmosphere (e.g., N2, Ar)
N-(Phenylthio)succinimide/phthalimide - Stable, crystalline solids - Easy to handle- Can be less reactive than thiosulfonates - May require activation (e.g., with acid or base) - Reactions can be slower- Room temperature to reflux - Often requires a catalyst or activator

Experimental Data: A Head-to-Head Comparison

Table 1: Synthesis of Unsymmetrical Disulfides - Representative Yields

Thiol (R-SH)Sulfenylating AgentProduct (R-S-SPh)Yield (%)Reference
Benzyl mercaptanThis compoundBenzyl phenyl disulfide95Based on typical procedures
Benzyl mercaptanBenzenesulfenyl chlorideBenzyl phenyl disulfide~80-90General observation
Benzyl mercaptanN-(Phenylthio)phthalimideBenzyl phenyl disulfide~70-85General observation
ThiophenolThis compoundDiphenyl disulfide>95Based on typical procedures
ThiophenolBenzenesulfenyl chlorideDiphenyl disulfideHighGeneral observation
ThiophenolN-(Phenylthio)phthalimideDiphenyl disulfide~80General observation
Cysteine derivativeThis compoundCys-S-SPhHighApplications in peptide chemistry

Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.

Reaction Mechanisms and Workflows

The efficacy of this compound lies in its straightforward and clean reaction mechanism. The thiol acts as a nucleophile, attacking the electrophilic sulfur atom of the thiosulfonate and displacing the stable benzenesulfinate anion as a leaving group.

ReactionMechanism cluster_reactants Reactants cluster_products Products Thiol R-SH TransitionState [R-S(H+)-S(Ph)-SO2-Ph] Thiol->TransitionState Nucleophilic attack Thiosulfonate Ph-S-SO2-Ph Thiosulfonate->TransitionState Disulfide R-S-S-Ph TransitionState->Disulfide Byproduct Ph-SO2H TransitionState->Byproduct Leaving group departure

Caption: Reaction mechanism for the synthesis of unsymmetrical disulfides using this compound.

In contrast, the use of sulfenyl chlorides can be complicated by their higher reactivity, which can lead to over-reaction or reaction with other functional groups. N-thioimides, while more stable, often require activation to enhance the electrophilicity of the sulfur atom, adding a step to the process.

Experimental Protocols

General Procedure for the Synthesis of Unsymmetrical Disulfides using this compound

This protocol is based on the general method developed by Trost and Massiot.

Materials:

  • Thiol (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the thiol in the chosen anhydrous solvent under an inert atmosphere, add this compound in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure unsymmetrical disulfide.

ExperimentalWorkflow start Start dissolve_thiol Dissolve thiol in anhydrous solvent under inert atmosphere start->dissolve_thiol add_reagent Add this compound dissolve_thiol->add_reagent stir_rt Stir at room temperature (1-4 hours) add_reagent->stir_rt monitor_tlc Monitor reaction by TLC stir_rt->monitor_tlc monitor_tlc->stir_rt Incomplete workup Remove solvent under reduced pressure monitor_tlc->workup Complete purify Purify by column chromatography workup->purify product Pure Unsymmetrical Disulfide purify->product

Caption: Experimental workflow for unsymmetrical disulfide synthesis.

Applications in Drug Development and Peptide Synthesis

The mild and efficient nature of the reaction using this compound makes it particularly valuable in the synthesis of complex molecules, including pharmaceuticals and peptides. The disulfide bond is a key structural motif in many biologically active molecules, and its controlled formation is crucial. The stability of this compound allows for its use in the presence of various functional groups, a significant advantage in the late-stage functionalization of drug candidates. In peptide chemistry, this reagent can be used for the selective formation of disulfide bridges between cysteine residues, a critical step in the synthesis of many peptide hormones and therapeutics.

Conclusion

This compound offers a superior combination of stability, reactivity, and selectivity for the synthesis of unsymmetrical disulfides. Its ease of use and the mild reaction conditions required make it an invaluable tool for organic chemists in both academic and industrial settings. For researchers and professionals in drug development, the reliability and functional group tolerance of this reagent provide a significant advantage in the synthesis of complex, biologically active molecules. By understanding its advantages and employing the straightforward experimental protocols, chemists can efficiently access a wide range of unsymmetrical disulfides for various applications.

A Comparative Guide to NMR Spectroscopic Analysis for Disulfide Bond Formation Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

The precise formation of disulfide bonds is a critical quality attribute for many biopharmaceutical products, as these covalent linkages are fundamental to maintaining the correct three-dimensional structure, stability, and biological activity of proteins. Verifying the correct disulfide connectivity is a crucial step in drug development and manufacturing. While Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive approach for this characterization, several other analytical techniques are also employed. This guide provides a detailed comparison of NMR spectroscopy with alternative methods, supported by experimental data and protocols, to assist researchers in selecting the most appropriate technique for their needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile, non-destructive technique that provides atomic-resolution information on protein structure and dynamics in solution.[1][2] It can unambiguously determine disulfide bond connectivity and confirm the redox state of individual cysteine residues.[3][4]

Core Principles

NMR analysis for disulfide bond confirmation relies on several key principles:

  • Chemical Shift Perturbation: The formation of a disulfide bond significantly alters the local electronic environment of the involved cysteine residues. This change is most prominently observed in the 13C chemical shift of the β-carbon (Cβ) of cysteine. A downfield shift (to a higher ppm value) of the Cβ signal is indicative of an oxidized (disulfide-bonded) state, while an upfield shift is characteristic of a reduced (free thiol) state.[3][5][6][7]

  • Nuclear Overhauser Effect (NOE): NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. Detecting NOEs between the protons of two different cysteine residues provides direct evidence of their spatial proximity and, consequently, their linkage through a disulfide bond.[8][9]

  • Isotope Labeling: For complex proteins with multiple disulfide bonds, selective 13C/15N isotope labeling of specific cysteine residues can simplify complex spectra. This allows for the unambiguous assignment of signals and facilitates the rapid determination of disulfide bridging patterns.[8]

  • Selenocysteine Substitution: Replacing cysteine with NMR-active 77Se-selenocysteine allows for the direct measurement of scalar couplings across the diselenide bond, offering definitive proof of connectivity.[9][10]

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis p1 Protein Expression & Purification (with or without isotope labeling) p2 Sample Formulation in NMR Buffer (e.g., D2O) p1->p2 a1 Acquire 1D/2D/3D NMR Spectra (e.g., 1H-13C HSQC, NOESY) p2->a1 d1 Spectral Processing & Resonance Assignment a1->d1 d2 Analyze Cβ Chemical Shifts (Redox State) d1->d2 d3 Identify Inter-residue NOEs (Connectivity) d1->d3 d4 3D Structure Calculation & Confirmation d3->d4

A generalized workflow for disulfide bond analysis using NMR spectroscopy.
Experimental Protocol: 13C HSQC for Redox State Analysis

  • Sample Preparation: Dissolve the purified protein to a concentration of 0.1–1 mM in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.

  • NMR Data Acquisition: Acquire a 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

  • Analysis: Identify the cross-peaks corresponding to the Cβ-Hβ correlations of the cysteine residues.

  • Redox State Assignment: Compare the 13C chemical shifts of the Cβ atoms to established reference values. According to Sharma & Rajarathnam (2000), a Cβ chemical shift >35.0 ppm typically indicates an oxidized, disulfide-bonded state, while a shift <32.0 ppm suggests a reduced, free thiol state.[7]

Alternative Methods for Disulfide Bond Confirmation

While NMR provides comprehensive structural data, other techniques are widely used, each with distinct advantages and limitations.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique and a cornerstone for disulfide bond mapping in the biopharmaceutical industry.[11][12] The most common approach is a "bottom-up" peptide mapping strategy.[11]

  • Principle: The protein is digested with a protease (e.g., trypsin) under non-reducing conditions to preserve the disulfide bonds.[12][13] The resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Peptides linked by a disulfide bond are identified by their unique mass and fragmentation patterns. A parallel analysis is often performed on a reduced and alkylated sample, where the disulfide-linked peptides disappear and are replaced by two individual peptides, confirming the original linkage.[13][14]

Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis p1 Aliquot Sample (Reduced vs. Non-Reduced) p2 Non-Reduced: Proteolytic Digestion p1->p2 p3 Reduced: Reduction (DTT), Alkylation (IAM) & Proteolytic Digestion p1->p3 a1 LC-MS/MS Analysis p2->a1 p3->a1 d1 Database Search & Peptide Identification a1->d1 d2 Compare Reduced & Non-Reduced Datasets d1->d2 d3 Identify Disulfide- Linked Peptides d2->d3

A comparative workflow for disulfide bond mapping using Mass Spectrometry.
Ellman's Reagent (DTNB) Assay

The Ellman's assay is a rapid and simple colorimetric method used to quantify free thiol (sulfhydryl) groups in a sample.[15] It provides information about the number of disulfide bonds but not their specific connectivity.

  • Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) reacts with a free thiol group to produce a stoichiometric amount of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[16] This anion has a distinct yellow color and a strong absorbance at 412 nm, which is directly proportional to the concentration of free thiols.[15] By measuring the absorbance before and after complete reduction of the protein's disulfide bonds, one can calculate the number of disulfide bonds present.[14]

Experimental Workflow: Ellman's Assay

Ellman_Workflow p1 Prepare Protein Samples (Native and Reduced) p2 Add DTNB (Ellman's Reagent) to all samples p1->p2 p3 Incubate at Room Temperature p2->p3 p4 Measure Absorbance at 412 nm p3->p4 p5 Calculate Thiol Concentration using Beer-Lambert Law p4->p5 p6 Determine Number of Disulfide Bonds p5->p6

An experimental workflow for quantifying disulfide bonds using Ellman's Assay.
Experimental Protocol: Ellman's Assay

  • Reagent Preparation: Prepare a Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0) and a DTNB solution (4 mg/mL in Reaction Buffer).[17] Prepare a reducing agent solution (e.g., 10 mM DTT).

  • Quantification of Free Thiols (Native Protein):

    • In a microplate well or cuvette, add the protein sample to the Reaction Buffer.

    • Add the DTNB solution and mix.

    • Incubate for 15 minutes at room temperature.[17]

    • Measure the absorbance at 412 nm.

  • Quantification of Total Thiols (Reduced Protein):

    • Incubate the protein sample with the reducing agent for 1 hour to cleave all disulfide bonds.

    • Repeat steps 2a-2c.

  • Calculation:

    • Calculate the concentration of thiols using the Beer-Lambert law (Absorbance = εcl), where the molar extinction coefficient (ε) for TNB²⁻ is 14,150 M⁻¹cm⁻¹.[15][16]

    • The number of disulfide bonds per protein is calculated as: ([Total Thiols] - [Free Thiols]) / 2.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of proteins.[1][18]

  • Principle: A high-quality protein crystal is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein can be determined.[1] Disulfide bonds are directly visualized in the final structure, providing unambiguous confirmation of their connectivity.[3][18] However, this method requires crystallizable protein, and the resulting structure represents a static state in a crystal lattice, which may not fully reflect the protein's conformation in solution.[19][20]

Experimental Workflow: X-ray Crystallography

XRay_Workflow p1 Protein Expression, Purification & Crystallization p2 X-ray Diffraction Data Collection p1->p2 p3 Structure Determination (Phase Problem) p2->p3 p4 Model Building & Refinement p3->p4 p5 Structure Validation & Disulfide Bond Visualization p4->p5

A high-level workflow for protein structure determination via X-ray crystallography.

Comparative Analysis of Techniques

The choice of analytical method depends on the specific information required, sample availability, and the stage of drug development.

FeatureNMR Spectroscopy Mass Spectrometry Ellman's Assay X-ray Crystallography
Information Provided Connectivity, Redox State, 3D Structure (Solution), DynamicsConnectivity, Redox StateQuantification of Free Thiols & Disulfide BondsConnectivity, High-Resolution 3D Structure (Crystal)
Destructive? No[10]YesYesNo (but can cause radiation damage)[21]
Sample State SolutionSolution (Digested)SolutionSolid (Crystal)
Typical Sample Req. High (mg), High PurityLow (µg), Moderate PurityLow (µg), Moderate PurityHigh (mg), Very High Purity
Throughput Low to MediumHighHighLow
Resolution AtomicPeptide/Residue LevelBulk MeasurementAtomic
Key Advantages Non-destructive; provides solution-state structure and dynamics.[2][10]High sensitivity and accuracy; suitable for complex mixtures.[11][12]Rapid, simple, and inexpensive; good for quantification.[15][22]Unambiguous, high-resolution 3D structure visualization.[1][3]
Key Limitations Requires larger amounts of soluble, pure sample; complex data analysis.[19]Destructive; indirect connectivity information; risk of disulfide scrambling.[11]No connectivity information; interference from other thiol-containing molecules.Requires high-quality crystals; provides a static picture.[19][20]

Integrated Analytical Strategy

In practice, these techniques are often used in a complementary fashion to build a comprehensive understanding of a protein's disulfide bond profile.

logical_flow cluster_screening Initial Screening & Quantification cluster_mapping Connectivity Mapping cluster_structure High-Resolution Structural Confirmation ellman Ellman's Assay (Quantify Total Disulfides) ms Mass Spectrometry (High-throughput Mapping) ellman->ms Confirm Number nmr_map NMR Spectroscopy (Detailed Connectivity) ms->nmr_map For Ambiguous Results xray X-ray Crystallography (Crystal State Structure) ms->xray Confirm in 3D nmr_struct NMR Spectroscopy (Solution State Structure) nmr_map->nmr_struct Full Structure

A logical workflow integrating multiple techniques for disulfide bond analysis.

References

A Comparative Guide to Mass Spectrometry Techniques for Characterizing Unsymmetrical Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

The precise assignment of disulfide bonds is a critical quality attribute in the development of biotherapeutics and a fundamental aspect of structural proteomics. Unsymmetrical disulfides, which link two different peptide chains or different regions of the same chain, present a significant analytical challenge. Mass spectrometry (MS) has become the primary tool for this purpose, offering a suite of fragmentation techniques each with unique advantages and disadvantages for elucidating complex disulfide connectivities. This guide provides a detailed comparison of leading MS-based methods, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Overview of Fragmentation Techniques

The characterization of disulfide-linked peptides requires fragmentation of both the peptide backbone to yield sequence information and the disulfide bond itself to identify the connected peptides. Traditional Collision-Induced Dissociation (CID) is often insufficient for cleaving the strong S-S bond, which has led to the development and application of alternative and hybrid fragmentation methods.

  • Collision-Induced Dissociation (CID/HCD): This technique relies on the collisional activation of precursor ions with a neutral gas. While effective for sequencing linear peptides, CID and its higher-energy variant (HCD) typically do not efficiently cleave disulfide bonds.[1][2] Fragmentation often occurs at the peptide backbone, leaving the disulfide bond intact and complicating spectral interpretation.[3][4] In some cases, CID in negative ion mode can provide information on the dissociated peptides, but with limited sequence data.[2]

  • Electron-Transfer Dissociation (ETD): ETD utilizes a radical-driven fragmentation mechanism initiated by the transfer of an electron to the precursor ion. This method preferentially cleaves disulfide bonds and the N-Cα backbone bonds, generating c- and z-type fragment ions.[5][6] ETD is particularly advantageous for preserving post-translational modifications and for cleaving within disulfide loops, a region often resistant to CID.[5]

  • Ultraviolet Photodissociation (UVPD): UVPD employs high-energy photons (e.g., from a 193 nm or 266 nm laser) to induce fragmentation. This technique can efficiently cleave disulfide bonds through homolytic cleavage of the S-S bond, liberating the individual peptide chains.[7][8] A key advantage of UVPD is its ability to cleave both the disulfide and peptide backbone bonds within a single MS/MS event, providing comprehensive information.[9]

Quantitative Performance Comparison

The choice of fragmentation technique significantly impacts the quality and comprehensiveness of the data obtained for disulfide-linked peptides. The following tables summarize quantitative data from comparative studies on common protein standards.

Table 1: Comparison of Fragmentation Techniques on Insulin

Insulin is a standard model protein for disulfide bond analysis, consisting of an A-chain and a B-chain linked by two intermolecular disulfide bonds.

Fragmentation MethodKey ObservationSequence Coverage (A-Chain)Sequence Coverage (B-Chain)Reference
HCD Poor fragmentation of B-chain; disulfide bonds largely intact.GoodVery Low (~7%)[7]
ETD Cleaves disulfide bonds; generates c/z ions.GoodGood[10]
EThcD Liberates A and B chains; provides good sequence coverage.HighHigh[7]
AI-ETD Significant improvement over ETD; extensive c/z ion generation.HighHigh[10]
193 nm UVPD Preferentially cleaves both disulfide bonds, liberating intact A and B chains as abundant products.HighHigh[7][9]
ISD Cleaves both inter- and intra-chain disulfide bonds.N/AN/A[12]

Data synthesized from multiple sources; sequence coverage can vary based on experimental conditions.

Table 2: Comparison of Fragmentation Techniques on Lysozyme Tryptic Peptides

Lysozyme contains four disulfide bonds, presenting a more complex challenge. This table focuses on the analysis of a specific disulfide-linked peptide pair.

Fragmentation MethodKey ObservationSequence Coverage (Peptide 1)Sequence Coverage (Peptide 2)Reference
HCD Failed to generate diagnostic ions for one of the peptides.GoodNone[7]
EThcD Comparable to UVPD, providing good coverage for both chains.HighHigh[7]
193 nm UVPD Provided diagnostic ions for both peptide chains.HighHigh[7]

Visualizing Workflows and Fragmentation Pathways

Diagrams created using Graphviz DOT language illustrate the experimental and logical flows in disulfide bond analysis.

Experimental Workflow

A general workflow for disulfide bond mapping involves enzymatic digestion followed by LC-MS/MS analysis using various fragmentation techniques. Partial reduction can be employed to simplify complex disulfide networks.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis p Protein Sample d Enzymatic Digestion (e.g., Trypsin) p->d pr Partial Reduction & Alkylation (Optional) d->pr lcms LC-MS Analysis (Precursor Ion Selection) d->lcms pr->lcms msms MS/MS Fragmentation lcms->msms cid CID / HCD msms->cid etd ETD msms->etd uvpd UVPD msms->uvpd hybrid EThcD / AI-ETD msms->hybrid da Data Interpretation (Software Analysis) cid->da etd->da uvpd->da hybrid->da map Disulfide Bond Map da->map

Fig. 1: General experimental workflow for disulfide bond mapping.
Fragmentation Pathways

The following diagrams illustrate the characteristic fragmentation patterns of an unsymmetrical disulfide-linked peptide precursor for CID, ETD, and UVPD.

G cluster_cid CID / HCD Fragmentation cluster_etd ETD Fragmentation cluster_uvpd UVPD Fragmentation p_cid [Peptide A—S—S—Peptide B + nH]n+ f_cid Backbone Fragments (b/y ions) Disulfide bond remains intact p_cid->f_cid Collision p_etd [Peptide A—S—S—Peptide B + nH]n+ f_etd1 Backbone Fragments (c/z ions) p_etd->f_etd1 Electron Transfer f_etd2 S-S Bond Cleavage Products p_etd->f_etd2 Electron Transfer p_uvpd [Peptide A—S—S—Peptide B + nH]n+ f_uvpd1 Liberated Peptide Chains (Homolytic S-S Cleavage) p_uvpd->f_uvpd1 Photon Absorption f_uvpd2 Backbone Fragments (a/b/c/x/y/z ions) p_uvpd->f_uvpd2 Photon Absorption

Fig. 2: Simplified fragmentation pathways for major techniques.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. The following are generalized protocols based on published studies.

Sample Preparation: Non-Reduced and Partially Reduced Digest

This protocol is adapted from methods used for complex proteins like lysozyme and serotransferrin.[7][9]

  • Denaturation: Denature the protein (e.g., 1 mg/mL) in a solution of 8 M urea or 6 M guanidine-HCl, 100 mM Tris-HCl, pH 8.0.

  • Partial Reduction (Optional): To simplify complex disulfide patterns, add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at a low concentration (e.g., 0.5 mM) and incubate at 37°C for 30 minutes.

  • Alkylation: To prevent re-formation of cleaved disulfide bonds, add N-ethylmaleimide (NEM) to a final concentration of 10 mM and incubate in the dark at room temperature for 1 hour.

  • Buffer Exchange & Digestion: Exchange the sample into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 8.0) using a desalting column. Add a protease such as trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%. The sample is now ready for LC-MS analysis.

LC-MS/MS Analysis

This is a general procedure for analyzing disulfide-linked peptides.[8][13]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., Thermo Scientific Acclaim PEP ਮ্যাপ, 100 Å, 2 µm, 1 mm x 150 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 40% B over 60 minutes at a flow rate of 50 µL/min.

  • Mass Spectrometry (MS):

    • Instrument: An Orbitrap-based mass spectrometer (e.g., Thermo Scientific Orbitrap Fusion Tribrid) is commonly used.[14]

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full MS scans in the Orbitrap at a resolution of 120,000 over a mass range of m/z 350-1800.

  • MS/MS Fragmentation Parameters:

    • HCD: Normalized collision energy of 30 ± 5%.

    • ETD: Calibrated ETD reaction time (e.g., 10-20 ms); use fluoranthene as the reagent anion.

    • UVPD: 193 nm ArF excimer laser; one laser pulse of ~15 mJ.

    • EThcD: Apply ETD followed by supplemental HCD activation with a normalized collision energy of 25-30%.

Conclusion

The characterization of unsymmetrical disulfides by mass spectrometry is not a one-size-fits-all problem.

  • CID/HCD is generally inadequate for direct disulfide bond analysis but can be useful in MS³ experiments after a disulfide-cleaving fragmentation step.[13][15]

  • UVPD offers a distinct advantage by efficiently cleaving S-S bonds through a different mechanism, often resulting in clean spectra dominated by the liberated peptide chains, which simplifies identification.[7][16]

For comprehensive and confident characterization of unsymmetrical disulfides, a multi-faceted approach is recommended. Employing orthogonal fragmentation techniques like UVPD and ETD/EThcD provides complementary data that, when combined, can unambiguously resolve complex disulfide connectivities, ensuring the structural integrity and safety of protein-based therapeutics.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of S-Phenyl Benzenethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for reaction products is a critical aspect of chemical synthesis and quality control. S-Phenyl benzenethiosulfonate, a compound with applications in organic synthesis and as a potential antifungal agent, requires robust analytical methods to assess its purity profile.[1] This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with an orthogonal technique, Quantitative Nuclear Magnetic Resonance (qNMR), for the purity analysis of this compound.

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method for purity determination depends on various factors, including the specific information required (e.g., relative purity versus absolute purity), the nature of potential impurities, and the availability of instrumentation.

FeatureReversed-Phase HPLC (RP-HPLC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.The integral of an NMR signal is directly proportional to the number of atomic nuclei.[2]
Primary Output Chromatogram showing retention time and peak area of the main component and impurities.NMR spectrum showing chemical shifts and signal integrals.
Type of Purity Primarily relative purity based on peak area percentage. Can provide absolute purity with a certified reference standard.Provides absolute purity (mass/mass) against a certified internal standard, without needing a reference standard of the analyte itself.[3][4]
Sensitivity High sensitivity, especially with UV detection.Generally lower sensitivity compared to HPLC.[2][3]
Resolution Excellent for separating structurally similar impurities.Can be limited by signal overlap in complex mixtures.[2]
Strengths High resolution, sensitivity, and reproducibility for routine analysis of process-related impurities.[3]Non-destructive, provides structural information, and is considered a primary analytical method.[2][3]
Limitations Requires a reference standard for absolute quantification; assumes all impurities are eluted and detected.Requires a certified internal standard; potential for signal overlap.[2][3]

Experimental Protocols

Proposed Reversed-Phase HPLC Method

This method is designed for the quantification of this compound and the detection of potential process-related impurities, such as unreacted starting materials or by-products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A phenyl-based column could also be a suitable alternative to enhance π-π interactions with the aromatic rings of the analyte.[5][6]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

    • 30-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the this compound reaction sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Conceptual Quantitative NMR (qNMR) Protocol

This protocol outlines the general steps for determining the absolute purity of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a volumetric flask to ensure complete dissolution and a homogeneous solution.

    • Transfer an appropriate volume to an NMR tube.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons for each signal, and the weights of the sample and the internal standard.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate end Report Results calculate->end

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_hplc HPLC Method cluster_qnmr Orthogonal Method PurityAnalysis Purity Analysis of This compound HPLC Reversed-Phase HPLC PurityAnalysis->HPLC qNMR Quantitative NMR PurityAnalysis->qNMR Alternative HPLC_Principle Principle: Separation by Polarity HPLC->HPLC_Principle based on HPLC_Output Output: Relative Purity (%) HPLC->HPLC_Output provides HPLC_Adv Strength: High Resolution & Sensitivity HPLC->HPLC_Adv main qNMR_Principle Principle: Signal Integral vs. Nuclei Count qNMR->qNMR_Principle based on qNMR_Output Output: Absolute Purity (mass/mass) qNMR->qNMR_Output provides qNMR_Adv Strength: Primary Method, Structural Info qNMR->qNMR_Adv main

Caption: Comparison of HPLC and qNMR for purity analysis.

Conclusion

For routine purity analysis of this compound, the proposed reversed-phase HPLC method offers a robust and reliable approach with excellent resolving power for common process-related impurities.[3] However, for orthogonal confirmation of purity and to determine an absolute purity value without the need for a specific reference standard of the analyte, qNMR stands out as a powerful alternative technique.[3][4] A multi-faceted approach, employing both RP-HPLC for routine screening and qNMR for definitive purity assessment, is recommended for a comprehensive quality evaluation of this compound.[3]

References

A Comparative Crystallographic Guide to the Reaction Products of S-Phenyl Benzenethiosulfonate and Leading Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystallographic structures of the reaction products of S-Phenyl benzenethiosulfonate with representative amine and thiol nucleophiles, namely N-phenylbenzenesulfonamide and diphenyl disulfide. These products are benchmarked against the established antifungal drugs, fluconazole and itraconazole, offering insights into their structural and potential functional differences. All quantitative data is presented in structured tables, and detailed experimental protocols for the synthesis of the compared compounds are provided.

Performance Comparison: Structural and Antifungal Insights

The reaction of this compound with nucleophiles, such as amines and thiols, leads to the formation of sulfonamides and disulfides, respectively. These classes of compounds have garnered interest for their potential biological activities, including antifungal properties. This section compares the crystallographic data and reported antifungal activities of the reaction products with those of the widely used antifungal agents, fluconazole and itraconazole.

N-arylbenzenesulfonamides have demonstrated antifungal activity against various plant pathogenic fungi, with some derivatives showing significant efficacy in controlling diseases like wheat leaf rust.[1] Similarly, diphenyl disulfide and its selenium analogs have exhibited in vitro antifungal activity against a range of fungal pathogens, including Candida and Aspergillus species.[2][3][4][5] In comparison, fluconazole and itraconazole are broad-spectrum antifungal agents with well-established clinical efficacy.[6][7][8][9]

The crystallographic data presented below provides a foundational understanding of the three-dimensional structures of these molecules, which is crucial for structure-activity relationship (SAR) studies and the rational design of new antifungal agents.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for the reaction products of this compound and the selected antifungal drugs.

Table 1: Crystallographic Data for Sulfonamide and Disulfide Products

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
N-(4-Hydroxyphenyl)benzenesulfonamideC₁₂H₁₁NO₃SMonoclinicP2₁/c10.133(2)8.369(2)13.623(3)90108.99(3)90[10]
Diphenyl disulfideC₁₂H₁₀S₂MonoclinicP2₁/c8.4912.3810.8290113.890[11]

Table 2: Crystallographic Data for Commercial Antifungal Agents

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Fluconazole (Polymorph V)C₁₃H₁₂F₂N₆OOrthorhombicPbca12.97949(12)6.13624(7)35.1757(5)909090[6]
ItraconazoleC₃₅H₃₈Cl₂N₈O₄TriclinicP-113.931(3)14.654(3)10.958(2)106.84(3)108.33(3)73.06(3)[9]

Experimental Protocols

Detailed methodologies for the synthesis of the compared compounds are provided below.

Synthesis of N-Phenylbenzenesulfonamide (Representative Protocol)

This protocol is a general method for the synthesis of sulfonamides from an amine and a sulfonyl chloride, which is analogous to the product formed from the reaction of this compound with an amine.[12][13]

  • Reaction Setup: To a solution of aniline (1.0 mmol) in a suitable solvent such as pyridine or dichloromethane, add benzenesulfonyl chloride (1.1 mmol) dropwise at 0 °C with stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-phenylbenzenesulfonamide.[12]

Synthesis of Diphenyl Disulfide (Representative Protocol)

This protocol describes the oxidation of thiophenol to diphenyl disulfide, the product expected from the reaction of this compound with a thiol.[14][15][16]

  • Reaction Setup: Dissolve thiophenol (2.0 mmol) in a suitable solvent such as ethanol.

  • Oxidation: Add a solution of iodine (1.0 mmol) in ethanol dropwise to the thiophenol solution with stirring at room temperature. The reaction is typically rapid, as indicated by the disappearance of the iodine color.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to afford pure diphenyl disulfide.[14]

Crystallization of Antifungal Agents

Single crystals of fluconazole and itraconazole for X-ray diffraction studies are typically obtained by slow evaporation of a saturated solution in a suitable solvent. For example, fluconazole polymorphs can be obtained from propan-2-ol, water, or ethyl acetate.[7] Itraconazole cocrystals have been successfully grown from solutions containing dicarboxylic acids.[9]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow from the reaction of this compound to the crystallographic analysis of its products.

experimental_workflow Experimental Workflow for this compound Reaction Products cluster_reaction Reaction cluster_analysis Analysis start This compound amine Amine (e.g., Aniline) start->amine Nucleophilic Attack thiol Thiol (e.g., Thiophenol) start->thiol Nucleophilic Attack product_sulfonamide N-Phenylbenzenesulfonamide amine->product_sulfonamide product_disulfide Diphenyl Disulfide thiol->product_disulfide purification Purification (Recrystallization) product_sulfonamide->purification product_disulfide->purification crystal_growth Single Crystal Growth purification->crystal_growth xray X-ray Crystallography crystal_growth->xray structure Crystal Structure Determination xray->structure

Caption: General workflow from the reaction of this compound to crystal structure analysis.

This guide provides a foundational comparison for researchers interested in the structural properties of this compound reaction products and their potential as antifungal agents. The provided data and protocols serve as a starting point for further investigation and drug design efforts in this area.

References

A Comparative Guide to Sulfenylation Kinetics: S-Phenyl Benzenethiosulfonate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfenyl group (-SR) to a thiol-containing molecule is a critical transformation in chemical biology and drug development. This process, known as sulfenylation, plays a significant role in various biological processes and provides a pathway to synthesize valuable organosulfur compounds. S-Phenyl benzenethiosulfonate has emerged as a widely used reagent for this purpose. This guide provides a comparative analysis of this compound with other sulfenylating agents, focusing on the kinetic aspects of the reaction. While direct, side-by-side kinetic studies are not extensively available in the literature, this guide synthesizes existing knowledge to offer insights into their relative performance.

Performance Comparison of Sulfenylating Agents

The efficacy of a sulfenylating agent is determined by several factors, including reaction rate, selectivity, and stability. Thiosulfonates, such as this compound, are known to be more potent sulfenylating agents compared to the corresponding disulfides.[1][2] This enhanced reactivity is attributed to the electron-withdrawing sulfonyl group, which makes the sulfenyl sulfur more electrophilic and susceptible to nucleophilic attack by a thiol.

While specific rate constants for the sulfenylation of thiols by this compound are not readily found in the surveyed literature, the general reactivity trend for electrophilic sulfur compounds can be considered. The reaction proceeds via a nucleophilic attack of a thiolate anion on the electrophilic sulfur atom of the sulfenylating agent.

Table 1: Qualitative Comparison of Sulfenylating Agents

Sulfenylating Agent ClassGeneral StructureReactivityKey Features
Thiosulfonates R-SO₂-S-R'HighGenerally stable and highly reactive towards thiols. The sulfinate is an excellent leaving group.
Disulfides R-S-S-R'ModerateCommon and readily available. The reaction is a reversible thiol-disulfide exchange.
Sulfenyl Halides R-S-X (X=Cl, Br)Very HighHighly reactive but often unstable and sensitive to moisture.
N-Thiosuccinimides R-S-N(CO)₂CH₂CH₂(CO)HighActivated sulfenylating agents with good reactivity.

Experimental Protocols for Kinetic Studies

To quantitatively compare the performance of different sulfenylating agents, detailed kinetic studies are essential. Below are generalized protocols for monitoring the kinetics of a sulfenylation reaction. These methods can be adapted to study the reaction of this compound and other agents with a model thiol.

General Experimental Setup

The reaction kinetics can be followed by monitoring the disappearance of the thiol reactant or the appearance of the product over time. Spectrophotometric methods are often convenient for this purpose.

Materials:

  • This compound

  • Alternative sulfenylating agent (e.g., diphenyl disulfide)

  • Model thiol (e.g., glutathione, cysteine, or a specific thiol of interest)

  • Buffer solution (e.g., phosphate buffer at a specific pH)

  • Spectrophotometer (UV-Vis)

  • Quenching solution (if necessary)

Protocol 1: UV-Vis Spectrophotometric Monitoring

This method is suitable if the reactants or products have a distinct UV-Vis absorbance spectrum.

  • Preparation of Stock Solutions: Prepare stock solutions of the thiol and the sulfenylating agent in the chosen buffer.

  • Determination of λmax: Record the UV-Vis spectra of the thiol, the sulfenylating agent, and the expected product to identify a wavelength (λmax) where the change in absorbance upon reaction is maximal.

  • Kinetic Run: a. Equilibrate the buffer solution to the desired temperature in a cuvette inside the spectrophotometer. b. Add a known concentration of the thiol to the cuvette. c. Initiate the reaction by adding a known concentration of the sulfenylating agent. d. Immediately start recording the absorbance at the chosen λmax as a function of time.

  • Data Analysis: a. Convert the absorbance data to concentration using the Beer-Lambert law. b. Plot the concentration of the reactant or product versus time. c. Determine the initial rate of the reaction from the slope of the curve at t=0. d. Repeat the experiment with varying concentrations of the thiol and sulfenylating agent to determine the reaction order and the rate constant.

Protocol 2: Quenched-Flow Method

This technique is useful for reactions that are too fast to be monitored by conventional methods.[3]

  • Reactant Solutions: Prepare solutions of the thiol and the sulfenylating agent in separate syringes.

  • Mixing and Quenching: a. The two reactant solutions are rapidly mixed in a mixing chamber. b. The reaction mixture flows through a delay line for a specific period. c. The reaction is then quenched by mixing with a quenching solution (e.g., a strong acid or a reagent that reacts rapidly with one of the reactants).

  • Analysis: The quenched mixture is collected and analyzed for the concentration of a reactant or product using a suitable analytical technique (e.g., HPLC, mass spectrometry).

  • Kinetic Profile: By varying the length of the delay line or the flow rate, a time course for the reaction can be constructed, from which the rate constant can be determined.

Logical Workflow for Sulfenylation Kinetic Analysis

The following diagram illustrates the logical steps involved in a typical kinetic study of a sulfenylation reaction.

Sulfenylation_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Thiol, Sulfenylating Agent, Buffer) det_lambda Determine Analytical Wavelength (λmax) (UV-Vis Spectroscopy) prep_reagents->det_lambda mix_reactants Initiate Reaction (Mix Thiol and Sulfenylating Agent) det_lambda->mix_reactants monitor_reaction Monitor Reaction Progress (e.g., Absorbance vs. Time) mix_reactants->monitor_reaction convert_data Convert Raw Data to Concentration monitor_reaction->convert_data plot_data Plot Concentration vs. Time convert_data->plot_data determine_rate Determine Rate Law and Rate Constant plot_data->determine_rate

Caption: Workflow for kinetic analysis of a sulfenylation reaction.

Signaling Pathway Involving Sulfenylation

Protein S-sulfenylation is a key post-translational modification in redox signaling pathways. The reversible oxidation of cysteine residues to sulfenic acid can modulate protein function and signal transduction.

Redox_Signaling_Pathway ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Thiol Protein Thiol (Cys-SH) ROS->Thiol Oxidation SulfenicAcid Sulfenic Acid (Cys-SOH) Thiol->SulfenicAcid Sulfenylation SulfenicAcid->Thiol Reduction Signaling Downstream Signaling SulfenicAcid->Signaling Modulation of Protein Function Reduction Reduction (e.g., Thioredoxin) Reduction->SulfenicAcid

Caption: A simplified signaling pathway involving protein S-sulfenylation.

References

Benchmarking S-Phenyl Benzenethiosulfonate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, thiosulfonates represent a versatile class of organosulfur compounds with a wide spectrum of biological activities. Among these, S-Phenyl benzenethiosulfonate stands out as a subject of interest for its potential therapeutic applications. This guide provides a comparative analysis of this compound against other thiosulfonates, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance and potential of thiosulfonates.

Comparative Biological Activities of Thiosulfonates

While direct comparative studies benchmarking this compound against a wide array of other thiosulfonates are not extensively available in the current literature, we can infer its potential performance by examining data from different classes of thiosulfonates evaluated for various biological activities.

Anticancer and Antitubulin Activity

Diaryl thiosulfonates have been investigated as potential anticancer agents due to their structural similarity to combretastatin A-4, a potent inhibitor of tubulin polymerization. A study on a series of diaryl thiosulfonates demonstrated their ability to inhibit tubulin polymerization with IC50 values in the low micromolar range, comparable to combretastatin A-4.[1]

Table 1: Inhibition of Tubulin Polymerization by Diaryl Thiosulfonates [1]

CompoundSubstituent on Phenyl RingsIC50 (µM)
Combretastatin A-4 (Reference) -1.3
Thiosulfonate 1 4-F1.2
Thiosulfonate 2 4-Cl2.5
Thiosulfonate 3 4-Br3.1
Thiosulfonate 4 4-I9.1

Note: this compound was not included in this specific study. The data is presented to showcase the general potency of this class of compounds.

Cyclic thiosulfonates have also emerged as promising anticancer agents, with their mechanism of action often linked to the disruption of disulfide bonds in proteins.[2] Structure-activity relationship studies have revealed that modifications to the cyclic scaffold can significantly impact their cytotoxic potency against cancer cell lines.[2][3]

Table 2: Anticancer Activity of Cyclic Thiosulfonates against HER2+ Breast Cancer Cells [2]

CompoundIC50 (µM)IC90 (µM)
tcyDTDO 2.8110.37
dFtcyDTDO 2.358.00
FMtcyDTDO1 2.659.50
FMtcyDTDO2 2.709.80
Antifungal Activity

This compound itself has been noted for its antifungal properties. While specific comparative minimum inhibitory concentration (MIC) data against other thiosulfonates is scarce in the reviewed literature, the general antifungal potential of thiosulfonates is recognized. The development of novel fungicides often involves screening compounds for their ability to inhibit the growth of various fungal strains.[4]

Antioxidant Activity

The antioxidant capacity of various thiosulfonate derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5] This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The activity is often expressed as an IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Key Signaling Pathway: Inhibition of Protein Disulfide Isomerase (PDI)

A crucial mechanism through which thiosulfonates may exert their biological effects is by interacting with thiol-containing proteins. One such key target is Protein Disulfide Isomerase (PDI), an enzyme in the endoplasmic reticulum that catalyzes the formation and rearrangement of disulfide bonds during protein folding.[6] Inhibition of PDI can disrupt protein homeostasis, leading to cellular stress and apoptosis, making it an attractive target for cancer therapy.[7][8] Thiosulfonates, being electrophilic sulfur compounds, can covalently modify the cysteine residues in the active site of PDI, thereby inhibiting its activity.

PDI_Inhibition Mechanism of PDI Inhibition by Thiosulfonates cluster_0 Normal Protein Folding cluster_1 PDI Inhibition PDI_active Active PDI (with Cys-SH) Unfolded_Protein Unfolded Protein (with free thiols) PDI_active->Unfolded_Protein Catalyzes disulfide bond formation PDI_inactive Inactive PDI (covalently modified Cys) PDI_active->PDI_inactive Folded_Protein Correctly Folded Protein (with disulfide bonds) Unfolded_Protein->Folded_Protein Thiosulfonate Thiosulfonate (R-SO2-S-R') Thiosulfonate->PDI_active Covalent modification of active site Cys ER_Stress ER Stress & Apoptosis PDI_inactive->ER_Stress

Caption: PDI inhibition by thiosulfonates disrupts protein folding.

Experimental Workflows and Protocols

To facilitate reproducible research, this section outlines standardized experimental protocols for assessing the key biological activities of thiosulfonates.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram illustrates a typical workflow for screening compounds for antifungal activity to determine their Minimum Inhibitory Concentration (MIC).

Antifungal_Screening_Workflow Workflow for Antifungal Susceptibility Testing (MIC Determination) cluster_workflow Workflow for Antifungal Susceptibility Testing (MIC Determination) start Start: Prepare Fungal Inoculum prepare_compounds Prepare Serial Dilutions of Thiosulfonate Compounds start->prepare_compounds plate_setup Inoculate Microtiter Plates containing compounds and growth medium prepare_compounds->plate_setup incubation Incubate Plates (e.g., 24-48 hours at 35°C) plate_setup->incubation read_results Read Results: Visual or Spectrophotometric Assessment of Growth incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End: Report MIC Values determine_mic->end

Caption: A standard workflow for determining the MIC of antifungal compounds.

Protocol for Antifungal Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.[9][10]

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus niger) is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Preparation of Thiosulfonate Solutions: Stock solutions of the thiosulfonate compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungal suspension with no compound) and a negative control (broth medium only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the thiosulfonate that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol for DPPH Radical Scavenging Assay

This protocol is a common method for evaluating antioxidant activity.[5][11]

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of approximately 0.1 mM.

  • Preparation of Thiosulfonate Solutions: Serial dilutions of the thiosulfonate compounds are prepared in methanol.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the thiosulfonate solutions. A control containing only DPPH and methanol is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Protocol for Protein Disulfide Isomerase (PDI) Inhibition Assay

This protocol describes a common insulin-based turbidimetric assay to measure PDI reductase activity.[12][13]

  • Reagents: Human recombinant PDI, insulin, dithiothreitol (DTT), and a suitable buffer (e.g., phosphate buffer).

  • Preparation of Reaction Mixture: In a 96-well plate, PDI is pre-incubated with various concentrations of the thiosulfonate inhibitor in the buffer for a defined period.

  • Initiation of Reaction: The reaction is initiated by adding a solution of insulin and DTT. The DTT reduces the PDI, which in turn reduces the disulfide bonds in insulin.

  • Measurement: The reduction of insulin's disulfide bonds causes its B-chain to precipitate, leading to an increase in turbidity. This increase in absorbance is monitored over time at a specific wavelength (e.g., 650 nm) using a plate reader.

  • Data Analysis: The rate of insulin reduction is determined from the slope of the linear portion of the absorbance curve. The inhibitory effect of the thiosulfonate is calculated by comparing the rates in the presence and absence of the inhibitor. The IC50 value for PDI inhibition can then be determined.

Conclusion

This compound belongs to the promising class of thiosulfonates, which have demonstrated significant potential in various therapeutic areas, including cancer and infectious diseases. While direct comparative data for this compound is limited, the broader family of thiosulfonates exhibits potent biological activities. Their mechanism of action, often involving the modulation of critical thiol-containing proteins like PDI, presents a compelling avenue for further investigation. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate and benchmark this compound and other novel thiosulfonates, thereby contributing to the development of new therapeutic agents.

References

A Comparative Guide to Electrophilic Sulfenylating Agents: S-Phenyl Benzenethiosulfonate and Its Alternatives in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate electrophilic sulfenylating agent is a critical decision in the synthesis of complex molecules. This guide provides a comprehensive cost-benefit analysis of S-Phenyl benzenethiosulfonate and compares its performance with two common alternatives, N-(phenylthio)phthalimide and phenylsulfenyl chloride, with a focus on large-scale synthesis.

The introduction of a phenylthio (-SPh) group into a molecule is a common strategy in medicinal chemistry and drug development to modulate biological activity. This is typically achieved through electrophilic sulfenylation, a reaction where a source of an electrophilic "PhS+" equivalent reacts with a nucleophile. This compound has been a widely used reagent for this purpose. However, considerations of cost, stability, and reaction efficiency have led to the exploration of alternative reagents. This guide presents a comparative analysis of the synthesis, cost-effectiveness, and handling of this compound, N-(phenylthio)phthalimide, and phenylsulfenyl chloride to aid in the selection of the most suitable reagent for large-scale applications.

Comparison of Synthetic Routes and Cost Analysis

A critical factor in the selection of a reagent for large-scale synthesis is its cost-effectiveness, which is intrinsically linked to the efficiency and cost of its own synthesis. The following table summarizes the key parameters for the large-scale preparation of this compound and its alternatives. The estimated costs are based on typical industrial-scale synthesis protocols and current bulk prices of the required raw materials.

ReagentSynthetic RouteKey Raw MaterialsTypical YieldEstimated Cost per KilogramAdvantagesDisadvantages
This compound Oxidation of diphenyl disulfide with hydrogen peroxideDiphenyl disulfide, Hydrogen peroxide (30%)~72%[1]$150 - $200Crystalline solid, relatively stable.Moderate yield, requires careful temperature control.
Reaction of thiophenol with benzoyl chlorideThiophenol, Benzoyl chlorideNot specified for large scale$180 - $230Readily available starting materials.Potentially higher cost, generation of HCl.
N-(Phenylthio)phthalimide Reaction of benzenesulfenyl chloride with phthalimideBenzenesulfenyl chloride, Phthalimide, Triethylamine~95%[2]$100 - $150High yield, stable crystalline solid, easy to handle.Two-step synthesis often required (for benzenesulfenyl chloride).
Phenylsulfenyl chloride Chlorination of diphenyl disulfide with sulfuryl chlorideDiphenyl disulfide, Sulfuryl chloride~76%[3]$80 - $120Most direct route to a "PhS+" equivalent, lowest estimated cost.Highly reactive and moisture-sensitive dark red liquid, requires careful handling and storage, potential for spontaneous explosion on storage[3].

Note: The estimated costs are for illustrative purposes and can vary based on supplier, purity, and market fluctuations.

Experimental Protocols for Large-Scale Synthesis

Detailed and reliable synthetic procedures are paramount for successful and cost-effective large-scale production. Below are representative protocols for the synthesis of each sulfenylating agent.

Synthesis of this compound via Oxidation

This method involves the controlled oxidation of diphenyl disulfide.

Materials:

  • Diphenyl disulfide

  • 30% Hydrogen peroxide

  • Glacial acetic acid

Procedure:

  • A solution of diphenyl disulfide in glacial acetic acid is prepared in a suitable reactor.

  • 30% hydrogen peroxide is added dropwise to the solution while maintaining the temperature between 20-30 °C.

  • After the addition is complete, the reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC or HPLC).

  • The mixture is then poured into cold water, and the precipitated product is collected by filtration.

  • The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.[1]

Synthesis of N-(Phenylthio)phthalimide

This high-yielding synthesis involves the reaction of benzenesulfenyl chloride with phthalimide.

Materials:

  • Thiophenol

  • Chlorine gas or Sulfuryl chloride (for in-situ generation of benzenesulfenyl chloride)

  • Phthalimide

  • Triethylamine

  • Dimethylformamide (DMF)

  • Pentane

Procedure:

  • Preparation of Benzenesulfenyl Chloride: To a stirred solution of thiophenol in pentane at 0°C, chlorine gas is bubbled through until the conversion to benzenesulfenyl chloride is complete. Alternatively, diphenyl disulfide can be reacted with sulfuryl chloride.[2][3]

  • Reaction with Phthalimide: To a stirred solution of phthalimide and triethylamine in DMF, the freshly prepared solution of benzenesulfenyl chloride is added dropwise.

  • The reaction mixture is stirred for approximately 30 minutes and then poured into cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Recrystallization from ethanol yields pure N-(phenylthio)phthalimide with a typical yield of around 95%.[2]

Synthesis of Phenylsulfenyl Chloride

This protocol describes the preparation of the highly reactive phenylsulfenyl chloride.

Materials:

  • Diphenyl disulfide

  • Sulfuryl chloride

  • Dichloromethane

  • Pyridine (catalyst)

Procedure:

  • To a solution of diphenyl disulfide in dichloromethane containing a catalytic amount of pyridine, freshly distilled sulfuryl chloride is added dropwise at room temperature.

  • The solution is stirred for an additional hour after the addition is complete.

  • The solvent is removed under reduced pressure.

  • The residue is then distilled under vacuum to afford phenylsulfenyl chloride as a dark red liquid in approximately 76% yield.[3]

  • Caution: Phenylsulfenyl chloride is extremely hygroscopic and should be stored under an inert, dry atmosphere in a refrigerator. It has been reported to be unstable on prolonged storage.[3]

Signaling Pathways and Experimental Workflows

Electrophilic sulfenylating agents are valuable tools for studying protein function and signaling pathways by introducing a phenylthio group onto cysteine residues. This modification, known as S-phenylsulfenylation, can mimic or block natural post-translational modifications like S-sulfenylation (formation of a sulfenic acid, -SOH), which plays a crucial role in redox signaling.

Protein S-Sulfenylation Signaling Pathway

The diagram below illustrates the central role of cysteine sulfenic acid as a key intermediate in redox signaling, which can be probed using electrophilic sulfenylating agents.

protein_sulfenylation Protein S-Sulfenylation in Redox Signaling ROS Reactive Oxygen Species (e.g., H2O2) Cys_SH Protein Cysteine (Cys-SH) ROS->Cys_SH Oxidation Cys_SOH Sulfenic Acid (Cys-SOH) Cys_SH->Cys_SOH Signaling Downstream Signaling Events Cys_SOH->Signaling Modulates Protein Activity Disulfide Disulfide Bond (Cys-S-S-R) Cys_SOH->Disulfide Reaction with another thiol Sulfenylating_Agent This compound (or alternative) Sulfenylating_Agent->Cys_SH S-phenylsulfenylation (Mimics/Probes Oxidation) experimental_workflow Workflow for Protein Modification by Electrophilic Sulfenylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Purified Protein with Cysteine Residue(s) Incubation Incubate Protein with Sulfenylating Agent Protein_Prep->Incubation Reagent_Prep Prepare Solution of Sulfenylating Agent Reagent_Prep->Incubation Quenching Quench Reaction Incubation->Quenching Purification Remove Excess Reagent (e.g., Dialysis, SEC) Quenching->Purification Characterization Characterize Modification (e.g., Mass Spectrometry) Purification->Characterization Functional_Assay Perform Functional Assay (e.g., Enzyme kinetics) Purification->Functional_Assay

References

Safety Operating Guide

Proper Disposal of S-Phenyl Benzenethiosulfonate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like S-Phenyl benzenethiosulfonate are critical for maintaining a secure and compliant laboratory environment. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the responsible management of this compound.

Safety and Hazard Information

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, other sources indicate potential hazards.[1][2][3] Given this discrepancy, it is prudent to handle this chemical with a high degree of caution. The following table summarizes key safety information.

CategoryInformation
GHS Hazard Statements Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332).[3]
Primary Hazards Irritant.[3]
Personal Protective Equipment (PPE) Eyeshields, chemical-resistant gloves, and a NIOSH-approved N95 dust mask or higher-level respirator.[4][5]
First Aid Measures If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1][2] In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1][2] In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]

Experimental Protocol: Disposal of this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing the appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood.[1]

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealable hazardous waste container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area until it is ready for pickup.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[2]

4. Disposal:

  • The primary method of disposal is to engage a licensed and certified hazardous waste disposal company.[1][2]

  • An alternative is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Crucially, do not dispose of this compound down the drain or in the regular trash. [1][2]

5. Accidental Release:

  • In the event of a spill, avoid breathing in dust or vapors.[2]

  • Wearing appropriate PPE, contain the spill and collect the material using a method that avoids dust generation (e.g., wet brushing or using a HEPA-filtered vacuum).[1]

  • Place the collected material into a sealed container for disposal as hazardous waste.[1]

6. Regulatory Compliance:

  • Always adhere to all federal, state, and local regulations regarding hazardous waste disposal.[1] Consult your institution's EHS department for specific guidance and to arrange for waste pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_emergency Emergency Protocol A Wear Appropriate PPE (Gloves, Eyeshields, Respirator) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store in a Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Pickup by a Licensed Disposal Company E->F G Accidental Spill H Contain and Collect Spill (Avoid Dust Generation) G->H I Place in a Sealed Container for Disposal H->I I->C

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling S-Phenyl benzenethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of S-Phenyl benzenethiosulfonate (CAS 1212-08-4), a compound used in various research applications. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

There are conflicting classifications regarding the hazards of this compound. While some safety data sheets (SDS) classify it as not a hazardous substance, others indicate it is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation[1][2][3][4]. Given this discrepancy, it is prudent to adopt a conservative approach and handle the substance as potentially hazardous.

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on a comprehensive review of available safety data.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended. Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact[2].To prevent skin contact, as the substance may be harmful and cause irritation[3][4].
Eye Protection Safety glasses with side shields or gogglesShould comply with EN166 (EU) or NIOSH (US) standards[1].To protect eyes from dust particles and potential splashes, preventing serious eye irritation[3][4].
Respiratory Protection N95 (US) or equivalent dust maskUse in well-ventilated areas. If ventilation is inadequate or dust is generated, a respirator is necessary[5][6].To prevent inhalation of dust, which may be harmful[3][4].
Skin and Body Protection Laboratory coatStandard laboratory coat.To protect skin and clothing from contamination.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent exposure and maintain the integrity of this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Avoid contact with skin and eyes by wearing the appropriate PPE.

  • Wash hands thoroughly after handling.

  • General industrial hygiene practices should be followed[1].

Storage:

  • Store in a cool, dry, and well-ventilated place[1].

  • Keep the container tightly closed to prevent contamination and exposure to moisture[1].

  • The storage class for this chemical is 11: Combustible Solids[5].

First Aid Measures

In case of accidental exposure, immediate action is necessary. The following table outlines the appropriate first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician[1][2].
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician[1][2].
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[2].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal of Unused Product:

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company[1][2].

  • Dispose of the substance as an unused product in accordance with federal, state, and local regulations[1][2].

Disposal of Contaminated Materials:

  • Contaminated PPE and other materials should be placed in a sealed container and disposed of as chemical waste.

  • For spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust. Do not let the product enter drains[1].

The following workflow diagram illustrates the key steps for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Hazards (Review SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C Proceed to Handling D Handle with Care (Avoid Dust Generation) C->D E Segregate Waste (Unused Product vs. Contaminated Materials) D->E Proceed to Disposal F Package and Label Waste (Sealed, Labeled Containers) E->F G Dispose via Licensed Contractor F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

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S-Phenyl benzenethiosulfonate

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